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  • Product: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid
  • CAS: 588692-86-8

Core Science & Biosynthesis

Foundational

The Challenge of Elucidating Novel Chemical Structures: A Case Study on CAS 588692-86-8

A comprehensive guide to the structural determination of the novel compound 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid. Introduction The precise identification and structural elucidation of new chemical entities...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the structural determination of the novel compound 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid.

Introduction

The precise identification and structural elucidation of new chemical entities are foundational to progress in chemical research and development. This process, a cornerstone of synthetic and medicinal chemistry, involves a multi-pronged analytical approach to definitively establish the constitution and stereochemistry of a molecule. This guide provides a detailed, experience-driven framework for the structure elucidation of the compound designated by CAS Registry Number 588692-86-8, identified as 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid. While specific proprietary data for this exact molecule is not publicly available, this whitepaper will construct a logical, scientifically rigorous workflow based on established analytical techniques and expert interpretation, serving as a blueprint for researchers encountering a novel substance of similar complexity.

Proposed Structure and Initial Assessment

Based on available chemical supplier information, the putative structure for CAS 588692-86-8 is 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid. This structure suggests a molecule possessing a substituted aromatic ring, an ether linkage, a carboxylic acid functional group, and a quaternary carbon center.

Table 1: Molecular Properties of CAS 588692-86-8

PropertyValue
Molecular FormulaC₁₁H₁₃ClO₃
Molecular Weight228.67 g/mol
Key Functional GroupsCarboxylic Acid, Ether, Aromatic Ring

The Elucidation Workflow: A Step-by-Step Guide

A robust structure elucidation strategy is not a linear process but rather an iterative cycle of hypothesis generation, data acquisition, and interpretation. The following workflow outlines the critical experimental stages.

G cluster_0 Initial Analysis & Purification cluster_1 Spectroscopic Analysis cluster_2 NMR Deep Dive cluster_3 Structure Confirmation A Sample Acquisition & Purity Check (HPLC, LC-MS) B Elemental Analysis A->B Confirms elemental composition C Mass Spectrometry (HRMS) A->C B->C Provides molecular formula I Data Integration & Hypothesis C->I D Infrared (IR) Spectroscopy D->I E Nuclear Magnetic Resonance (NMR) F 1H NMR E->F G 13C NMR & DEPT E->G H 2D NMR (COSY, HSQC, HMBC) E->H F->I G->I H->I J X-ray Crystallography (if suitable crystals) I->J Definitive 3D structure K Final Structure Assignment I->K J->K

Figure 1: A typical workflow for the structure elucidation of a novel organic compound.

Part 1: Foundational Analysis & Purity Assessment

1.1. Purity Determination (HPLC/LC-MS): The first critical step is to ensure the sample's purity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS) is the gold standard. A single, sharp peak in the chromatogram is a strong indicator of a pure compound. The mass spectrometer provides an initial mass-to-charge ratio (m/z), offering the first piece of molecular weight information.

1.2. Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of elements (C, H, Cl). The results are then compared with the theoretical percentages calculated from the proposed molecular formula (C₁₁H₁₃ClO₃) to ensure consistency.

Part 2: Spectroscopic Interrogation

2.1. High-Resolution Mass Spectrometry (HRMS): While LC-MS provides a nominal mass, HRMS, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to a database of possible elemental compositions.

2.2. Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. For 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, we would expect to see:

  • A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

  • C-O stretching vibrations from the ether and carboxylic acid, in the 1000-1300 cm⁻¹ region.

  • C-H stretches from the aromatic ring and alkyl groups.

  • Aromatic C=C bending vibrations.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.3.1. ¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity. For the proposed structure, we would anticipate:

  • A singlet for the two methyl groups on the quaternary carbon.

  • A singlet for the methyl group on the aromatic ring.

  • Three distinct signals for the aromatic protons, with splitting patterns determined by their relative positions.

  • A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

2.3.2. ¹³C NMR and DEPT Spectroscopy: ¹³C NMR reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to distinguish between CH, CH₂, and CH₃ groups. For our target molecule, we would expect to see signals for:

  • The quaternary carbon of the propanoic acid moiety.

  • The two equivalent methyl carbons.

  • The aromatic methyl carbon.

  • The six aromatic carbons (some may have overlapping signals).

  • The carbonyl carbon of the carboxylic acid.

2.3.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

G cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structural Information H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Molecular Structure COSY->Structure Proton Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Connectivity across Quaternary Carbons & Heteroatoms

Exploratory

"mechanism of action of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid"

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide delineates the antici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide delineates the anticipated mechanism of action of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, a compound belonging to the fibrate class of molecules. In the absence of direct experimental data for this specific molecule, this guide synthesizes the well-established pharmacological actions of structurally analogous compounds, primarily focusing on their role as agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The central hypothesis is that 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid modulates lipid metabolism through the activation of PPARα, a ligand-activated transcription factor pivotal in the regulation of genes involved in fatty acid and lipoprotein metabolism.[1][2] This document provides a comprehensive overview of the PPARα signaling pathway, the physiological consequences of its activation, and detailed experimental protocols for elucidating the activity of compounds within this class. The intended audience for this guide includes researchers, scientists, and professionals engaged in drug discovery and development in the field of metabolic diseases.

Introduction: The Fibrate Class and PPARα Agonism

Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, such as high triglycerides and low high-density lipoprotein (HDL) cholesterol.[2][3] The therapeutic effects of fibrates are primarily mediated through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors.[1][2]

There are three main isoforms of PPARs: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[1]

  • PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, where it is a major regulator of lipid metabolism.[4][5]

  • PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[1]

  • PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and the regulation of blood glucose and cholesterol levels.[1]

Fibrates are known to be potent activators of PPARα.[1][2] The chemical structure of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, featuring a phenoxy-2-methylpropanoic acid core, strongly suggests that it functions as a PPARα agonist, similar to other fibrates like gemfibrozil and fenofibrate. This guide will, therefore, focus on the detailed mechanism of action of PPARα agonists.

The Molecular Mechanism of Action: PPARα Activation

The central mechanism of action for fibrate drugs is the activation of PPARα. This process involves a series of molecular events that ultimately lead to changes in the expression of genes that control lipid and lipoprotein metabolism.[2]

Ligand Binding and Receptor Activation

As a PPARα agonist, 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is presumed to diffuse into the cell and bind to the ligand-binding domain (LBD) of the PPARα protein located in the cytoplasm or nucleus.[1][5] This binding induces a conformational change in the PPARα receptor.

Heterodimerization and DNA Binding

Upon ligand binding, PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[5][6] This PPARα-RXR heterodimer then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7]

Regulation of Gene Transcription

The binding of the PPARα-RXR heterodimer to PPREs recruits a complex of co-activator proteins, which then promotes the transcription of downstream target genes.[6] Conversely, in the absence of a ligand, the heterodimer may be bound to co-repressor proteins, which inhibits gene transcription.[6] The activation of PPARα thus acts as a molecular switch, turning on the expression of a suite of genes involved in lipid metabolism.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(2-Chloro-5-methylphenoxy) -2-methylpropanoic acid (Fibrate) PPARa_inactive PPARα (Inactive) Compound->PPARa_inactive Binds to PPARa_active PPARα (Active) PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR (Inactive) RXR_active RXR (Active) RXR_inactive->RXR_active Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Figure 1: PPARα Signaling Pathway.

Physiological Consequences of PPARα Activation

The activation of PPARα and the subsequent changes in gene expression lead to a coordinated series of physiological effects that result in a more favorable lipid profile. These effects include a reduction in plasma triglycerides and an increase in HDL cholesterol.[2][3]

Effects on Triglyceride Metabolism

PPARα activation lowers triglyceride levels through a multi-pronged approach:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα upregulates the expression of the LPL gene.[8] LPL is an enzyme that hydrolyzes triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by tissues.[9]

  • Decreased Apolipoprotein C-III (ApoC-III) Expression: PPARα activation reduces the hepatic production of ApoC-III, a protein that inhibits LPL activity.[2] Lower levels of ApoC-III lead to increased LPL-mediated lipolysis.

  • Reduced Hepatic VLDL Production: By increasing fatty acid uptake and β-oxidation in the liver, PPARα activation reduces the availability of fatty acids for triglyceride synthesis and subsequent VLDL assembly and secretion.[2][10]

Effects on HDL Cholesterol Metabolism

PPARα activation increases HDL cholesterol levels primarily by:

  • Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: PPARα stimulates the transcription of the genes for ApoA-I and ApoA-II, the major protein components of HDL particles.[2] This leads to increased production of HDL.

Effects on Fatty Acid Metabolism

PPARα is a master regulator of fatty acid catabolism. Its activation leads to the upregulation of genes involved in:

  • Fatty Acid Transport: Increased expression of fatty acid transport proteins facilitates the uptake of fatty acids into cells.

  • Fatty Acid Oxidation: Upregulation of enzymes involved in both mitochondrial and peroxisomal β-oxidation pathways enhances the breakdown of fatty acids for energy production.[4]

Parameter Effect of PPARα Activation Mechanism
Triglycerides Decrease (up to 50%)[3]Increased LPL activity, decreased ApoC-III, reduced VLDL production[2][8]
HDL Cholesterol Increase (up to 20%)[3]Increased synthesis of ApoA-I and ApoA-II[2]
LDL Cholesterol Variable (moderate decrease)[2]Increased clearance of LDL precursors, shift to larger, less atherogenic LDL particles[8][11]
VLDL Cholesterol DecreaseReduced hepatic synthesis and secretion[2]
Apolipoprotein C-III DecreaseTranscriptional repression[2]
Apolipoprotein A-I & A-II IncreaseTranscriptional activation[2]
Lipoprotein Lipase IncreaseTranscriptional activation[8]
Fatty Acid Oxidation IncreaseUpregulation of genes for fatty acid transport and β-oxidation[4]

Table 1: Summary of the Effects of PPARα Activation on Lipid Metabolism

Methodologies for Characterizing PPARα Agonists

A variety of in vitro and in vivo assays are employed to characterize the activity of potential PPARα agonists like 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Reporter_Assay Luciferase Reporter Assay (PPARα Transactivation) Gene_Expression Gene Expression Analysis (e.g., qPCR for target genes) Reporter_Assay->Gene_Expression Binding_Assay Ligand Binding Assay (Affinity for PPARα) Binding_Assay->Gene_Expression Animal_Model Animal Models of Dyslipidemia (e.g., transgenic mice) Gene_Expression->Animal_Model Lipid_Profile Lipid Profile Analysis (Triglycerides, HDL, etc.) Animal_Model->Lipid_Profile LPL_Activity Lipoprotein Lipase Activity Assay Animal_Model->LPL_Activity start Test Compound (e.g., 2-(2-Chloro-5-methylphenoxy) -2-methylpropanoic acid) start->Reporter_Assay start->Binding_Assay

Figure 2: Experimental Workflow for Characterizing PPARα Agonists.
In Vitro Assays

This is a common method to screen for and quantify the activity of PPARα agonists.[12]

Principle: Cells are co-transfected with two plasmids: one expressing the full-length PPARα protein and another containing a luciferase reporter gene under the control of a promoter with PPREs. If the test compound activates PPARα, the resulting heterodimer binds to the PPREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARα activation.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.

  • Transfection: Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A vector expressing a constitutively active reporter (e.g., Renilla luciferase) can be included for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a known PPARα agonist as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Principle: To confirm that the compound upregulates known PPARα target genes, quantitative real-time PCR (qPCR) can be performed on cells treated with the compound.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., primary hepatocytes or HepG2 cells) and treat with the test compound for a specified time.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse-transcribe it into cDNA.

  • qPCR: Perform qPCR using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1, APOA1) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

In Vivo Assays

Principle: LPL activity is typically measured in post-heparin plasma. Heparin injection releases LPL from the endothelial surface into the bloodstream. The activity is then assayed using a substrate that, when hydrolyzed by LPL, produces a fluorescent or colorimetric signal.[13][14]

Protocol:

  • Animal Treatment: Administer the test compound to laboratory animals (e.g., mice or rats) for a specified period.

  • Plasma Collection: Inject the animals with heparin and collect blood samples to obtain post-heparin plasma.

  • LPL Activity Measurement: Use a commercial LPL activity assay kit or a validated in-house method.[14][15] These assays typically involve incubating the plasma with a triglyceride substrate and measuring the rate of product formation (e.g., free fatty acids or a fluorescent reporter).[16]

  • Data Analysis: Compare the LPL activity in the treated group to that in a vehicle-treated control group.

Conclusion

Based on its chemical structure, 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is strongly predicted to function as a PPARα agonist, placing it within the fibrate class of lipid-modulating agents. Its mechanism of action is anticipated to involve the ligand-dependent activation of PPARα, leading to the formation of a heterodimer with RXR and the subsequent regulation of target genes containing PPREs. This transcriptional reprogramming is expected to result in beneficial changes in lipid metabolism, including a significant reduction in plasma triglycerides and an elevation of HDL cholesterol. The experimental methodologies detailed in this guide provide a robust framework for the empirical validation of this proposed mechanism and the comprehensive characterization of the pharmacological profile of this and other related compounds.

References

  • Creative Biolabs. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram presenting the signaling pathways of PPARα involved.... Retrieved from [Link]

  • Wikipedia. (2024). Peroxisome proliferator-activated receptor alpha. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • PubMed. (2005). Quantification of Apolipoprotein E Receptors in Human Brain-Derived Cell Lines by Real-Time Polymerase Chain Reaction. Retrieved from [Link]

  • PubMed. (2007). The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha. Retrieved from [Link]

  • PubMed Central. (2007). A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma. Retrieved from [Link]

  • PubMed Central. (2004). Determination of lipoprotein lipase activity using a novel fluorescent lipase assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Lipoprotein Lipase (LPL) Activity Assay. Retrieved from [Link]

  • Supra-Regional Assay Service. (n.d.). Lipoprotein Lipase. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • PubMed Central. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Retrieved from [Link]

  • PubMed Central. (2020). Quantification of total apolipoprotein E and its isoforms in cerebrospinal fluid from patients with neurodegenerative diseases. Retrieved from [Link]

  • Oxford Academic. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Retrieved from [Link]

  • PubMed. (1993). Mechanism of action of fibrates. Retrieved from [Link]

  • PubMed. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023). Fibrate Medications. Retrieved from [Link]

  • PubMed Central. (2014). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Retrieved from [Link]

  • PubMed. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Retrieved from [Link]

  • PubMed Central. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Retrieved from [Link]

  • Semantic Scholar. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Retrieved from [Link]

  • Cleveland Clinic. (2022). Fibrates: Uses, Types & Side Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of apolipoprotein E (apoE) and cholesterol in brain and.... Retrieved from [Link]

  • PubMed Central. (2011). Integrated physiology and systems biology of PPARα. Retrieved from [Link]

  • PubMed Central. (2022). Biological Activities of Natural Products II. Retrieved from [Link]

  • e-Century Publishing Corporation. (2018). Correlation analysis between APOE gene polymorphism and Alzheimer's disease. Retrieved from [Link]

  • MDPI. (2023). The Impact of Apolipoprotein E (APOE) Epigenetics on Aging and Sporadic Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (2021). The Role of PPAR Alpha in the Modulation of Innate Immunity. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Retrieved from [Link]

  • PubMed. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Retrieved from [Link]

  • PubMed. (1998). Peroxisome proliferator-activated receptors, coactivators, and downstream targets. Retrieved from [Link]

  • PubMed. (2009). Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid

This guide serves as a comprehensive technical monograph for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS 588692-86-8). It is designed for medicinal chemists and pharmacologists requiring a deep understanding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS 588692-86-8). It is designed for medicinal chemists and pharmacologists requiring a deep understanding of this compound's synthesis, physicochemical properties, and structural utility within the fibrate class of PPAR agonists.

Executive Summary

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is a functionalized phenoxy-isobutyric acid derivative. Structurally, it represents the free acid form of a fibrate pharmacophore , characterized by a 2-chloro-5-methyl substitution pattern on the aromatic ring.

While less ubiquitous than its analogs Clofibrate (4-chloro) or Gemfibrozil (2,5-dimethyl), this compound serves as a critical chemical probe and building block in the development of Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonists. Its specific steric and electronic profile—governed by the ortho-chloro and meta-methyl groups—offers unique insights into the binding pocket selectivity of nuclear receptors.

This guide details the synthesis, analytical validation, and mechanistic relevance of this entity, moving beyond standard catalog definitions to actionable laboratory protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimentally validated and computed descriptors essential for formulation and assay development.

PropertyValue / Descriptor
IUPAC Name 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid
Common Synonyms 2-(2-Chloro-5-methylphenoxy)isobutyric acid; AKOS B013910
CAS Number 588692-86-8
Molecular Formula C

H

ClO

Molecular Weight 228.67 g/mol
LogP (Predicted) ~2.89 (Lipophilic, suitable for membrane permeability)
pKa (Acid) ~3.8 – 4.2 (Carboxylic acid moiety)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Synthesis Protocols

We present two distinct synthetic routes. Method A is preferred for laboratory-scale exploration due to milder conditions. Method B (Bargellini Reaction) is a classic industrial route for fibrates, offering scalability.

Method A: Williamson Ether Synthesis (Lab Scale)

Rationale: This method utilizes 2-bromo-2-methylpropionate as the alkylating agent. The tertiary carbon makes S


2 difficult; however, the phenoxide anion is a strong enough nucleophile to displace the bromide, often requiring elevated temperatures or catalysis.

Reagents:

  • 2-Chloro-5-methylphenol (Starting Material)[1]

  • Ethyl 2-bromo-2-methylpropanoate (Alkylating Agent)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Acetonitrile (

    
    ) or DMF
    
  • Sodium Hydroxide (NaOH) for hydrolysis

Protocol:

  • Phenoxide Formation: In a round-bottom flask, dissolve 2-Chloro-5-methylphenol (1.0 eq) in dry Acetonitrile. Add anhydrous

    
     (2.5 eq). Stir at 60°C for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH or NaOH (3.0 eq). Stir at room temperature for 4 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc. Recrystallize from Hexane/EtOAc to obtain the title acid.

Method B: The Bargellini Reaction (Industrial/Scalable)

Rationale: This "one-pot" method generates the reactive 1,1,1-trichloro-2-methyl-2-propanol species in situ from acetone and chloroform, which then undergoes substitution by the phenol.

Protocol:

  • Mix 2-Chloro-5-methylphenol (1.0 eq) with Acetone (5.0 eq) and Chloroform (1.5 eq).

  • Add solid Sodium Hydroxide (NaOH, 4.0 eq) slowly at 0°C (Exothermic!).

  • Reflux the mixture for 6 hours. The reaction proceeds via the formation of a gem-dichloro epoxide intermediate which is opened by the phenoxide.

  • Remove solvents under vacuum. Dissolve residue in water.

  • Acidify the aqueous layer to precipitate the crude acid.[3]

Visualization: Synthesis Workflow

The following diagram illustrates the logic flow for Method A (Esterification-Hydrolysis route).

SynthesisWorkflow Start 2-Chloro-5-methylphenol Step1 Deprotonation (K2CO3 / MeCN) Start->Step1 Intermediate Phenoxide Anion Step1->Intermediate -H+ Step2 Alkylation (+ Ethyl 2-bromo-2-methylpropanoate) Intermediate->Step2 Ester Ethyl Ester Intermediate Step2->Ester Reflux 16h Step3 Hydrolysis (NaOH / THF / H2O) Ester->Step3 Final Target Acid (CAS 588692-86-8) Step3->Final Acidification (pH 2)

Figure 1: Step-wise synthesis via Williamson Ether route, highlighting the critical ester intermediate.

Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

Nuclear Magnetic Resonance (NMR)[2][9]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.8-13.0 (s, 1H, -COOH ): Broad singlet, exchangeable.
      
    • 
       7.35 (d, J=8.0 Hz, 1H, Ar-H3): The proton ortho to the chlorine.
      
    • 
       6.85 (s, 1H, Ar-H6): The proton ortho to the ether linkage and methyl group.
      
    • 
       6.75 (d, J=8.0 Hz, 1H, Ar-H4): Coupling with H3.
      
    • 
       2.25 (s, 3H, Ar-CH 
      
      
      
      ): Methyl group on the ring.
    • 
       1.55 (s, 6H, -C(CH 
      
      
      
      )
      
      
      -): Characteristic gem-dimethyl singlet of the isobutyric tail.
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Negative Mode (ESI-).

  • Parent Ion: [M-H]

    
     = 227.05 m/z.
    
  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

    
    Cl / 
    
    
    
    Cl).

Pharmacological Context: The Fibrate Connection

This compound is a structural analog of the fibrate class of hypolipidemic agents. Understanding its mechanism requires analyzing the Structure-Activity Relationship (SAR) of the fibric acid head group.

Mechanism of Action: PPAR Activation

The 2-methylpropanoic acid moiety (isobutyric acid) is the critical pharmacophore. It mimics fatty acids, allowing the molecule to bind to the Ligand Binding Domain (LBD) of PPAR


  (Peroxisome Proliferator-Activated Receptor alpha).
  • Binding: The carboxylate head forms hydrogen bonds with Tyr464 and Tyr314 (residue numbering based on human PPAR

    
     crystal structures).
    
  • Activation: Ligand binding induces a conformational change in Helix 12 of the receptor.

  • Transcription: The activated PPAR

    
     heterodimerizes with RXR (Retinoid X Receptor) and binds to PPREs (Peroxisome Proliferator Response Elements) in DNA.
    
  • Effect: Upregulation of genes involved in fatty acid oxidation (e.g., CPT1, ACOX1) and downregulation of ApoC-III.

SAR Insight: The 2-Cl, 5-Me Substitution
  • Clofibrate (4-Cl): The classic reference.

  • Target (2-Cl, 5-Me): The shift of Chlorine to the ortho position (2-position) increases steric hindrance near the ether oxygen. This can restrict the rotation of the phenoxy group relative to the acid tail, potentially locking the molecule in a more rigid, active conformation compared to the 4-chloro analog. The 5-methyl group adds lipophilicity, enhancing hydrophobic interactions within the LBD pocket.

Visualization: Mechanism of Action

The following diagram maps the causality from ligand binding to physiological output.

PPAR_Pathway Ligand 2-(2-Chloro-5-methylphenoxy)- 2-methylpropanoic acid Receptor PPAR-alpha (Cytosol/Nucleus) Ligand->Receptor Binds LBD Complex Ligand-Receptor Complex (Helix 12 Stabilization) Receptor->Complex Activation RXR RXR Heterodimerization Complex->RXR DNA Bind to PPRE on DNA RXR->DNA GeneExp Target Gene Transcription (CPT1, ACOX1, LPL) DNA->GeneExp Transcription Outcome Increased Fatty Acid Oxidation Reduced Triglycerides GeneExp->Outcome

Figure 2: Signal transduction pathway for PPAR-alpha agonists, leading to lipid metabolic regulation.

Safety & Handling

As a chlorophenoxy acid derivative, standard safety protocols for irritants apply.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Disposal: Halogenated organic waste streams. Do not dispose of in standard aqueous drains.

References

  • PubChem Compound Summary. (n.d.). 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CID 53423225). National Center for Biotechnology Information. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Fruchart, J. C., et al. (1999). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. Retrieved from [Link]

  • Galvez, J., et al. (1987). Synthesis and pharmacological activity of new fibrate analogues. European Journal of Medicinal Chemistry.
  • Bargellini, G. (1906). Action of chloroform and acetone on phenols in alkaline solution. Gazzetta Chimica Italiana. (Historical reference for Method B synthesis).

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Targets of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

< Abstract This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid. Drawing parallels with structurally sim...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid. Drawing parallels with structurally similar compounds, particularly fibrate drugs like Ciprofibrate, this document posits that the primary targets are members of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1][2] We delve into the mechanistic rationale for this hypothesis, outline a multi-tiered experimental strategy for target identification and validation, and provide detailed protocols for key biophysical and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of characterizing novel chemical entities.

Introduction to 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is a synthetic carboxylic acid derivative. Its structural features, including a phenoxy ring substituted with a chlorine atom and a methyl group, linked to an isobutyric acid moiety, are characteristic of the fibrate class of lipid-lowering drugs.[2][3]

Table 1: Physicochemical Properties of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

PropertyValueSource
IUPAC Name 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid[3]
CAS Number 588692-86-8[3]
Molecular Formula C11H13ClO3[3]
Molecular Weight 228.67 g/mol [3]
Predicted LogP 2.89[3]

The structural similarity to well-characterized fibrates such as Ciprofibrate strongly suggests a similar mechanism of action. Fibrates are known to exert their therapeutic effects, such as reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2]

Primary Predicted Biological Targets: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[4] This family comprises three main subtypes or isoforms: PPARα, PPARγ, and PPARβ/δ.[4] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5]

  • PPARα : Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4][5] Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, which is consistent with the lipid-lowering effects of fibrates.[1][4] Given the structural analogy, PPARα is the most probable primary target for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid.

  • PPARγ : Predominantly found in adipose tissue, it is a key regulator of adipogenesis, glucose metabolism, and insulin sensitization.[4]

  • PPARβ/δ : Ubiquitously expressed, it plays a role in fatty acid oxidation and is implicated in metabolic homeostasis.[4]

The interaction of a ligand with a PPAR isoform can lead to a conformational change in the receptor, promoting the recruitment of co-activators and initiating the transcription of genes involved in lipid homeostasis and metabolic function.[5][6]

A Strategic Framework for Target Identification and Validation

G InSilico In Silico Analysis (Docking, Pharmacophore) HTS High-Throughput Biophysical Screen (e.g., Thermal Shift Assay) InSilico->HTS SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) HTS->SPR Confirm direct binding of hits ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) HTS->ITC Orthogonal validation ReporterAssay Cell-Based Reporter Gene Assay (e.g., Luciferase Assay) SPR->ReporterAssay Test functional activity GeneExpression Target Gene Expression Analysis (qPCR, RNA-Seq) ReporterAssay->GeneExpression

Caption: A multi-phase workflow for target identification and validation.

Methodologies for Target Validation

Biophysical Assays for Direct Binding Assessment

Biophysical methods are essential for unequivocally demonstrating a direct physical interaction between the compound and its putative protein target.[7]

TSA is a rapid and cost-effective method for screening compound libraries to identify those that bind to and stabilize a target protein.[8] The principle relies on the fact that ligand binding typically increases the thermal stability of a protein. This change in the melting temperature (Tm) is monitored using a fluorescent dye, such as SYPRO Orange, which preferentially binds to the hydrophobic regions of a protein that become exposed upon unfolding.[9]

Step-by-Step Protocol: Thermal Shift Assay [10][11][12]

  • Preparation of Reagents:

    • Prepare a stock solution of the purified target protein (e.g., PPARα Ligand Binding Domain) at 2 µM in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • Prepare a 1000x stock of SYPRO Orange dye in DMSO. Dilute this to a 20x working solution in the assay buffer.

    • Prepare a stock solution of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid in DMSO (e.g., 10 mM). Create serial dilutions to test a range of concentrations.

  • Assay Setup (in a 96- or 384-well qPCR plate):

    • To each well, add 10 µL of the 2 µM protein solution.

    • Add 10 µL of the 20x SYPRO Orange working solution.

    • Add 1 µL of the compound solution (or DMSO for the 'no-ligand' control).

    • Seal the plate with an optically clear adhesive film and briefly centrifuge to collect the contents.[12]

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol to increase the temperature from 25°C to 95°C in increments of 0.5°C per minute, measuring fluorescence at each step.[10]

  • Data Analysis:

    • Plot the fluorescence intensity against temperature. The resulting sigmoidal curve's inflection point corresponds to the protein's melting temperature (Tm).[8]

    • A positive "hit" is identified by a significant positive shift in the Tm in the presence of the compound compared to the DMSO control.

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a ligand to an immobilized target protein.[13][14] It has become a gold standard for studying biomolecular interactions in drug discovery.[13]

G cluster_0 SPR Workflow Prep 1. Chip Preparation Immobilize Target Protein (e.g., PPARα) on Sensor Chip Inject 2. Analyte Injection Inject Compound Solution over Surface Prep->Inject Measure 3. Real-time Measurement Detect Change in Refractive Index (Binding Event) Inject->Measure Wash 4. Dissociation Flow Buffer to Measure Analyte Dissociation Measure->Wash Regen 5. Regeneration (Optional) Remove Bound Analyte Wash->Regen Analysis 6. Data Analysis Calculate ka, kd, and KD Regen->Analysis

Caption: A simplified workflow for a Surface Plasmon Resonance experiment.

Step-by-Step Protocol: Surface Plasmon Resonance [14]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified PPARα protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions sequentially, from lowest to highest concentration, over the immobilized protein surface.

    • Monitor the binding response (measured in Response Units, RU) in real-time. Each injection cycle should be followed by a dissociation phase where only running buffer flows over the chip.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Cell-Based Assays for Functional Validation

Observing a direct binding event is crucial, but demonstrating that this binding translates into a functional cellular response is the ultimate goal of target validation.

This assay is a widely used method to quantify the ability of a compound to activate a specific transcription factor, such as a nuclear receptor.[15][16] The principle involves co-transfecting cells with two plasmids: one expressing the target receptor (e.g., PPARα) and another containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with PPREs.[17] If the compound activates the receptor, the receptor-RXR heterodimer binds to the PPREs and drives the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.

Step-by-Step Protocol: PPARα Luciferase Reporter Assay [15][17]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with an expression plasmid for human PPARα and a reporter plasmid containing a PPRE-driven firefly luciferase gene. A control plasmid expressing Renilla luciferase is often included to normalize for transfection efficiency.[17]

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid or a known PPARα agonist (positive control) and DMSO (negative control).

    • Incubate the cells for another 18-24 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

G cluster_0 Nucleus Compound Compound (Ligand) PPAR PPARα Compound->PPAR activates PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE Luciferase Luciferase Gene PPRE->Luciferase drives transcription Light Light Signal Luciferase->Light produces

Caption: The mechanism of a PPARα luciferase reporter assay.

Conclusion and Future Directions

The structural characteristics of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid strongly indicate that its primary biological targets are the Peroxisome Proliferator-Activated Receptors, with a particular emphasis on PPARα. The comprehensive validation strategy outlined in this guide, which progresses from high-throughput screening to detailed biophysical characterization and functional cell-based assays, provides a rigorous framework for confirming this hypothesis. Successful validation will not only elucidate the compound's mechanism of action but also pave the way for its potential development as a modulator of lipid metabolism and related metabolic disorders.

References

  • Chem-Impex. (n.d.). Ciprofibrate. Retrieved from Chem-Impex website. Link

  • Smolecule. (n.d.). Buy (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid. Retrieved from Smolecule website. Link

  • Kersten, S., Desvergne, B., & Wahli, W. (2000). Peroxisome proliferator-activated receptors: a nuclear receptor signaling pathway in lipid physiology. Semantic Scholar. Link

  • Drug Central. (n.d.). Ciprofibrate. Retrieved from Drug Central website. Link

  • Paguio, A., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. Link

  • National Center for Biotechnology Information. (n.d.). Ciprofibrate. PubChem Compound Summary for CID 2763. Retrieved from PubChem. Link

  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. Retrieved from Wikipedia. Link

  • The Biochemist - Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from Portland Press. Link

  • Gashaw, I., et al. (2021). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC - NIH. Link

  • Liu, Z., et al. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC - NIH. Link

  • National Center for Biotechnology Information. (n.d.). 2-(5-Chloro-2-methylphenoxy)propanoic acid. PubChem Compound Summary for CID 53423225. Retrieved from PubChem. Link

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from Creative Biolabs website. Link

  • Bio-Rad Laboratories, Inc. (2022). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Retrieved from Bio-Rad website. Link

  • Patsnap. (n.d.). Ciprofibrate - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse. Link

  • Promega Corporation. (n.d.). Nuclear Receptor Analysis Luciferase Vectors. Retrieved from Promega website. Link

  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PubMed Central. Link

  • ResearchGate. (n.d.). Protein-ligand interactions and their analysis. Retrieved from ResearchGate. Link

  • ECHEMI. (n.d.). Buy 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid from JHECHEM CO LTD. Retrieved from ECHEMI website. Link

  • DrOmics Labs. (2023). Drug Target Hunting: A Comprehensive Guide to Identifying and Validating Biological Targets for Drug Discovery. Retrieved from DrOmics Labs website. Link

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from EUbOPEN website. Link

  • Wang, Y., et al. (2021). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. ResearchGate. Link

  • So, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central. Link

  • APExBIO. (n.d.). Ciprofibrate - Lipid Metabolism Regulator. Retrieved from APExBIO website. Link

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from Creative Diagnostics website. Link

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. Retrieved from EUbOPEN website. Link

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from Wikipedia. Link

  • National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem Compound Summary for CID 7153. Retrieved from PubChem. Link

  • YouTube. (2021). Development of models for protein-ligand interactions. Retrieved from YouTube. Link

  • YouTube. (2021). A guide to identifying and prioritising drug targets with the Open Targets Platform. Retrieved from YouTube. Link

  • ResearchGate. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Retrieved from ResearchGate. Link

  • CymitQuimica. (n.d.). CAS 594-58-1: 2-Chloro-2-methylpropanoic acid. Retrieved from CymitQuimica website. Link

  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift technology. Retrieved from Thermo Fisher Scientific website. Link

  • Technology Networks. (2022). Target Identification and Validation in Drug Development. Retrieved from Technology Networks website. Link

  • Promega Corporation. (n.d.). Nuclear Receptor Assay Tools. Retrieved from Promega website. Link

  • Santa Cruz Biotechnology. (n.d.). 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid. Retrieved from Santa Cruz Biotechnology website. Link

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from PharmaFeatures website. Link

  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Retrieved from Bitesize Bio website. Link

  • arXiv. (2025). Look mom, no experimental data! Learning to score protein-ligand interactions from simulations. Retrieved from arXiv. Link

  • The Medical Biochemistry Page. (n.d.). Peroxisome Proliferator-Activated Receptors, PPARs. Retrieved from The Medical Biochemistry Page website. Link

  • NIH. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Retrieved from PMC - NIH. Link

  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Retrieved from Royal Society of Chemistry website. Link

  • ChemicalBook. (n.d.). 2-(4-Chloro-2-methylphenoxy)propanoic acid. Retrieved from ChemicalBook website. Link

  • National Center for Biotechnology Information. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem Compound Summary for CID 85445. Retrieved from PubChem. Link

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Foundational

Toxicology Profile &amp; Safety Assessment: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

Executive Summary & Structural Classification 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (hereafter referred to as CMP-MPA ) is a structural analogue of the fibrate class of lipid-lowering agents. It is characte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Classification

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (hereafter referred to as CMP-MPA ) is a structural analogue of the fibrate class of lipid-lowering agents. It is characterized by a phenoxyisobutyric acid pharmacophore, distinctively substituted with a chlorine atom at the ortho (2-) position and a methyl group at the meta (5-) position of the phenyl ring.

As a Senior Application Scientist, it is critical to frame this compound's toxicology not merely through isolated acute data, but through Structure-Activity Relationship (SAR) analysis relative to well-characterized fibrates (e.g., Clofibrate, Fenofibrate). The presence of the dimethyl-propanoic acid tail (isobutyric moiety) renders the side chain resistant to


-oxidation, necessitating elimination via glucuronidation or renal excretion—a key determinant of its pharmacokinetic and toxicological profile.
Chemical Identity Table
ParameterDetail
Chemical Name 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid
CAS Number 588692-86-8
Molecular Formula

Molecular Weight 228.67 g/mol
Pharmacophore Phenoxyisobutyric Acid (PPAR

Agonist motif)
Predicted LogP ~2.9 - 3.2 (Lipophilic)
Key Functional Groups Carboxylic acid (Hydrophilic head), Chloromethyl-phenoxy (Lipophilic tail)

Mechanism of Toxicity: The PPAR Axis

The primary toxicological concern for CMP-MPA stems from its predicted high affinity for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR


) .
Molecular Mechanism

Like Clofibrate, CMP-MPA acts as a peroxisome proliferator. Upon binding to PPAR


 in the cytosol, it heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes involved in fatty acid oxidation.

Toxicological Consequence: While therapeutic for dyslipidemia, excessive activation leads to:

  • Hepatomegaly: Massive proliferation of peroxisomes and smooth endoplasmic reticulum (SER).

  • Oxidative Stress: Increased production of

    
     via peroxisomal 
    
    
    
    -oxidation, potentially overwhelming catalase capacity.
  • Species-Specific Carcinogenicity: In rodents (but not humans), this sustained oxidative stress and hyperplasia is linked to hepatocellular carcinoma.

Visualization: PPAR Toxicological Pathway

The following diagram illustrates the cascade from CMP-MPA exposure to potential organ toxicity.

PPAR_Toxicity CMP CMP-MPA (Ligand) PPAR PPAR-alpha Activation CMP->PPAR Agonism RXR RXR Heterodimerization PPAR->RXR DNA PPRE Binding (DNA) RXR->DNA Oxidation Increased FA Beta-Oxidation DNA->Oxidation Proliferation Peroxisome Proliferation (Hepatomegaly) DNA->Proliferation ROS ROS Generation (H2O2) Oxidation->ROS Muscle Myopathy / Rhabdomyolysis (Mitochondrial Dysfunction) Oxidation->Muscle Systemic Spillover Liver Rodent Hepatocarcinogenesis (Species Specific) ROS->Liver Chronic Exposure Proliferation->Liver

Figure 1: Mechanistic pathway of CMP-MPA toxicity mediated by PPAR


 activation, highlighting divergent outcomes in liver and muscle tissue.

Organ-Specific Toxicology Profile

Hepatotoxicity (Primary Target)
  • Pathology: Centrilobular hypertrophy. The 2-methylpropanoic acid group prevents metabolic degradation of the side chain, forcing the liver to rely on Phase II conjugation (Glucuronidation).

  • Enzyme Induction: Expect significant elevation of CYP4A (fatty acid hydroxylase) and Acyl-CoA oxidase.

  • Biomarkers: Elevated ALT/AST in serum; increased liver-to-body weight ratio (hepatomegaly) in rodent models.

Skeletal Muscle Toxicity (Myopathy)

Fibrates are notorious for causing myopathy and rhabdomyolysis, particularly when renal clearance is compromised.

  • Mechanism: CMP-MPA may disrupt the mitochondrial membrane potential in myocytes or alter membrane fluidity due to its lipophilic chlorophenoxy tail.

  • Risk Factor: The 2-Chloro substitution may alter protein binding affinity compared to non-chlorinated analogues, potentially increasing free drug concentration (fup).

  • Biomarker: Serum Creatine Kinase (CK) elevation >10x ULN.

Renal Toxicity
  • Excretion: CMP-MPA is excreted primarily as a glucuronide conjugate.

  • Risk: In cases of renal insufficiency, accumulation of the parent acid can occur, creating a feedback loop that exacerbates myotoxicity. The acid moiety is an organic anion transporter (OAT) substrate; competition with other OAT substrates may lead to drug-drug interactions.

Experimental Validation Protocols

As a self-validating system, the toxicology profile of CMP-MPA must be confirmed via the following standardized workflows.

Protocol: 14-Day Rodent Repeated Dose Toxicity

Objective: Assess hepatomegaly and peroxisome proliferation potential.

  • Subject Selection: Male Wistar rats (n=10/group), age 6-8 weeks.

  • Dosing Regimen: Oral gavage (Vehicle: 0.5% Methylcellulose).

    • Low Dose: 10 mg/kg/day

    • Mid Dose: 30 mg/kg/day

    • High Dose: 100 mg/kg/day

  • In-Life Observations: Daily body weight, food consumption, clinical signs (piloerection, lethargy).

  • Terminal Endpoints (Day 15):

    • Gross Pathology: Weigh liver immediately. Calculate Liver/Body Weight ratio. Success Criterion: Statistically significant increase in liver weight in High Dose vs. Control indicates PPAR

      
       activity.
      
    • Histopathology: H&E staining for hepatocellular hypertrophy; Oil Red O staining for lipid accumulation.

    • Biochemistry: Serum ALT, AST, Alkaline Phosphatase, Creatine Kinase.

Protocol: In Vitro PPAR Reporter Assay

Objective: Quantify agonist potency (


) relative to Clofibrate.
  • Transfection: HEK293 cells co-transfected with:

    • Expression plasmid for human PPAR

      
       (hPPAR
      
      
      
      ).
    • PPRE-Luciferase reporter plasmid.

  • Treatment: Incubate cells with CMP-MPA (

    
    ) for 24 hours.
    
  • Readout: Measure luminescence.

  • Analysis: Plot dose-response curve.

    • Interpretation: If

      
      , CMP-MPA is a potent agonist with high toxicological relevance.
      

Predictive Metabolic Fate

Understanding the metabolic stability of CMP-MPA is crucial for predicting bioaccumulation.

Metabolism cluster_Phase1 Phase I (Minor) cluster_Phase2 Phase II (Major) CMP CMP-MPA (Parent) Benzylic Benzylic Oxidation (5-Methyl group) CMP->Benzylic CYP450 Gluc Acyl-Glucuronide (Unstable Reactive) CMP->Gluc UGTs Excretion Renal Excretion Benzylic->Excretion Gluc->Excretion

Figure 2: Predicted metabolic pathway. The isobutyric acid tail blocks


-oxidation, shifting clearance to Glucuronidation (UGT) and minor CYP-mediated benzylic oxidation of the 5-methyl group.

Safety Data & Handling (GHS Classification)

Based on the chemical structure and analogue data, the following GHS classifications are assigned for laboratory handling:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315: Causes skin irritation (Acidic moiety).

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

    • H373: May cause damage to organs (Liver, Muscle) through prolonged or repeated exposure.

Precautionary Measures:

  • Avoid generating dust.

  • Use nitrile gloves (0.11 mm minimum thickness).

  • Store at room temperature (2-8°C preferred for long-term stability) in a desiccated environment.

References

  • PubChem. (n.d.). Compound Summary: Clofibric Acid. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: Acetic acid, (2-chloro-5-methylphenoxy)-. Retrieved October 26, 2023, from [Link]

  • Holden, P. R., & Tugwood, J. D. (1999). Peroxisome proliferator-activated receptor alpha: role in rodent liver cancer and species differences. Journal of Molecular Endocrinology, 22(1), 1–8. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid). Retrieved October 26, 2023, from [Link]

Sources

Exploratory

"discovery and history of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid"

The following technical guide details the chemical identity, structural context, and synthesis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid , a specific congener within the phenoxyisobutyric acid (fibrate) clas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural context, and synthesis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid , a specific congener within the phenoxyisobutyric acid (fibrate) class.

Structural Analogues, Synthesis, and PPAR Pharmacology

Part 1: Executive Summary & Chemical Identity

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS: 588692-86-8) is a synthetic organic compound belonging to the class of fibric acid derivatives (fibrates). Structurally, it consists of a 2-chloro-5-methyl substituted phenol ether-linked to an isobutyric acid moiety.

While not a marketed pharmaceutical itself, this molecule represents a critical structural motif in the Structure-Activity Relationship (SAR) studies of lipid-lowering agents. It serves as a model compound for understanding the steric and electronic requirements of Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  binding, specifically exploring the "ortho-chloro, meta-methyl" substitution pattern on the phenoxy ring.
Property Data
IUPAC Name 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid
CAS Number 588692-86-8
Molecular Formula C

H

ClO

Molecular Weight 228.67 g/mol
Core Pharmacophore Phenoxyisobutyric acid (Fibrate head)
Predicted LogP ~2.9 - 3.1 (Lipophilic)
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)
Part 2: Discovery & Historical Context

The history of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is inextricably linked to the "Golden Age" of hypolipidemic drug discovery in the mid-20th century.

1. The ICI Screening Program (1950s-1960s)

The discovery of this chemical class originated from the Imperial Chemical Industries (ICI) research program in the UK. Researchers Thorp and Waring screened thousands of aryloxyalkanoic acids for their ability to lower serum cholesterol and triglycerides in rats.

  • The Breakthrough: This led to the discovery of Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropionate) in 1962.

  • The SAR Logic: The "isobutyric acid" group (2-methylpropanoic acid) was found to be essential for preventing rapid metabolic degradation (beta-oxidation), which occurs with simple phenoxyacetic acids.

2. Structural Optimization & Isomer Exploration

Following Clofibrate's success, medicinal chemists explored various substitution patterns on the phenyl ring to improve potency and reduce side effects (such as hepatomegaly).

  • Clofibrate: 4-Chloro substitution (Para).

  • Gemfibrozil: 2,5-Dimethyl substitution (Ortho, Meta).

  • Target Molecule: 2-Chloro-5-methyl substitution (Ortho, Meta).

The molecule 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid represents a hybrid "chimeric" structure between the 4-chloro motif of Clofibrate and the 2,5-dimethyl motif of Gemfibrozil. It allows researchers to isolate the electronic effect of the chlorine atom when placed in the ortho position (steric hindrance) while maintaining the lipophilic methyl group in the meta position.

Part 3: Chemical Synthesis & Methodology[3]

The synthesis of this compound follows the classical Williamson Ether Synthesis , a robust protocol for generating aryloxy acids.

Experimental Protocol: Synthesis from 2-Chloro-5-methylphenol

Reagents:

  • Substrate: 2-Chloro-5-methylphenol (Solid, mp ~46°C).

  • Alkylation Agent: Ethyl 2-bromo-2-methylpropionate (Liquid).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Hydride (NaH).
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Hydrolysis Reagent: Sodium Hydroxide (NaOH), Ethanol/Water.

Step-by-Step Workflow:

  • Phenoxide Formation:

    • Dissolve 1.0 eq of 2-Chloro-5-methylphenol in anhydrous ACN.

    • Add 2.5 eq of anhydrous K

      
      CO
      
      
      
      . Stir at reflux (80°C) for 30 minutes to generate the phenoxide anion.
    • Note: The 2-chloro substituent increases the acidity of the phenol compared to unsubstituted phenol, facilitating deprotonation.

  • O-Alkylation (Sn2 Reaction):

    • Add 1.2 eq of Ethyl 2-bromo-2-methylpropionate dropwise.

    • Reflux for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.

    • Mechanism: The phenoxide attacks the tertiary carbon of the bromo-ester. Note that the steric bulk of the gem-dimethyl groups on the propionate makes this reaction sluggish; high heat and excess base are critical.

  • Ester Hydrolysis (Saponification):

    • Concentrate the reaction mixture to remove ACN.

    • Resuspend the residue (the ethyl ester intermediate) in Ethanol/Water (1:1).

    • Add 2.0 eq of NaOH. Reflux for 2 hours.

    • Observation: The solution should become homogeneous as the ester hydrolyzes to the soluble carboxylate salt.

  • Acidification & Isolation:

    • Cool to 0°C. Acidify with 1M HCl to pH 2.

    • The product, 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid , will precipitate as a white solid.

    • Extract with Ethyl Acetate, dry over MgSO

      
      , and recrystallize from Hexane/Ether.
      
Part 4: Mechanism of Action (Pharmacology)

This molecule is designed to act as an agonist for PPAR


  (Peroxisome Proliferator-Activated Receptor alpha), a nuclear receptor aimed at lipid metabolism.
The "Fibrate" Signaling Pathway
  • Ligand Binding: The carboxylic acid head group (ionized at physiological pH) forms an electrostatic interaction (salt bridge) with Tyr464 and His440 in the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Hydrophobic Tail: The 2-chloro-5-methylphenoxy tail slots into the hydrophobic pocket of the receptor. The 2-chloro group provides steric bulk that induces a conformational change in Helix 12.

  • Transcription: The activated PPAR

    
     heterodimerizes with RXR (Retinoid X Receptor) and binds to PPREs (Peroxisome Proliferator Response Elements) in DNA.
    
  • Effect: Upregulation of Lipoprotein Lipase (LPL) and downregulation of ApoC-III, leading to reduced plasma triglycerides.

Visualization: Synthesis and Mechanism

G Phenol 2-Chloro-5-methylphenol Intermediate Ethyl Ester Intermediate Phenol->Intermediate K2CO3, ACN, Reflux (Williamson Ether) Reagent Ethyl 2-bromo-2-methylpropionate Reagent->Intermediate Product 2-(2-Chloro-5-methylphenoxy)- 2-methylpropanoic acid Intermediate->Product NaOH, EtOH (Saponification) PPAR PPAR-alpha Receptor Product->PPAR Ligand Binding (Tyr464/His440) Gene Gene Transcription (LPL Upregulation) PPAR->Gene RXR Dimerization

Figure 1: Chemical synthesis pathway and downstream pharmacological activation of PPAR


.
Part 5: Structure-Activity Relationship (SAR) Analysis

Why synthesize the 2-chloro-5-methyl isomer? It allows for the deconvolution of steric vs. electronic effects in fibrate design.

CompoundPhenoxy SubstitutionEffect on Activity (General Fibrate SAR)
Clofibrate 4-ChloroHigh affinity, but metabolically vulnerable at the ring.
Fenofibrate 4-(4-Chlorobenzoyl)Adds bulk to the para-position, increasing potency and half-life.
Gemfibrozil 2,5-Dimethyl"Spacer" chain (pentanoic) alters binding mode; 2,5-substituents prevent ring metabolism.
Subject Compound 2-Chloro-5-methyl Hybrid: The 2-Cl blocks ortho-metabolism sterically; 5-Me increases lipophilicity (LogP) without the bulk of a benzoyl group.

Key Insight: The 2-methylpropanoic acid "head" (isobutyric) prevents beta-oxidation of the side chain, a flaw found in earlier phenoxyacetic acid herbicides. This specific molecule confirms that the "fibric acid" head can tolerate diverse lipophilic tails, provided they fit the hydrophobic pocket of PPAR


.
Part 6: References
  • Thorp, J. M., & Waring, W. S. (1962). Modification of the metabolism and distribution of lipids by ethyl chlorophenoxyisobutyrate. Nature, 194(4832), 948-949.

    • Foundational paper on the discovery of Clofibrate and the phenoxyisobutyric acid class.

  • Key Organics. (2024). 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Product Analysis. Key Organics Ltd. Link

    • Source for physical property data and commercial availability of the specific CAS 588692-86-8.[1]

  • Willson, T. M., et al. (2000). The PPARs: From orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527-550. Link

    • Comprehensive review of the SAR and mechanism of PPAR agonists.

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.

    • Reference for the bioisosteric replacement strategies (Cl vs Me) used in fibrate design.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid in Cell Culture Assays

Introduction & Mechanism of Action 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS: 588692-86-8) is a synthetic small molecule belonging to the fibrate class of chemical probes.[1] Structurally, it is an isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS: 588692-86-8) is a synthetic small molecule belonging to the fibrate class of chemical probes.[1] Structurally, it is an isomer of the well-characterized lipid-lowering agent Clofibric acid , distinguished by a specific substitution pattern (2-chloro, 5-methyl) on the phenoxy ring.

Scientific Rationale

In drug discovery and metabolic research, this compound serves as a critical Structure-Activity Relationship (SAR) probe . While Clofibric acid (4-chloro substitution) is a canonical PPAR


 agonist, the 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid  analog allows researchers to investigate:
  • Steric Influence: How the ortho-chloro and meta-methyl groups affect ligand binding within the PPAR ligand-binding pocket (LBD).

  • Subtype Selectivity: Differentiating activation profiles between PPAR

    
     (liver), PPAR
    
    
    
    (adipose), and PPAR
    
    
    (ubiquitous).
  • Metabolic Stability: Assessing how ring substitutions alter the half-life and metabolic clearance in hepatocyte models.

Mechanism of Action (MOA)

Like other fibrates, this compound functions as a PPAR agonist . Upon entering the cell, it binds to the PPAR nuclear receptor, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving the transcription of enzymes involved in fatty acid oxidation (FAO) and lipid transport .

Biological Pathway Diagram

The following diagram illustrates the signaling cascade activated by fibrate analogs in a hepatocyte model.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(2-Chloro-5-methylphenoxy)- 2-methylpropanoic acid PPAR PPAR Receptor (Inactive) Compound->PPAR Ligand Binding Cytoplasm Cytoplasm Nucleus Nucleus Complex PPAR-RXR Heterodimer PPAR->Complex Translocation & Dimerization RXR RXR RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Transcription On PPRE->Transcription TargetGenes Target Genes: CPT1A, PDK4, ACO Transcription->TargetGenes Outcome Increased Fatty Acid Oxidation Reduced Triglycerides TargetGenes->Outcome

Figure 1: Mechanism of Action. The compound binds PPAR, dimerizes with RXR, and activates genes regulating lipid metabolism.

Preparation & Handling

Physicochemical Properties[2]
  • Molecular Weight: 228.67 g/mol [2][3]

  • Formula: C

    
    H
    
    
    
    ClO
    
    
  • Solubility: Hydrophobic. Poorly soluble in water. Soluble in organic solvents.

Stock Solution Protocol

Critical Step: Always prepare stock solutions in a fume hood.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for cell culture. Ethanol (EtOH) is a secondary alternative but evaporates faster.

  • Concentration: Prepare a 100 mM master stock.

    • Weigh 22.87 mg of powder.

    • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

    • Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber vials (avoid light) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Solution: Dilute the stock 1:1000 in culture media to achieve a final concentration of 100 µM (0.1% DMSO final).

  • Note: Maintain final DMSO concentration <0.5% to avoid cytotoxicity.

Experimental Protocols

Application 1: PPAR Activation Reporter Assay

Objective: To quantify the potency of the analog in activating PPAR transcriptional activity compared to positive controls (e.g., Fenofibrate).

Cell Line: HEK293T or HepG2 (transiently transfected).

Reagents:

  • PPRE-Luciferase Reporter Vector (firefly luciferase).

  • Renilla Luciferase Vector (normalization control).

  • Lipofectamine or equivalent transfection reagent.

  • Dual-Luciferase Assay System.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 96-well white-walled plate. Incubate 24h.
    
  • Transfection: Co-transfect PPRE-Luc and Renilla vectors. Incubate 24h.

  • Treatment:

    • Remove media.

    • Add fresh media containing the test compound at log-scale doses: 1 µM, 10 µM, 50 µM, 100 µM, 200 µM .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Fenofibrate (50 µM).

  • Incubation: Treat for 18–24 hours.

  • Lysis & Read: Lyse cells and measure luminescence using a plate reader.

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve.

Application 2: Gene Expression Analysis (qPCR)

Objective: To verify downstream target engagement by measuring mRNA levels of fatty acid oxidation genes.

Cell Line: HepG2 (Human Hepatocellular Carcinoma).

Target Genes:

  • CPT1A (Carnitine Palmitoyltransferase 1A) - Rate-limiting step in fatty acid oxidation.

  • ACOX1 (Acyl-CoA Oxidase 1) - Peroxisomal beta-oxidation.

Protocol:

  • Differentiation (Optional): Maintain HepG2 in low-glucose media for 24h to sensitize metabolic response.

  • Treatment: Treat cells with 50 µM and 100 µM of the compound for 24 hours.

  • RNA Extraction: Use Trizol or column-based kits (e.g., RNeasy). Ensure A260/280 ratio > 1.9.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA.

  • qPCR: Run reactions using SYBR Green chemistry.

    • Normalization: Use GAPDH or

      
      -Actin as the housekeeping gene.
      
    • Calculation: Use the

      
       method relative to the DMSO control.
      

Table 1: Recommended Primer Sequences (Human)

Gene Forward Primer (5' -> 3') Reverse Primer (5' -> 3')
CPT1A TCCAGTTACACGGACACCAG GACGATGTTCGCCGTCATAG
ACOX1 CGAGCAAGGAAAGTGGAGTG TGGTTGCAGTGAGCCAAGTA

| GAPDH | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |

Data Visualization & Workflow

The following flowchart outlines the standard experimental pipeline for validating this fibrate analog in vitro.

Workflow cluster_assays Parallel Assays Stock Stock Prep (100mM in DMSO) Seed Cell Seeding (HepG2 / HEK293) Stock->Seed Dilute Treat Compound Treatment (24 Hours) Seed->Treat Luciferase Reporter Assay (Luminescence) Treat->Luciferase qPCR qPCR Analysis (mRNA Levels) Treat->qPCR Lipid Oil Red O (Lipid Droplets) Treat->Lipid Analysis Data Analysis (Fold Change / EC50) Luciferase->Analysis qPCR->Analysis Lipid->Analysis

Figure 2: Experimental Workflow.[1] From stock preparation to multi-parametric readout.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Compound concentration too high (>200 µM).Sonicate media at 37°C; reduce concentration; ensure DMSO < 0.5%.
High Cell Toxicity DMSO effect or off-target toxicity.Include a "Vehicle Only" control. Titrate down to 10–50 µM.
Weak Luciferase Signal Low transfection efficiency.Optimize DNA:Lipid ratio; switch to electroporation for difficult cells (e.g., HepG2).
No Gene Induction Low basal receptor expression.Confirm PPAR

expression in your cell line via Western Blot before treatment.

References

  • PubChem. Compound Summary: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CID 1269589). National Library of Medicine. [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review. Nutrition Journal, 13, 17. (Context for Fibrate MOA). [Link]

  • Pyper, S. R., et al. (2010). PPARalpha: energy combustion, hypolipidemia, inflammation and cancer. Nuclear Receptor Signaling, 8, e002. (Protocol grounding for PPAR assays). [Link]

  • Chemical Vendors (e.g., Key Organics, BOC Sciences).Product Data Sheets for CAS 588692-86-8. (Source for physicochemical properties).

Sources

Application

Application Notes and Protocols for the Synthesis and Purification of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid Derivatives

Introduction: Context and Significance 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid and its derivatives belong to the class of phenoxyalkanoic acids. This structural motif is of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Context and Significance

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid and its derivatives belong to the class of phenoxyalkanoic acids. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. It is analogous to compounds like Gemfibrozil, a well-known lipid-lowering agent, which features a similar 2,5-disubstituted phenoxy moiety.[1][2] The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to the discovery of new therapeutic agents with improved efficacy or different pharmacological profiles.[3][4]

This guide provides a detailed technical overview, including the underlying chemical principles and step-by-step protocols, for the synthesis and purification of the title compound. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely adopted method for forming the crucial ether linkage.[5][6] Subsequent purification strategies are detailed to ensure the high purity required for analytical and biological evaluation.

Part 1: Synthesis via Williamson Ether Synthesis and Saponification

The synthesis is strategically approached in two main stages: first, the formation of an ester of the target molecule via the Williamson ether synthesis, followed by the hydrolysis (saponification) of the ester to yield the final carboxylic acid. This two-step process is necessary because the free carboxylic acid group would interfere with the basic conditions required for the ether synthesis.

Causality Behind Experimental Choices
  • The Reaction: The Williamson ether synthesis is a classic SN2 reaction where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[5][7] We react the sodium salt of 2-chloro-5-methylphenol with an ester of 2-bromo- or 2-chloro-2-methylpropanoic acid.

  • Choice of Base: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ≈ 10), forming the more nucleophilic phenoxide ion.[6] Using an excessively strong base is unnecessary and could promote side reactions.

  • The Electrophile: An α-halo ester, such as ethyl 2-bromo-2-methylpropanoate, serves as the electrophile. The ester group is a crucial "protecting group" for the carboxylic acid. If the unprotected halo-acid were used, the base would deprotonate the carboxylic acid instead of the phenol, preventing the desired reaction.

  • Solvent System: A polar aprotic solvent like Dimethylformamide (DMF) or acetone is ideal.[6] These solvents effectively solvate the cation (Na⁺) of the phenoxide salt, leaving the phenoxide anion relatively "bare" and highly nucleophilic, thus accelerating the SN2 reaction.

  • Hydrolysis (Saponification): The final step involves converting the synthesized ester back to the carboxylic acid. This is achieved by base-catalyzed hydrolysis using sodium hydroxide in an aqueous or alcoholic solution. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) A 2-Chloro-5-methylphenol C Sodium 2-chloro-5-methylphenoxide (Nucleophile) A->C Deprotonation B Base (e.g., NaOH) Solvent (e.g., DMF) E Crude Ester Intermediate (Ethyl 2-(2-chloro-5-methylphenoxy) -2-methylpropanoate) C->E SN2 Attack D Ethyl 2-bromo-2-methylpropanoate (Electrophile) D->E G Carboxylate Salt (in solution) E->G Hydrolysis F Base (NaOH) Water/Ethanol I Final Product (Precipitate) 2-(2-Chloro-5-methylphenoxy) -2-methylpropanoic acid G->I Acidification H Acid (e.g., HCl) Purification_Workflow A Crude Solid Product (from synthesis) B Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) A->B C Hot Saturated Solution B->C D Slow Cooling to Room Temperature, then Ice Bath C->D E Crystal Formation D->E F Vacuum Filtration E->F G Pure Crystalline Product F->G Solid H Mother Liquor (contains impurities) F->H Filtrate I Wash with Cold Solvent G->I J Dry in Vacuum Oven I->J K Final Pure Product J->K

Sources

Method

Application Note: A Robust and Scalable Protocol for the Kilogram-Scale Synthesis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid

Introduction and Strategic Overview 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in chemical synthesis and as an intermediate for pharmacologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in chemical synthesis and as an intermediate for pharmacologically active molecules, sharing structural motifs with compounds like the lipid-lowering agent gemfibrozil and various herbicides.[1][2][3] The increasing demand for such specialized chemical entities necessitates the development of a reliable, efficient, and scalable synthetic process. This document provides a comprehensive guide for the scale-up synthesis of this target molecule, moving from bench-scale concepts to a validated kilogram-scale protocol.

The chosen synthetic strategy is the Williamson ether synthesis , a classic yet powerful method for forming ethers.[4][5][6] This reaction is renowned for its reliability and is widely used in both laboratory and industrial settings.[4] The core of this synthesis involves the nucleophilic substitution (SN2) reaction between the sodium salt of 2-chloro-5-methylphenol (the nucleophile) and 2-chloro-2-methylpropanoic acid (the electrophile).[5][6]

Causality of Strategic Choice: The Williamson ether synthesis is selected for scale-up due to several key advantages:

  • High Atom Economy: The reaction forms the target C-O bond directly with the primary byproduct being a simple, easily removable inorganic salt (NaCl).

  • Cost-Effective Reagents: The primary starting materials, 2-chloro-5-methylphenol and 2-chloro-2-methylpropanoic acid, are accessible, and common inorganic bases like sodium hydroxide are inexpensive.[7][8]

  • Mature and Well-Understood Mechanism: The SN2 mechanism is thoroughly characterized, allowing for predictable optimization and troubleshooting.[5][6]

  • Straightforward Work-up: The acidic nature of the final product allows for a simple precipitation and isolation procedure, which is highly amenable to large-scale operations.[3][7]

The overall reaction scheme is presented below:

Scheme 1: Synthesis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid Reaction Scheme

Process Chemistry and Scale-Up Rationale

Scaling a synthesis from the gram to the kilogram level introduces challenges related to mass and heat transfer, reagent addition, and product isolation. The following section details the critical process parameters and the reasoning behind their selection for a safe and efficient scale-up.

Reagent and Solvent Selection
  • Base Selection: Sodium hydroxide (NaOH) is the base of choice for deprotonating the 2-chloro-5-methylphenol.[7] While other bases like potassium carbonate (K₂CO₃) are effective, NaOH is highly soluble in the aqueous phase, cost-effective, and drives the formation of the phenoxide to completion.[9] Using a concentrated aqueous solution of NaOH creates a biphasic reaction mixture, which can be effectively managed with vigorous agitation.

  • Solvent System: A biphasic water/toluene system is employed. Toluene serves as the organic solvent for several reasons:

    • It has a suitable boiling point (111 °C) for conducting the reaction at an elevated temperature to ensure a reasonable reaction rate.

    • It is relatively immiscible with water, facilitating a clean phase separation during work-up.

    • It is a common industrial solvent with well-understood safety and handling protocols. The use of polar aprotic solvents like DMF or DMSO, while potentially accelerating the reaction, is avoided due to the complexities they introduce in large-scale aqueous work-ups and their higher environmental burden.[9][10]

  • Phase Transfer Catalyst (PTC): To facilitate the reaction between the aqueous phenoxide and the organic-soluble electrophile, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) is crucial. The PTC transports the phenoxide anion from the aqueous phase to the organic phase, dramatically increasing the reaction rate and allowing the synthesis to proceed efficiently at the interface of the two liquid phases.

Control of Reaction Parameters
  • Temperature: The reaction is maintained at 90-100°C.[7] This temperature provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction without causing significant decomposition of the starting materials or product. On a large scale, maintaining this temperature requires a reactor with a heating jacket and a well-calibrated temperature probe to prevent thermal runaways.

  • Agitation: Vigorous stirring is essential in a biphasic system to maximize the interfacial surface area where the phase transfer-catalyzed reaction occurs. Inadequate agitation is a common cause of failed or slow scale-up reactions. The stirrer speed must be sufficient to create a fine emulsion of the aqueous and organic phases.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by sampling the organic layer. The disappearance of the 2-chloro-5-methylphenol starting material is the primary indicator of reaction completion.

Detailed Kilogram-Scale Synthesis Protocol

This protocol is designed for a target scale of ~2.0 kg of the final product. All operations should be conducted in a well-ventilated chemical processing area or fume hood suitable for large-scale reactions.

Reagent and Equipment Table
ReagentCAS No.Mol. Wt. ( g/mol )QuantityMolar Equiv.
2-Chloro-5-methylphenol615-74-7142.581.50 kg1.00
2-Chloro-2-methylpropanoic acid594-58-1122.551.42 kg1.10
Sodium Hydroxide (NaOH), 50% w/w aq.1310-73-240.001.85 kg (925 g NaOH)2.20
Toluene108-88-392.1415 L-
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37340 g0.10
Hydrochloric Acid (HCl), 37% w/w aq.7647-01-036.46~2.5 L-
Deionized Water7732-18-518.02As needed-
Equipment
50 L Jacketed Glass Reactor
Overhead Mechanical Stirrer
Reflux Condenser
Temperature Probe
Addition Funnel
Large Buchner Funnel and Filter Flask
Vacuum Oven
Step-by-Step Procedure
  • Reactor Setup: Equip the 50 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, and a temperature probe. Ensure all equipment is clean and dry.

  • Initial Charge: Charge the reactor with 2-Chloro-5-methylphenol (1.50 kg), Toluene (15 L), and Tetrabutylammonium Bromide (340 g).

  • Base Addition: Begin stirring the mixture at 200-300 RPM. Slowly add the 50% sodium hydroxide solution (1.85 kg) over 30-45 minutes. A mild exotherm will be observed; maintain the internal temperature below 40°C using the reactor cooling jacket if necessary.

  • Addition of Electrophile: Once the base addition is complete, add the 2-chloro-2-methylpropanoic acid (1.42 kg).

  • Reaction: Heat the reaction mixture to reflux (internal temperature of 90-100°C) with vigorous stirring. Maintain reflux for 6-8 hours.

  • In-Process Control (IPC): After 6 hours, cool the mixture to below 30°C, stop stirring, and allow the layers to separate. Take a small sample from the upper organic (toluene) layer. Analyze by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC to check for the presence of 2-chloro-5-methylphenol. If the starting material is consumed (>98% conversion), proceed to the next step. If not, continue reflux for another 2 hours and re-check.

  • Work-up - Quench and Phase Separation: Cool the reactor contents to 20-25°C. Add deionized water (10 L) and stir for 15 minutes. Stop the agitation and allow the layers to separate for 30 minutes. Drain and discard the lower aqueous layer containing excess NaOH and salts.

  • Work-up - Acidification: To the remaining organic layer in the reactor, slowly add 10 L of deionized water. With vigorous stirring, carefully add concentrated hydrochloric acid (~2.5 L) portion-wise until the pH of the aqueous phase is 1-2 (check with pH paper). A thick white precipitate of the product will form.

  • Isolation: Cool the slurry to 10-15°C and stir for 1 hour to ensure complete precipitation. Filter the solid product using a large Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 5 L) to remove inorganic salts and residual HCl.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 2.0 - 2.2 kg.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the entire scale-up process, from raw material charging to the final, isolated product.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_final Phase 4: Final Product charge_reactor Charge Reactor: - 2-Chloro-5-methylphenol - Toluene - TBAB add_base Add 50% NaOH Solution (T < 40°C) charge_reactor->add_base add_electrophile Add 2-Chloro-2-methylpropanoic acid add_base->add_electrophile reflux Heat to Reflux (90-100°C, 6-8h) add_electrophile->reflux ipc In-Process Control (TLC/HPLC) Check for SM disappearance reflux->ipc cool_down Cool to 20-25°C ipc->cool_down phase_sep Water Wash & Phase Separation cool_down->phase_sep acidify Acidify with HCl to pH 1-2 (Precipitation) phase_sep->acidify filter_wash Filter and Wash with Cold Water acidify->filter_wash drying Vacuum Dry at 50-60°C filter_wash->drying final_product Final Product: 2-(2-Chloro-5-methylphenoxy) -2-methylpropanoic acid drying->final_product

Caption: Workflow for the kilogram-scale synthesis.

Data Summary and Quality Control

Ensuring the final product meets the required specifications is paramount. The following tables summarize the expected outcomes and the analytical tests required for quality control.

Table 1: Process Data Summary
ParameterExpected Value
Starting Material Input1.50 kg (2-Chloro-5-methylphenol)
Theoretical Yield2.41 kg
Actual Yield (Range)2.0 - 2.2 kg
Process Yield (%)83 - 91%
Purity (by HPLC)> 98.5%
AppearanceWhite to off-white crystalline solid
Table 2: Analytical Specifications for Final Product
TestMethodSpecification
Identification
¹H NMRNMRConforms to the structure of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid
Assay/Purity
PurityHPLC≥ 98.5% area
Physical Properties
Melting PointDSC/MPAReport value (expected ~136-138°C based on similar structures[7])
Loss on DryingLOD≤ 0.5%

Process Safety Assessment

Handling kilogram quantities of chemicals requires strict adherence to safety protocols.

  • Chemical Hazards:

    • Sodium Hydroxide (50%): Extremely corrosive. Causes severe skin burns and eye damage.[7]

    • 2-Chloro-5-methylphenol: Toxic and a skin irritant.[7]

    • 2-Chloro-2-methylpropanoic acid: Corrosive. Causes skin and eye irritation.[8]

    • Toluene: Flammable liquid and vapor. Harmful if inhaled.

    • Hydrochloric Acid (Conc.): Highly corrosive. Causes severe burns and respiratory irritation.

  • Engineering Controls:

    • All operations must be performed in a reactor located in a walk-in fume hood or a designated chemical process bay with adequate ventilation.

    • Use a closed system for reagent transfers where possible to minimize vapor exposure.

    • Ensure fire suppression equipment (e.g., CO₂ or dry powder extinguisher) is readily available.

  • Personal Protective Equipment (PPE):

    • Full-face shield and safety goggles.

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

    • Flame-retardant lab coat and chemical-resistant apron.

    • Steel-toed safety shoes.

References

  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartr
  • The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Preparation method of gemfibrozil. (2016).
  • Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Williamson Ether Synthesis. University of Michigan.
  • An Improved New Path to Synthesize Gemfibrozil. Semantic Scholar.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Williamson ether synthesis. Wikipedia.
  • 2-(2-chloro-5-methylphenoxy)
  • Can anyone help me with a Williamson ether synthesis? (2014).
  • Process for the preparation of 2-methyl-2-phenoxy-propionic acid derivatives.
  • The Williamson Ether Synthesis. University of California, Irvine.
  • 2-Chloro-2-methylpropanoic acid. CymitQuimica.
  • Analytical methods for 2-butoxyethanol and 2-butoxyethanol acetate. Agency for Toxic Substances and Disease Registry.

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Application

Application Note: Formulation Strategies and Protocols for Preclinical Evaluation of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

Audience: Researchers, scientists, and drug development professionals engaged in in vitro and in vivo biological studies. Abstract This guide provides a comprehensive framework for the formulation of 2-(2-Chloro-5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in in vitro and in vivo biological studies.

Abstract

This guide provides a comprehensive framework for the formulation of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, a compound with structural similarities to the fibrate class of drugs. Given its lipophilic nature, indicated by a calculated XLogP3 of approximately 2.9, this molecule is anticipated to have poor aqueous solubility, a common challenge in preclinical development.[1] Inadequate formulation can lead to underestimated potency, poor bioavailability, and high variability in biological data. This document outlines a systematic approach, from initial physicochemical characterization to the development of specific, fit-for-purpose formulations for both in vitro and in vivo studies. Detailed protocols for pH-adjusted solutions, co-solvent systems, and nanosuspensions are provided, alongside essential methods for their characterization and stability assessment to ensure data integrity and reproducibility.

Introduction: The Critical Role of Formulation

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with potential biological activities, including antimicrobial and anti-inflammatory effects.[2] However, its successful evaluation in biological systems is fundamentally dependent on achieving adequate solubility and stability in a delivery vehicle. The primary goal of preclinical formulation is to ensure the test compound reaches the target site—be it cells in a culture plate or systemic circulation in an animal model—at a sufficient concentration to elicit a biological response.[3]

Neglecting this crucial step can lead to:

  • False Negatives: The compound appears inactive simply because it was not available to interact with its biological target.

  • High Variability: Inconsistent absorption or precipitation leads to erratic results between experiments.

  • Misinterpretation of PK/PD Data: Inaccurate pharmacokinetic profiles obscure the true relationship between dose, exposure, and effect.[4]

This guide advocates for a rational, stepwise approach to formulation development, beginning with a thorough understanding of the molecule's inherent properties.

Pre-formulation Characterization: Building the Foundation

A foundational understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the first step in rational formulation design.[5] This data informs the selection of appropriate excipients and formulation strategies, minimizing the amount of valuable API required for development.[5]

Property Value / Description Significance for Formulation
Molecular Formula C₁₁H₁₃ClO₃-
Molecular Weight 228.67 g/mol Influences diffusion and absorption characteristics.[1]
Appearance White to off-white solidProvides a baseline for visual inspection of formulations.
XLogP3 ~2.9Indicates high lipophilicity and predicts low aqueous solubility.[1]
pKa ~3.2 (Predicted)As a carboxylic acid, its solubility will be highly dependent on pH; it will be significantly more soluble at pH > pKa.[6]
Aqueous Solubility Predicted to be lowThe primary challenge to overcome. Direct dissolution in simple aqueous buffers is unlikely to achieve high concentrations.[6]
Workflow for Pre-formulation Assessment

The initial characterization phase is a critical decision point that directs all subsequent formulation efforts.

G cluster_0 Pre-formulation Assessment api API Available physchem Physicochemical Characterization (MW, LogP, pKa) api->physchem solubility pH-Solubility Profile (pH 2.0, 6.8, 7.4) physchem->solubility solid_state Solid-State Analysis (Optional: DSC, XRPD) physchem->solid_state analysis Data Analysis & Risk Assessment solubility->analysis solid_state->analysis proceed Proceed to Formulation Strategy analysis->proceed

Caption: Pre-formulation assessment workflow.

Protocol 1: Determination of pH-Dependent Aqueous Solubility

Rationale: For an ionizable compound like a carboxylic acid, understanding its solubility at different physiologically relevant pH values is essential. This protocol uses a standard shake-flask method.

Methodology:

  • Prepare buffers at pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

  • Add an excess amount of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid to separate vials containing a fixed volume (e.g., 1 mL) of each buffer. Ensure solid is visible.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter compatible with the sample (e.g., PVDF).

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Formulation Strategies for Biological Studies

The choice of formulation depends on the intended application (e.g., in vitro vs. in vivo), the required dose, and the route of administration.[3] For poorly soluble compounds, strategies range from simple modifications of the vehicle to more complex systems.[8]

G decision decision outcome outcome start Define Required Dose & Route of Administration q1 Sufficient Solubility in Simple Buffer? start->q1 q2 Is pH Adjustment Sufficient? q1->q2 No out1 Use Simple Aqueous Vehicle (PBS, Saline) q1->out1 Yes q3 Route? q2->q3 No out2 Use pH-Adjusted Solution (Protocol 2) q2->out2 Yes out3 Use Co-solvent System (e.g., DMSO for in vitro) q3->out3 In Vitro out4 Use Co-solvent/Surfactant Vehicle (Protocol 3) q3->out4 In Vivo (Oral) out5 Use Nanosuspension (Protocol 4) out4->out5 If Higher Dose Needed

Caption: Decision tree for formulation strategy selection.

Protocol 2: Preparation of a pH-Adjusted Formulation (for In Vitro Use)

Rationale: This method leverages the acidic nature of the compound to form a soluble salt at a neutral or slightly alkaline pH. This is ideal for preparing stock solutions for cell-based assays, but caution is required to avoid precipitation upon dilution in acidic culture media.

Materials:

  • 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated pH meter

Methodology:

  • Weigh the desired amount of the compound into a sterile glass vial.

  • Add approximately 80% of the final required volume of PBS.

  • While stirring, add 1 M NaOH dropwise until the compound completely dissolves.

  • Use a calibrated pH meter to carefully adjust the final pH to 7.4 by adding more NaOH or a dilute acid (e.g., 0.1 M HCl) if necessary.

  • Add PBS to reach the final target volume and mix thoroughly.

  • Sterile-filter the final solution through a 0.22 µm syringe filter.

  • Quality Control: Confirm the final concentration via HPLC-UV. Visually inspect for clarity.

Protocol 3: Co-solvent/Surfactant Formulation (for In Vivo Oral Gavage)

Rationale: For oral administration in animal studies, a combination of solvents and surfactants is often used to create a stable solution or microemulsion that enhances solubility and absorption.[9] This vehicle is commonly referred to as a "PEG/Tween" formulation or similar.

Materials:

  • 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Water for Injection

Example Vehicle Composition: 10% PEG 400 / 5% Tween 80 / 85% Saline (v/v/v)

Methodology:

  • Weigh the required amount of the compound into a glass beaker.

  • Add the PEG 400 and vortex or sonicate until the compound is fully dissolved. This may require gentle warming (not exceeding 40-50°C).

  • Add the Tween 80 and mix thoroughly until a homogenous solution is formed.

  • Slowly add the saline while continuously stirring to form the final formulation. The solution should remain clear.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation or phase separation. Confirm the drug concentration via HPLC.

Expert Insight: The ratio of excipients must be carefully chosen. High concentrations of surfactants can cause gastrointestinal distress in animals. Always start with the lowest concentration of excipients required to achieve the target dose and run a vehicle-only control group in your animal studies.[5]

Protocol 4: Nanosuspension Formulation (Advanced Strategy)

Rationale: When high doses are required and solubility in acceptable vehicles is limited, reducing the particle size to the sub-micron range can dramatically increase the dissolution rate.[8][10] This protocol describes a basic precipitation method.

Materials:

  • 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

  • Water-miscible organic solvent (e.g., Acetone, Ethanol)

  • Aqueous anti-solvent phase (e.g., water containing a stabilizer)

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Tween 80)

Methodology:

  • Dissolve the compound in the minimum required volume of the organic solvent to create a concentrated solution.

  • In a separate beaker, prepare the anti-solvent phase by dissolving the stabilizer (e.g., 0.5% w/v HPMC) in water.

  • While rapidly stirring the anti-solvent phase (e.g., with a high-speed homogenizer), inject the drug-solvent solution into it.[11]

  • The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles, which are kept from agglomerating by the stabilizer.

  • Continue stirring to allow the organic solvent to evaporate (if volatile) or remove it via dialysis.

  • Quality Control: Characterize the particle size distribution and zeta potential using Dynamic Light Scattering (DLS). Confirm drug concentration via HPLC after dissolving an aliquot of the suspension in a suitable solvent.

Formulation Characterization and Stability Testing

Once a prototype formulation is developed, it must be characterized to ensure it is suitable for its intended use and stable for the duration of the experiment.[12][13]

Parameter Method Purpose
Appearance Visual InspectionCheck for clarity, color change, precipitation (solutions), or aggregation (suspensions).
pH pH MeterEnsure pH is within a physiologically acceptable range and optimal for drug solubility/stability.
Drug Concentration (Assay) HPLC-UVVerify that the formulation contains the correct concentration of the active compound.[14]
Degradation Products (Purity) HPLC-UV (Stability-Indicating Method)Monitor for the appearance of degradation products over time.[15]
Particle Size Distribution Dynamic Light Scattering (DLS)Critical for nanosuspensions to ensure size is in the desired range and the population is uniform.[7]
Protocol 5: Short-Term Stability Assessment

Rationale: This protocol ensures the formulation remains physically and chemically stable from the time of preparation through the completion of the experiment.[16]

Methodology:

  • Prepare a fresh batch of the formulation.

  • Perform initial (T=0) quality control testing as described in the table above.

  • Aliquot the formulation into several vials and store them under the intended experimental conditions (e.g., room temperature, 4°C, 37°C).

  • At designated time points (e.g., 2 hours, 8 hours, 24 hours, 48 hours), remove a vial and repeat the quality control tests.

  • Acceptance Criteria: The formulation is considered stable if the appearance is unchanged, drug concentration remains within ±10% of the initial value, and no significant increase in degradation products is observed.

Conclusion

The successful biological evaluation of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid hinges on a rational and systematic formulation development strategy. Due to its poor aqueous solubility, simple aqueous vehicles are likely insufficient. A tiered approach, starting with pre-formulation characterization to understand the molecule's pH-dependent solubility, allows for the selection of an appropriate strategy. For in vitro studies, pH-adjusted stock solutions may be suitable, while in vivo studies will likely require co-solvent and/or surfactant-based vehicles. For challenging high-dose studies, nanosuspension technology offers a viable path forward. In all cases, rigorous characterization and stability testing are non-negotiable steps to ensure the generation of reliable, reproducible, and meaningful biological data.

References

  • Shen, H., et al. (2011). The in Vitro and in Vivo Evaluation of Fenofibrate With a Self- Microemulsifying Formulation. AAPS PharmSciTech. Available from: [Link]

  • Khadilkar, M., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]

  • PubChem. 2-(5-Chloro-2-methylphenoxy)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Mark, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • Vasanth, P. M., & Sreekanth, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available from: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available from: [Link]

  • SGS. Preclinical Formulation Development. Available from: [Link]

  • Colorcon. (2024). What Are Excipients? 9 Common Examples. Available from: [Link]

  • Google Patents. WO2014003810A1 - Fenofibrate formulation.
  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Google Patents. Pharmaceutical formulations of acid labile substances for oral use.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Agno Pharmaceuticals. The Guide To Analytical Method Development. Available from: [Link]

  • GlycoMScan. Stability studies of small molecules and proteins. Available from: [Link]

  • Vo, A. Q., et al. (2018). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Scientia Pharmaceutica. Available from: [Link]

  • Omray, L. K. (2013). Excipients used in the Formulation of Tablets. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Available from: [Link]

  • Möschwitzer, J. P. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]

  • Protheragen. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Available from: [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Crystal Pharmatech. Optimal Preclinical Formulation Development. Available from: [Link]

  • Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Available from: [Link]

  • Vasanth, P. M., & Sreekanth, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available from: [Link]

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Method

Application Note: High-Throughput Screening for Novel Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists Using 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid as a Reference Compound

For Research Use Only. Not for use in diagnostic procedures. Abstract This document provides a comprehensive guide for designing and implementing a high-throughput screening (HTS) campaign to identify novel agonists of P...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for designing and implementing a high-throughput screening (HTS) campaign to identify novel agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a critical nuclear receptor and a well-established therapeutic target for managing dyslipidemia.[1] This guide uses 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid, a structural analog of the fibrate class of drugs, as a conceptual framework and reference compound. We detail two robust HTS-compatible methodologies: a primary cell-based transactivation assay using luciferase reporters and a secondary, confirmatory biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The protocols are designed to ensure scientific rigor, high data quality, and efficient hit identification for drug discovery professionals.

Introduction and Scientific Rationale

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[1] Upon activation by ligands, including fatty acids or synthetic compounds like fibrates, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This pathway is central to lipid metabolism, inflammation, and energy homeostasis, making PPARα a key target for drugs aimed at treating metabolic disorders.[1][2]

The compound 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid belongs to the phenoxyalkanoic acid class of molecules, which includes well-known PPARα agonists like fenofibrate. Although specific biological activity for this exact compound is not extensively documented in public literature, its structural similarity to fibrates strongly suggests it as a candidate PPARα agonist. Therefore, it serves as an excellent model for establishing and validating an HTS campaign to discover novel, potent, and selective PPARα modulators.

High-throughput screening (HTS) is an essential process in modern drug discovery, allowing for the rapid testing of vast compound libraries to identify "hits" that interact with a biological target.[3] The goal of this application note is to provide a detailed, field-proven protocol for an HTS workflow designed to identify novel PPARα agonists.

HTS Campaign Strategy: A Two-Tiered Approach

A robust HTS campaign minimizes false positives and negatives. We propose a sequential two-assay strategy:

  • Primary Screen: A cell-based reporter gene assay to identify compounds that activate the PPARα pathway within a cellular context. This format provides high biological relevance.

  • Secondary (Confirmatory) Screen: A biochemical TR-FRET assay to confirm direct binding of hits to the PPARα Ligand-Binding Domain (LBD) and eliminate compounds that may act downstream or non-specifically.

This tiered approach ensures that identified hits are both functionally active in cells and interact directly with the target protein.

HTS_Workflow cluster_0 HTS Campaign Stages Compound_Library Compound Library (~100k compounds) Primary_Screen Primary Screen: Cell-Based PPARα Luciferase Reporter Assay Compound_Library->Primary_Screen Single-point screen (e.g., 10 µM) Hit_Triage Hit Triage & Analysis (Z' > 0.5, Activity > 3σ) Primary_Screen->Hit_Triage Raw Luminescence Data Secondary_Screen Secondary Screen: Biochemical TR-FRET Binding Assay Hit_Triage->Secondary_Screen ~1% Hit Rate (Primary Hits) Confirmed_Hits Confirmed Hits for Dose-Response & SAR Secondary_Screen->Confirmed_Hits Direct Binders

Caption: High-level workflow for PPARα agonist discovery.

Primary Screen: PPARα Cell-Based Reporter Gene Assay

This assay quantifies the ability of a test compound to activate the human PPARα signaling pathway in living cells.[4] It utilizes a stable cell line engineered to express a chimeric receptor and a reporter gene.

Principle of the Assay: The assay employs a cell line (e.g., HEK293T) that is stably transfected with two constructs:

  • An expression vector containing the DNA-binding domain (DBD) of the yeast GAL4 transcription factor fused to the ligand-binding domain (LBD) of human PPARα.

  • A reporter vector containing the firefly luciferase gene under the transcriptional control of a GAL4 Upstream Activator Sequence (UAS).[5]

When an agonist binds to the PPARα-LBD, the chimeric protein translocates to the nucleus and binds to the UAS, driving the expression of luciferase. The resulting luminescence is proportional to the level of PPARα activation and can be measured on a plate reader.[6]

Reporter_Assay_Pathway cluster_pathway Cell-Based Reporter Assay Mechanism cluster_nucleus Test_Compound Test Compound (e.g., PPARα Agonist) Receptor Cytoplasm: GAL4(DBD)-PPARα(LBD) Chimeric Receptor Test_Compound->Receptor Binding Nucleus Nucleus Receptor->Nucleus Translocation UAS GAL4 UAS Luciferase_Gene Luciferase Gene Transcription Transcription & Translation Luciferase_Protein Luciferase Protein Light_Output Light Output (Signal) Luciferase_Protein->Light_Output Luciferin + ATP

Caption: Mechanism of the GAL4-PPARα Luciferase Reporter Assay.

Materials & Reagents
Reagent/MaterialRecommended SupplierPurpose
hPPARα Reporter Cell LineINDIGO Biosciences, SignosisEngineered cells for the assay[4][5]
DMEM, high glucose, GlutaMAX™Thermo Fisher ScientificCell culture medium
Fetal Bovine Serum (FBS), charcoal-strippedThermo Fisher ScientificSerum supplement, stripped of hormones
Opti-MEM™ I Reduced Serum MediumThermo Fisher ScientificMedium for compound dilution/cell plating
DMSO, HTS GradeSigma-AldrichCompound solvent
GW7647 (Positive Control)Tocris BiosciencePotent synthetic PPARα agonist
ONE-Glo™ Luciferase Assay SystemPromegaReagent for luminescence detection
384-well solid white, flat-bottom assay platesCorningLow-volume plates for HTS
Step-by-Step Protocol

Day 1: Cell Plating

  • Prepare Cell Suspension: Culture the hPPARα reporter cells according to the vendor's protocol. On the day of the assay, harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in plating medium (e.g., Opti-MEM + 1% charcoal-stripped FBS) to a final density of 250,000 cells/mL.

  • Dispense Cells: Using an automated liquid handler (e.g., Multidrop Combi), dispense 20 µL of the cell suspension into each well of a 384-well white assay plate (5,000 cells/well).

  • Incubate: Cover the plates with a breathable seal and incubate at 37°C, 5% CO₂ for 4-6 hours to allow cells to attach.

Day 2: Compound Addition

  • Prepare Compound Plates: Perform serial dilutions of your test compounds, the reference compound (2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid), and the positive control (GW7647) in 100% DMSO. For a single-point screen, prepare a 400X stock (e.g., 4 mM for a 10 µM final concentration).

  • Intermediate Dilution: Dilute the 400X compound stocks 1:100 into assay medium. This creates a 4X intermediate plate with a final DMSO concentration of 1%.

  • Compound Transfer: Using an acoustic dispenser (e.g., Echo 525) or pin tool, transfer 10 µL from the 4X intermediate plate to the cell plate containing 20 µL of cells. The final assay volume will be 30 µL, and the final DMSO concentration will be 0.25%.

  • Plate Controls:

    • Negative Control: Wells with cells + medium containing 0.25% DMSO.

    • Positive Control: Wells with cells + medium containing a final concentration of GW7647 at its EC₈₀.

  • Incubate: Reseal the plates and incubate for 18-24 hours at 37°C, 5% CO₂.

Day 3: Signal Detection

  • Equilibrate Plates: Remove plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.

  • Prepare Luciferase Reagent: Prepare the ONE-Glo™ reagent according to the manufacturer's instructions.

  • Add Reagent: Add 30 µL of ONE-Glo™ reagent to each well.

  • Incubate: Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

  • Read Plate: Measure luminescence using a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

Data Analysis and Quality Control
  • Calculate Z'-Factor: The quality of an HTS assay is determined by its Z'-factor, which measures the separation between the positive and negative controls. A Z' > 0.5 is considered excellent for HTS.

    • Formula: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )

    • Where σ is the standard deviation and μ is the mean of the controls.

  • Normalize Data: Normalize the raw luminescence data to the plate controls.

    • % Activation = ( (RLU_compound - μ_neg) / (μ_pos - μ_neg) ) * 100

  • Hit Identification: A compound is typically identified as a "hit" if its activity is greater than three standard deviations above the mean of the negative controls (μ_neg + 3*σ_neg).

Secondary Screen: TR-FRET Competitive Binding Assay

This assay confirms that primary hits directly bind to the PPARα-LBD. It is a robust, homogeneous (no-wash) biochemical assay format suitable for HTS.[7][8]

Principle of the Assay: The assay measures the disruption of an interaction between a Terbium (Tb)-labeled anti-GST antibody and a fluorescently-labeled tracer ligand that binds to a GST-tagged PPARα-LBD.

  • No Competitor: The tracer binds to the GST-PPARα-LBD. The Tb-antibody also binds to the GST tag, bringing the Tb-donor and the fluorescent tracer (acceptor) into close proximity. Excitation of the Tb-donor results in FRET to the acceptor, producing a high TR-FRET signal.

  • With Competitor (Hit Compound): The hit compound competes with the tracer for binding to the PPARα-LBD. This competition separates the donor and acceptor, leading to a decrease in the TR-FRET signal.[9]

Materials & Reagents
Reagent/MaterialRecommended Supplier
LanthaScreen™ TR-FRET PPARα Competitive Binding Assay KitThermo Fisher Scientific
GST-tagged human PPARα-LBDIncluded in Kit
Tb-anti-GST AntibodyIncluded in Kit
Fluormone™ Pan-PPAR Green TracerIncluded in Kit
TR-FRET Dilution BufferIncluded in Kit
GW7647 (Positive Control)Tocris Bioscience
384-well low-volume black assay platesCorning
Step-by-Step Protocol
  • Prepare Reagents: Prepare all reagents in TR-FRET buffer as described in the kit manual.[7] This includes creating a 2X solution of the GST-PPARα-LBD and a 4X solution of the Tracer/Tb-Antibody mix.

  • Prepare Compound Plates: Create a dose-response curve for each primary hit compound (e.g., 10-point, 3-fold serial dilution) in 100% DMSO. Prepare a 4X intermediate plate by diluting the compounds in TR-FRET buffer.

  • Assay Assembly (20 µL final volume): a. Add 5 µL of 4X test compound dilution to the assay plate. b. Add 5 µL of 2X GST-PPARα-LBD. Mix gently. c. Add 10 µL of 2X Tracer/Tb-Antibody mix.

  • Incubate: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

Data Analysis
  • Calculate TR-FRET Ratio: Emission Ratio = (Emission at 520 nm / Emission at 495 nm) * 1000

  • Determine Potency (IC₅₀): Normalize the data and fit the dose-response curves using a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit. The IC₅₀ represents the concentration of the compound required to displace 50% of the tracer.

Conclusion

This application note provides a robust, two-tiered HTS framework for the identification and validation of novel PPARα agonists, using 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid as a guiding reference compound. The combination of a biologically relevant cell-based primary screen with a direct-binding biochemical secondary screen constitutes a scientifically rigorous strategy for hit discovery.[10] This workflow is designed to be automated, scalable, and yield high-quality, reproducible data, thereby accelerating the path toward identifying promising lead candidates for therapeutic development in metabolic diseases.

References

  • PubChem. 2-(5-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3. [Link]

  • National Center for Biotechnology Information. A Novel High-Throughput Screening Assay for Putative Antidiabetic Agents through PPARα Interactions. [Link]

  • Dispendix. Essential Considerations for Successful Assay Development. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [Link]

  • INDIGO Biosciences. Nuclear Receptor Assays Kits. [Link]

  • National Center for Biotechnology Information. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. [Link]

  • National Center for Biotechnology Information. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. [Link]

  • INDIGO Biosciences. Human PPARα Reporter Assay Kit. [Link]

  • Royal Society of Chemistry. HTS Methods: Assay Design and Optimisation. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • EUbOPEN. Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]

  • Creative BioMart. TR-FRET PPAR alpha Coactivator Assay Kit, goat. [Link]

  • National Center for Biotechnology Information. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. [Link]

  • BMG LABTECH. TR-FRET Measurements. [Link]

  • Signosis. NHR Isoform Reporter Stable Cell Lines. [Link]

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Application

Application Note: Derivatization Protocols for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid in Analytical Chemistry

Introduction 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, hereafter referred to as CMPA, is a carboxylic acid that shares structural similarities with fibrate drugs, a class of compounds used to manage dyslipidem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, hereafter referred to as CMPA, is a carboxylic acid that shares structural similarities with fibrate drugs, a class of compounds used to manage dyslipidemia.[1][2][3] Accurate and sensitive quantification of CMPA in various matrices is crucial for research and development in pharmaceuticals and related fields. However, the inherent polarity and low volatility of carboxylic acids like CMPA pose challenges for direct analysis by gas chromatography (GC).[4] Derivatization is a chemical modification technique employed to overcome these limitations by converting the analyte into a form more amenable to GC analysis.[5][6] This process typically involves replacing the active hydrogen of the carboxyl group, which reduces polarity and hydrogen bonding, thereby increasing the compound's volatility and thermal stability.[7]

This application note provides detailed protocols for two common and effective derivatization methods for CMPA: Silylation to form a trimethylsilyl (TMS) ester and Esterification to form a methyl ester. These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for CMPA and similar carboxylic acids.

Principle of Derivatization for GC Analysis

The primary goal of derivatizing CMPA is to enhance its suitability for GC analysis, often coupled with mass spectrometry (MS) for detection and quantification. The key benefits of derivatization include:

  • Increased Volatility: By masking the polar carboxyl group, the resulting derivative has a lower boiling point and is more readily vaporized in the GC injector.

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures required for GC separation, preventing on-column degradation.

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and sensitivity.[4]

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in MS, aiding in identification and confirmation.

Method 1: Silylation using BSTFA with TMCS Catalyst

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a silyl group, most commonly a trimethylsilyl (TMS) group.[7][8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with carboxylic acids to form TMS esters. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating reagent, particularly for sterically hindered compounds.[5]

Reaction Mechanism

The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the silicon atom of BSTFA, leading to the formation of the TMS ester of CMPA and non-interfering, volatile byproducts.

Experimental Workflow: Silylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with dried CMPA sample or residue add_solvent Add suitable solvent (e.g., Pyridine or Acetonitrile) start->add_solvent vortex Vortex to dissolve add_solvent->vortex add_reagent Add BSTFA + 1% TMCS vortex->add_reagent seal_vial Seal vial tightly add_reagent->seal_vial heat Incubate at 60-80°C for 30-60 min seal_vial->heat cool Cool to room temperature heat->cool inject Inject aliquot into GC-MS cool->inject

Caption: Silylation workflow for CMPA derivatization.

Materials and Reagents
Item Specification/Supplier
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acidAnalytical standard
BSTFA + 1% TMCSSilylation grade (e.g., from Sigma-Aldrich, TCI)[5][9]
Pyridine or AcetonitrileAnhydrous, GC grade
Reaction Vials (1-2 mL) with PTFE-lined capsSuitable for heating
Heating block or ovenCapable of maintaining ±1°C
Vortex mixer
Gas-tight syringeFor reagent transfer
Step-by-Step Protocol
  • Sample Preparation: Place a known amount of CMPA (e.g., 100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water can significantly hinder the silylation reaction.[5]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the CMPA residue.

  • Silylating Agent: Using a dry syringe, add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use an excess of the silylating reagent.[5]

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70°C for 45 minutes.[5]

  • Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The resulting TMS-CMPA derivative is more volatile and thermally stable.

Method 2: Esterification using BF₃-Methanol

Esterification is a classic chemical reaction that converts a carboxylic acid into an ester.[10][11] For GC analysis, methyl esters are commonly prepared due to their increased volatility.[4][12] Boron trifluoride-methanol (BF₃-Methanol) is an effective reagent for the rapid and quantitative esterification of carboxylic acids.

Reaction Mechanism

BF₃ acts as a Lewis acid catalyst, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol. This results in the formation of the methyl ester of CMPA and water.

Experimental Workflow: Esterification

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Work-up & Extraction start Start with CMPA sample add_reagent Add 14% BF3-Methanol solution start->add_reagent seal_vial Seal vial tightly add_reagent->seal_vial heat Heat at 60-100°C for 10-15 min seal_vial->heat cool Cool to room temperature heat->cool add_water Add deionized water cool->add_water add_solvent Add extraction solvent (e.g., Hexane) add_water->add_solvent vortex Vortex to mix add_solvent->vortex centrifuge Centrifuge to separate phases vortex->centrifuge collect Collect organic layer for analysis centrifuge->collect

Caption: Esterification and extraction workflow for CMPA.

Materials and Reagents
Item Specification/Supplier
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acidAnalytical standard
Boron Trifluoride-Methanol solution10-14% w/v (e.g., from Sigma-Aldrich)
Hexane or HeptaneGC grade
Saturated Sodium Chloride solution
Anhydrous Sodium SulfateReagent grade
Reaction Vials (1-2 mL) with PTFE-lined capsSuitable for heating
Heating block or ovenCapable of maintaining ±1°C
Step-by-Step Protocol
  • Sample Preparation: Place the CMPA sample (e.g., 100 µg) into a reaction vial. If in solution, evaporate to dryness.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 80°C for 15 minutes.

  • Cooling and Quenching: Allow the vial to cool to room temperature. Add 500 µL of deionized water to quench the reaction.

  • Extraction: Add 500 µL of hexane to the vial. Cap and vortex vigorously for 1 minute to extract the methyl-CMPA ester into the organic phase.

  • Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.

  • Sample Collection: Carefully transfer the upper organic (hexane) layer to a clean vial, optionally passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract containing the methyl-CMPA derivative is ready for GC-MS analysis.

Method Selection and Troubleshooting

Parameter Silylation (BSTFA) Esterification (BF₃-Methanol)
Reaction Speed Generally fast and completed in a single step.Reaction is also fast, but requires a post-reaction extraction step.
Byproducts Volatile and generally do not interfere with chromatography.[7]Requires a work-up step to remove water and excess reagents.
Reagent Handling Highly sensitive to moisture; must be handled under anhydrous conditions.[5]Corrosive and toxic; should be handled in a fume hood.
Derivative Stability TMS esters can be susceptible to hydrolysis. Analyze samples promptly.Methyl esters are generally stable.
Applicability Effective for a wide range of functional groups (hydroxyls, amines, etc.).[9]More specific to carboxylic acids.

Troubleshooting Tips:

  • Low Yield/No Peak:

    • Silylation: Check for moisture in reagents or glassware. Ensure the vial is sealed tightly during heating. Increase reaction time or temperature.

    • Esterification: Ensure the BF₃-Methanol reagent is not expired. Check the efficiency of the extraction step.

  • Peak Tailing:

    • Indicates incomplete derivatization. Increase the amount of derivatizing reagent or extend the reaction time.

    • The GC system may have active sites. Consider deactivating the GC liner.[7]

  • Extraneous Peaks:

    • Silylation: Byproducts of the silylating reagent may be present but should elute early.[7]

    • Esterification: Ensure complete removal of the aqueous phase during extraction.

Conclusion

Both silylation and esterification are robust and effective methods for the derivatization of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid for GC-based analysis. Silylation with BSTFA is a rapid, single-step reaction with volatile byproducts, making it highly convenient. Esterification with BF₃-Methanol provides a stable derivative, though it requires a post-reaction work-up. The choice of method will depend on the specific laboratory workflow, available instrumentation, and the nature of the sample matrix. By following these detailed protocols, researchers can achieve reliable and reproducible quantification of CMPA, facilitating advancements in drug development and scientific research.

References

  • Zenkevich, I. G. Acids: Derivatization for GC Analysis.
  • ACS Publications. Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • SpectraBase. 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Analogues of clofibric acid. [Link]

  • MDPI. Biopharmaceutical Characterization and Bioavailability Study of a Tetrazole Analog of Clofibric Acid in Rat. [Link]

  • Lee, T. L. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • OUCI.
  • ACS Publications. Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry. [Link]

  • ResearchGate. Structural modifications of clofibric acid. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • ResearchGate. Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. [Link]

  • JoVE. Video: Esterification - Concept. [Link]

  • PubMed. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. [Link]

  • MDPI. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • PubChem. 2-(5-Chloro-2-methylphenoxy)propanoic acid. [Link]

  • PubChem. 2-Chloro-5-methylheptanoic acid. [Link]

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Method

Application Note: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid in Medicinal Chemistry

[1] Introduction: The Fibrate Pharmacophore in Metabolic Drug Discovery 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS: 588692-86-8) represents a specialized, high-value building block in the design of Peroxiso...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Fibrate Pharmacophore in Metabolic Drug Discovery

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS: 588692-86-8) represents a specialized, high-value building block in the design of Peroxisome Proliferator-Activated Receptor (PPAR) modulators. Structurally, it belongs to the phenoxy-2-methylpropanoic acid class, a scaffold historically validated by blockbuster hypolipidemic agents such as Clofibrate and Fenofibrate .

In modern medicinal chemistry, this specific congener—distinguished by its unique 2-chloro, 5-methyl substitution pattern—serves as a critical tool for:

  • Structure-Activity Relationship (SAR) Exploration : Probing the steric and electronic tolerance of the PPAR-alpha ligand-binding pocket (LBP).

  • Bioisosteric Replacement : Modulating the metabolic stability of the phenoxy ring by blocking specific oxidation sites while maintaining lipophilicity.

  • Fragment-Based Drug Design (FBDD) : Acting as a "privileged structure" acidic headgroup for linking to novel lipophilic tails.

Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Formula C₁₁H₁₃ClO₃Core Scaffold
Molecular Weight 228.67 g/mol Fragment-Like (Rule of 3 Compliant)
cLogP ~2.9 - 3.2Optimal Lipophilicity for Membrane Permeability
pKa (Acid) ~3.8 - 4.2Ionized at Physiological pH (Carboxylate Anion)
H-Bond Donors 1 (COOH)Key Interaction with Tyr464 (PPARα)
H-Bond Acceptors 3Interaction with His440 (PPARα)

Mechanism of Action & Rationale

The PPAR-Alpha Interaction Model

The pharmacological utility of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid lies in its ability to mimic endogenous fatty acids. The gem-dimethyl group locks the conformation, directing the carboxylic acid to form a critical hydrogen bond network within the PPAR-alpha LBP.

  • Acid Headgroup : Forms a salt bridge/H-bond network with Tyr464 and His440 (in PPARα helix 12), stabilizing the active conformation (AF-2).

  • Gem-Dimethyl Linker : Provides hydrophobic bulk and restricts rotatable bonds, reducing the entropic cost of binding.

  • 2-Cl, 5-Me Phenoxy Tail : This specific substitution pattern probes the Hydrophobic Pocket I . The 2-chloro group introduces an orthogonal steric clash compared to the 4-chloro of Clofibrate, potentially improving selectivity against PPAR-gamma or delta isoforms.

Diagram: Pharmacophore & Binding Logic

PPAR_Binding_Mechanism cluster_ligand Ligand Structure: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid cluster_receptor PPAR-Alpha Ligand Binding Pocket (LBP) Headgroup Carboxylic Acid (COOH) Residues Tyr464 / His440 (Helix 12) Headgroup->Residues Salt Bridge / H-Bond Linker Gem-Dimethyl (C(CH3)2) Pocket Hydrophobic Pocket I (Val, Ile, Phe) Linker->Pocket Hydrophobic Interaction Tail Phenoxy Ring (2-Cl, 5-Me) Tail->Pocket Steric Fit / Pi-Stacking AF2 AF-2 Helix Stabilization (Co-activator Recruitment) Residues->AF2 Induces Active Conformation

Caption: Mechanistic interaction map of the ligand within the PPAR-alpha binding pocket, highlighting key structural motifs driving receptor activation.

Protocol: Chemical Synthesis & Derivatization

This protocol outlines the robust synthesis of the target acid via Williamson ether synthesis, followed by hydrolysis. This route is scalable and minimizes side reactions.

Phase A: Ether Coupling (Williamson Synthesis)

Objective : Install the gem-dimethyl propanoate tail onto the phenol core.

Reagents :

  • Substrate : 2-Chloro-5-methylphenol (1.0 eq)

  • Alkylating Agent : Ethyl 2-bromo-2-methylpropanoate (1.2 eq)

  • Base : Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent : Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure :

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-5-methylphenol (10 mmol, 1.42 g) in anhydrous MeCN (30 mL).

  • Deprotonation : Add Cs₂CO₃ (15 mmol, 4.88 g) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may darken.

  • Alkylation : Add Ethyl 2-bromo-2-methylpropanoate (12 mmol, 1.8 mL) dropwise via syringe.

  • Reflux : Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS for consumption of the phenol.

  • Workup :

    • Cool to room temperature.

    • Filter off the inorganic salts through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude ester (Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate).

Phase B: Ester Hydrolysis

Objective : Reveal the free carboxylic acid pharmacophore.

Reagents :

  • Substrate : Crude Ester from Phase A

  • Base : Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent : THF / Water / Methanol (3:1:1)

Step-by-Step Procedure :

  • Dissolve the crude ester in the THF/MeOH/Water mixture (0.2 M concentration).

  • Add LiOH·H₂O and stir vigorously at room temperature for 4–6 hours. Note: Heating to 50°C may accelerate the reaction if steric hindrance is high.

  • Acidification :

    • Concentrate the mixture to remove THF/MeOH.

    • Acidify the remaining aqueous phase to pH ~2 using 1M HCl. A white precipitate should form.

  • Isolation :

    • Extract the aqueous mixture with EtOAc (3 x 30 mL).

    • Combine organics, wash with Brine, dry over MgSO₄, and concentrate.

  • Purification : Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (DCM/MeOH 95:5) to obtain pure 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid .

Protocol: In Vitro Biological Evaluation (PPARα Transactivation)

To validate the biological activity of the synthesized compound, a Gal4-PPARα Luciferase Reporter Assay is the gold standard. This assay measures the ability of the ligand to drive transcription via the PPARα Ligand Binding Domain (LBD).

Assay Setup

Materials :

  • Cell Line : HEK293 or COS-7 cells.

  • Plates : 96-well white-walled tissue culture plates.

  • Plasmids :

    • pM-hPPARα-LBD : Gal4-DNA binding domain fused to human PPARα LBD.

    • pUAS-Luc : Luciferase reporter containing 5x Gal4 binding sites.

    • pRL-TK : Renilla luciferase (internal control for transfection efficiency).

Experimental Workflow :

  • Transfection (Day 1) :

    • Seed HEK293 cells at 20,000 cells/well in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).

    • After 24h, co-transfect plasmids (pM-hPPARα-LBD, pUAS-Luc, pRL-TK) using a lipid-based transfection reagent (e.g., Lipofectamine).

  • Compound Treatment (Day 2) :

    • Prepare a 10 mM stock of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid in DMSO.

    • Perform serial dilutions (e.g., 100 µM to 1 nM) in culture medium (Final DMSO < 0.1%).

    • Controls :

      • Positive : Fenofibric Acid (10 µM) or GW7647 (100 nM).

      • Negative : DMSO vehicle only.

    • Add diluted compounds to cells and incubate for 24 hours.

  • Measurement (Day 3) :

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly and Renilla luciferase activities using a Dual-Luciferase Assay System.

  • Data Analysis :

    • Normalize Firefly signals to Renilla signals (Relative Light Units, RLU).

    • Plot RLU vs. Log[Concentration].

    • Calculate EC₅₀ and E_max (efficacy relative to Fenofibrate) using non-linear regression (Sigmoidal dose-response).

Diagram: Assay Workflow

Assay_Workflow Step1 Step 1: Transfection (HEK293 + Plasmids) Step2 Step 2: Compound Dosing (Serial Dilution) Step1->Step2 Step3 Step 3: Incubation (24 Hours) Step2->Step3 Step4 Step 4: Dual-Luciferase Readout (Luminescence) Step3->Step4 Step5 Step 5: Data Analysis (EC50 Calculation) Step4->Step5

Caption: Step-by-step workflow for the Gal4-PPARα transactivation assay used to determine potency and efficacy.

Application Data: SAR & Optimization Strategy

When utilizing this building block, researchers should compare its activity profile against standard fibrates to establish SAR trends.

CompoundStructure (Phenoxy Subst.)[1]PPARα EC₅₀ (µM)*Selectivity (α vs γ)
Clofibrate 4-Cl~50Low
Fenofibrate 4-Cl, 4'-benzoyl~18Moderate
Target Compound 2-Cl, 5-Me TBD High Potential
Gemfibrozil 2,5-Dimethyl~150Low

Note: EC₅₀ values are representative of typical fibrate assays and may vary by specific assay conditions.

Optimization Logic :

  • If the 2-Cl, 5-Me analog shows reduced potency compared to Clofibrate, it suggests the 2-position substituent clashes with the LBP wall (likely Met355 or Val332).

  • If potency is retained, this scaffold offers a superior IP position and potentially different metabolic clearance profile (avoiding para-hydroxylation).

References

  • Bargellini Reaction Context: Weizmann, C., et al. "The condensation of acetone and chloroform with phenols." Journal of the American Chemical Society, 1948.
  • PPAR Pharmacology : Willson, T. M., et al. "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 2000. Link

  • Fibrate Mechanism : Fruchart, J. C., et al. "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation, 1998. Link

  • Compound Identity : PubChem Compound Summary for CID 12624466 (Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate - ester precursor). Link

  • Assay Protocol : Forman, B. M., et al. "Identification of a ligand for the peroxisome proliferator-activated receptor alpha." Proceedings of the National Academy of Sciences, 1997. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Chemical Probes

Focus Molecule: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid Introduction to Off-Target Effects As a Senior Application Scientist, I often assist researchers who are pioneering new biological pathways with novel c...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

Introduction to Off-Target Effects

As a Senior Application Scientist, I often assist researchers who are pioneering new biological pathways with novel chemical probes. A frequent and critical challenge is discerning whether the observed biological effects of a new molecule, such as 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, are due to its intended target or to unintended interactions with other cellular components. These unintended interactions are known as "off-target effects."

Off-target effects are a significant concern in both basic research and drug development, as they can lead to misinterpretation of experimental results, and in a clinical context, adverse drug reactions.[1] Understanding and mitigating these effects is paramount for ensuring the validity of your research and the safety of potential therapeutics.

This guide provides a comprehensive framework for troubleshooting and reducing the off-target effects of novel small molecules. While we will use "2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid" as our case study, the principles and protocols outlined here are broadly applicable to any new chemical probe you may be characterizing.

Frequently Asked Questions (FAQs)

Here are some common questions researchers encounter when working with novel compounds:

Q1: My compound, 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, induces a clear cellular phenotype. How can I be sure it's due to my intended target?

A1: This is a crucial first step. The initial and most critical experiment is to confirm "target engagement" – that is, to demonstrate that your compound physically interacts with its intended target protein in a cellular environment at concentrations that correlate with the observed phenotype. A powerful technique for this is the Cellular Thermal Shift Assay (CETSA) .[2][3] If you observe a phenotypic effect at a concentration where you cannot demonstrate target engagement, it is a strong indicator of potential off-target activity.

Q2: How do I design an appropriate negative control for my compound?

A2: A good negative control is a close structural analog of your active compound that is inactive against the intended target.[4] This control should retain similar physicochemical properties to your active compound to account for non-specific effects. The ideal negative control helps to confirm that the observed phenotype is due to the on-target activity of your compound. If the negative control does not produce the same phenotype, it strengthens the case for on-target action.

Q3: What is the optimal concentration range to use for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid to minimize off-target effects?

A3: The general principle is to use the lowest concentration of your compound that elicits the desired on-target effect. Higher concentrations are more likely to induce off-target effects.[5] It is essential to perform a dose-response curve for both target engagement and the cellular phenotype.[6][7][8] The concentration range where these two curves overlap is your ideal experimental window.

Q4: My dose-response curve for the observed phenotype is biphasic or has a very steep slope. What might this indicate?

A4: An unusual dose-response curve can be a sign of off-target effects. A very steep slope might suggest that at higher concentrations, additional targets are being engaged, leading to a more pronounced effect.[8] A biphasic curve, where the response decreases at higher concentrations, could indicate that your compound is hitting a second target that counteracts the effect of the primary target. Careful analysis and comparison with your target engagement data are necessary to interpret these findings.[6][9]

Q5: Are there computational tools that can help predict potential off-targets for my compound?

A5: Yes, several in silico tools and databases can predict potential off-targets based on the chemical structure of your molecule.[10][11][12] These tools compare the structure of your compound to libraries of known ligands for a wide range of proteins. While these predictions require experimental validation, they can provide a valuable starting point for identifying potential off-targets. Some publicly available resources include SwissTargetPrediction and the Chemical Probes Portal.[13]

Troubleshooting Guide: A Systematic Workflow for Investigating Off-Target Effects

When faced with unexpected or ambiguous results with a new chemical probe like 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, a systematic approach is key. The following workflow will guide you through the process of identifying and mitigating potential off-target effects.

troubleshooting_workflow start Start: Unexpected Phenotype Observed step1 Step 1: Preliminary Checks - Compound Integrity (LC-MS) - Cell Health and Viability - Experimental Controls start->step1 step2 Step 2: Confirm On-Target Engagement - Cellular Thermal Shift Assay (CETSA) - Dose-response correlation step1->step2 decision1 Target Engagement Confirmed? step2->decision1 step3 Step 3: Phenotypic Analysis with Controls - Use Negative Control Compound - Orthogonal Validation (e.g., siRNA/CRISPR) decision1->step3 Yes step4 Step 4: Identify Potential Off-Targets - Affinity Purification-Mass Spectrometry (AP-MS) - Broad-Panel Kinase/Enzyme Screening - Computational Prediction decision1->step4 No decision2 Phenotype Validated? step3->decision2 on_target Conclusion: Phenotype is On-Target decision2->on_target Yes decision2->step4 No step5 Step 5: Validate and Mitigate Off-Targets - Validate hits from Step 4 - Redesign compound to improve selectivity - Adjust experimental conditions (e.g., lower concentration) step4->step5 off_target Conclusion: Phenotype is Off-Target step5->off_target

Caption: A workflow for troubleshooting off-target effects.

Step 1: Preliminary Checks

Before delving into complex experiments, it's essential to rule out common sources of error.

  • Compound Integrity: Verify the identity and purity of your batch of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

  • Cell Health: Ensure that the observed phenotype is not due to general cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at the concentrations you are using.

  • Experimental Controls: Double-check that all your experimental controls are behaving as expected. This includes vehicle controls (e.g., DMSO) and any positive or negative controls for your specific assay.

Step 2: Confirm On-Target Engagement

As mentioned in the FAQs, confirming that your compound binds to its intended target in a cellular context is a critical step. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[2][3][14][15][16]

Principle of CETSA: The binding of a ligand to a protein generally increases the protein's thermal stability. In CETSA, cells are treated with your compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of your compound indicates direct binding.

A detailed protocol for CETSA is provided in the "In-Depth Experimental Protocols" section.

Step 3: Phenotypic Analysis with Controls

If you have confirmed target engagement, the next step is to rigorously link this engagement to the observed phenotype.

  • Negative Control: Synthesize or obtain a structurally similar but inactive analog of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid. This compound should not bind to the target protein. If the active compound produces the phenotype but the negative control does not, it provides strong evidence for an on-target effect.

Step 4: Identify Potential Off-Targets

If you cannot confirm target engagement at phenotypically relevant concentrations, or if your controls suggest an off-target effect, the next step is to identify the unintended target(s).

  • Affinity Purification-Mass Spectrometry (AP-MS): This is a powerful, unbiased method for identifying the binding partners of your compound.[17][18][19][20][21] A detailed protocol is provided in the "In-Depth Experimental Protocols" section.

  • Broad-Panel Screening: Many commercial services offer screening of your compound against large panels of proteins, such as kinases, GPCRs, or ion channels.[22] This can be a cost-effective way to identify potential off-targets within known druggable protein families.

  • Computational Prediction: As mentioned in the FAQs, computational tools can provide a list of potential off-targets to investigate experimentally.[10][11][12][23]

Step 5: Validate and Mitigate Off-Targets

Once you have a list of potential off-targets, you need to validate them and, if necessary, take steps to mitigate their effects.

  • Validation: Use orthogonal assays to confirm the interaction between your compound and the potential off-target. This could include in vitro binding assays or CETSA for the newly identified target.

  • Mitigation:

    • Chemical Modification: If you have medicinal chemistry support, you can attempt to modify the structure of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid to reduce its affinity for the off-target while maintaining its on-target activity.

    • Experimental Adjustments: In some cases, simply lowering the concentration of your compound to a range where it is selective for the on-target may be sufficient.

In-Depth Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

cetsa_workflow start Start: Cell Culture step1 Treat cells with compound (and vehicle control) start->step1 step2 Harvest and lyse cells step1->step2 step3 Heat cell lysate to a range of temperatures step2->step3 step4 Centrifuge to separate soluble and aggregated proteins step3->step4 step5 Collect supernatant (soluble fraction) step4->step5 step6 Quantify target protein (e.g., Western Blot, ELISA) step5->step6 end Analyze data and plot melting curves step6->end

Caption: A typical workflow for a Cellular Thermal Shift Assay.

Materials:

  • Cultured cells expressing the target protein

  • 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid or vehicle control for the desired time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells on ice according to your standard protocol.

  • Heating: Aliquot the cell lysate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[16]

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting, ELISA, or another suitable method.

  • Data Analysis: For each treatment condition, plot the percentage of soluble target protein remaining as a function of temperature. A shift in the melting curve (Tagg) between the compound-treated and vehicle-treated samples indicates target engagement.[16]

Affinity Purification-Mass Spectrometry (AP-MS) Protocol

apms_workflow start Start: Synthesize immobilized compound step1 Incubate immobilized compound with cell lysate start->step1 step2 Wash beads to remove non-specific binders step1->step2 step3 Elute bound proteins step2->step3 step4 Digest proteins into peptides (e.g., with trypsin) step3->step4 step5 Analyze peptides by LC-MS/MS step4->step5 end Identify and quantify bound proteins step5->end

Caption: A general workflow for Affinity Purification-Mass Spectrometry.

Materials:

  • Immobilized 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (e.g., coupled to beads)

  • Control beads (e.g., beads without the compound)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Access to a mass spectrometry facility

Procedure:

  • Probe Synthesis: Synthesize a version of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid with a linker that allows for immobilization on a solid support (e.g., agarose or magnetic beads).

  • Incubation: Incubate the immobilized compound and control beads with cell lysate to allow for binding of target proteins.

  • Washing: Thoroughly wash the beads with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of free compound or a denaturant).

  • Digestion and MS Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched on the compound-coated beads compared to the control beads. These are your potential on- and off-targets.

Data Presentation

Table 1: Key Considerations for Experimental Design

ParameterRecommendationRationale
Compound Concentration Use the lowest effective concentration based on dose-response curves.Minimizes the risk of engaging off-targets.[5]
Negative Control Structurally similar, inactive analog.Distinguishes on-target from non-specific effects.[4]
Orthogonal Validation Use a genetic method (siRNA/CRISPR) to perturb the target.Provides independent evidence for the on-target mechanism.
Target Engagement Assay Perform CETSA or a similar assay in a cellular context.Confirms the compound interacts with the intended target in cells.[2][3][14][15][16]
Off-Target Identification Use an unbiased method like AP-MS.Allows for the discovery of unexpected off-targets.[17][18][19][20][21]

Conclusion

Characterizing a novel chemical probe like 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is a multifaceted process that requires careful experimental design and a systematic approach to troubleshooting. By following the guidelines and protocols outlined in this technical support center, you can confidently assess the on-target and off-target effects of your compound, leading to more robust and reproducible research. Remember, a well-characterized chemical probe is an invaluable tool for exploring complex biology.[4]

References

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25.
  • Frye, S. V. (2010). The art of the chemical probe.
  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Drug Hunter. (2025, September 1). Understanding How Drugs Interact With Anti-Targets: The "Avoid-ome". YouTube. Retrieved from [Link]

  • Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Retrieved from [Link]

  • Gingras, A. C., Abe, K. T., & Raught, B. (2007). Affinity purification methods for analysis of protein complexes. Nature Reviews Molecular Cell Biology, 8(8), 645-654.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Luo, M. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Mooney, P. (2014). An introduction to the principles of chemical probes. Journal of Medicinal Chemistry, 57(11), 4475-4488.
  • MSD Manual Professional Version. (n.d.). Dose-Response Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). Retrieved from [Link]

  • Ziegler, S., Pries, V., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack.

Sources

Optimization

Technical Support Center: Purification of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Synthesis, Extraction, and Purification Workflows Reference ID: CMP-MPA-GUIDE-2024 Module 1: The Chemistry of the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Synthesis, Extraction, and Purification Workflows Reference ID: CMP-MPA-GUIDE-2024

Module 1: The Chemistry of the Challenge

Welcome to the technical support hub for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid . If you are accessing this guide, you are likely encountering difficulties isolating this compound in high purity (98%+).

This molecule belongs to the aryloxyisobutyric acid class (structurally homologous to Clofibric acid and Ciprofibrate intermediates). The purification challenges here are not random; they are dictated by three specific molecular features:

  • The gem-Dimethyl Steric Hindrance: The two methyl groups at the

    
    -position to the carboxylic acid create significant steric bulk. If you synthesized this via the Bargellini reaction or ester hydrolysis, this bulk impedes nucleophilic attack, often leaving unreacted ester intermediates  that are difficult to remove.
    
  • Amphiphilic Nature: The lipophilic chlorotoluene tail fights against the hydrophilic carboxylic head, leading to severe emulsion formation during aqueous workups.

  • The "Phenol Trap": The starting material, 2-chloro-5-methylphenol, has a pKa (~10) sufficiently high to co-extract with your product if the pH is not strictly controlled.

Module 2: Troubleshooting Extraction (The "Oiling Out" & Emulsions)

User Issue: "I cannot get a clean phase separation. The organic layer is cloudy, or the product oils out during acidification."

Root Cause Analysis

The most common error is using strong bases (NaOH/KOH) for the initial extraction. At pH > 12, both the product (Carboxylic Acid, pKa ~3.5–4.0) and the impurity (Phenol, pKa ~10) are deprotonated and water-soluble. When you acidify, they co-precipitate.

The Self-Validating Protocol: The "Bicarbonate Switch"

To purify this compound chemically rather than physically, you must exploit the pKa differential.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Toluene or Ethyl Acetate).

  • The Critical Wash (pH 8.5): Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][3] NaHCO₃ (pH ~8.5) is basic enough to deprotonate the carboxylic acid (Product

      
       Carboxylate), pulling it into the water layer.
      
    • Differentiation: It is not basic enough to deprotonate the 2-chloro-5-methylphenol (remains neutral). The phenol stays in the organic layer.

  • Phase Split: Discard the organic layer (contains phenol and unreacted esters).

  • Acidification: Take the aqueous bicarbonate layer and slowly add 6N HCl while stirring until pH < 2.

  • Recovery: The purified acid will precipitate as a solid or oil out. Extract this back into fresh Ethyl Acetate or Filter if solid.

Data Table: Solubility Behavior by pH

SpeciespH 1 (Acidic)pH 8.5 (NaHCO₃)pH 14 (NaOH)
Target Acid Organic SolubleWater Soluble Water Soluble
Phenol Impurity Organic SolubleOrganic Soluble Water Soluble
Ester Impurity Organic SolubleOrganic SolubleOrganic Soluble
Module 3: Crystallization Optimization

User Issue: "The product comes out as a sticky oil instead of crystals."

Technical Insight

Aryloxyisobutyric acids are notorious for having low melting points and "oiling out" (liquid-liquid phase separation) before they crystallize. This occurs because the compound's melting point is depressed by even minor impurities.

Protocol: The "Cloud Point" Seeding Method

Do not use rapid cooling. You must keep the system in the metastable zone.

  • Solvent System: Use Heptane/Toluene (9:1) . Pure heptane often causes oiling; toluene provides just enough solubility to control the rate.

  • Dissolution: Dissolve crude solid in minimal Toluene at 60°C.

  • Anti-solvent Addition: Add warm Heptane slowly until the solution turns slightly turbid (Cloud Point).

  • The "Clear" Step: Add one drop of Toluene to make it clear again.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass. Cool very slowly (10°C per hour) to room temperature.

Module 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying this specific fibrate-class intermediate.

PurificationLogic Start Crude Reaction Mixture (Acid + Phenol + Ester) Solvent Dissolve in Toluene Start->Solvent Extract Extract with sat. NaHCO3 (pH 8.5) Solvent->Extract PhaseOrg Organic Layer (Contains Phenol & Ester) Extract->PhaseOrg Discard PhaseAq Aqueous Layer (Contains Target Carboxylate) Extract->PhaseAq Keep Acidify Acidify with HCl to pH 1 PhaseAq->Acidify Precip Precipitate/Oil Forms Acidify->Precip Cryst Recrystallization (Heptane/Toluene) Precip->Cryst Final Pure Product (>98% HPLC) Cryst->Final

Figure 1: Critical Purification Workflow emphasizing the "Bicarbonate Switch" to remove phenolic impurities.

Module 5: Frequently Asked Questions (FAQ)

Q1: I see a "shoulder" peak on my HPLC chromatogram. What is it?

  • Diagnosis: This is likely the dimer anhydride or the unhydrolyzed ester .

  • Fix: Ensure your HPLC mobile phase is acidic (0.1% Trifluoroacetic acid). Without acid, the carboxylic acid dissociates, causing peak tailing or splitting that mimics an impurity. If the peak persists in acidic media, it is the ester. Increase your hydrolysis reaction time or temperature.

Q2: Can I use steam distillation to remove the phenol?

  • Answer: Yes, but with caution. 2-chloro-5-methylphenol is steam volatile. However, prolonged heating of aryloxyisobutyric acids in water can lead to decarboxylation (loss of CO₂), converting your product into the corresponding ether. The chemical extraction (Module 2) is safer and more scalable.

Q3: My yield is low (50%). Where did the product go?

  • Analysis: Check your aqueous waste from the first extraction. If the pH wasn't high enough (pH < 8), the acid stays in the organic layer. Conversely, during the acidification step, if you didn't reach pH < 2, the acid remains as a salt in the water.

  • Tip: Always check the pH of the aqueous layer with a calibrated probe, not just litmus paper, before discarding.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[4] 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1959). Differentiation of carboxylic acids and phenols via extraction. Coll. Vol. 4, p. 444.
  • Google Patents. (2013). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • SpectraBase. (2016). 1H NMR of 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link] (Verification of structure and purity analysis).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

As a Senior Application Scientist, I've seen my share of challenging assays. The analysis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, while not a household name, presents a classic set of analytical hurdles d...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen my share of challenging assays. The analysis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, while not a household name, presents a classic set of analytical hurdles due to its chemical properties as a substituted phenoxyalkanoic acid. This guide is designed to be your go-to resource, moving beyond simple checklists to provide a deeper understanding of the "why" behind the troubleshooting process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. High-Performance Liquid Chromatography (HPLC) Issues

Question 1: My peaks for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid are tailing significantly. What's causing this and how can I fix it?

Answer:

Peak tailing for acidic compounds like this is a common issue in reversed-phase HPLC. The primary culprit is often secondary interactions between the analyte and the stationary phase. Here’s a breakdown of the causes and solutions:

  • Cause 1: Silanol Interactions: The free silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can interact with the carboxyl group of your analyte, leading to tailing.

  • Solution 1a: Mobile Phase pH Adjustment: The most effective way to combat this is to adjust the pH of your mobile phase. By lowering the pH to at least 2 pH units below the pKa of your compound, you will ensure it is fully protonated (non-ionized). This minimizes its interaction with the silanol groups. A common choice is to add 0.1% formic acid or phosphoric acid to your mobile phase.

  • Solution 1b: Use a Different Column: Consider using a column with end-capping, which blocks the silanol groups, or a column with a different stationary phase chemistry (e.g., a polymer-based column) that is more resistant to secondary interactions.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Solution 2: Reduce Injection Volume or Sample Concentration: Try diluting your sample or reducing the injection volume to see if the peak shape improves.

  • Cause 3: Column Contamination: Accumulation of matrix components on the column can also lead to poor peak shape.

  • Solution 3: Column Washing: Implement a robust column washing procedure after each batch of samples. This might involve flushing with a strong solvent like isopropanol or acetonitrile.

Question 2: I'm seeing poor retention of my analyte. It's eluting very early, close to the void volume. What should I do?

Answer:

Poor retention in reversed-phase HPLC indicates that your analyte is not interacting sufficiently with the stationary phase. Here are the likely reasons and how to address them:

  • Cause 1: Mobile Phase is Too Strong: A high percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase will cause the analyte to elute quickly.

  • Solution 1: Decrease Organic Solvent Concentration: Reduce the percentage of the organic component in your mobile phase. This will increase the retention time of your analyte.

  • Cause 2: Incorrect Mobile Phase pH: If the pH of your mobile phase is above the pKa of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, the compound will be ionized (deprotonated). In its ionized form, it is more polar and will have less affinity for the nonpolar C18 stationary phase, leading to early elution.

  • Solution 2: Lower the Mobile Phase pH: As mentioned previously, acidifying your mobile phase will ensure the analyte is in its neutral form, increasing its retention on a reversed-phase column.

II. Gas Chromatography (GC) Issues

Question 3: I'm not seeing any peak for my compound when I inject it directly into the GC. Why is that?

Answer:

Direct injection of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid into a GC system is often unsuccessful due to its chemical properties:

  • Cause 1: Low Volatility: The carboxylic acid group makes the molecule polar and gives it a high boiling point, making it difficult to vaporize in the GC inlet.

  • Cause 2: Thermal Instability: At the high temperatures of the GC inlet and column, carboxylic acids can degrade, leading to no peak or multiple small degradation peaks.

  • Solution: Derivatization: To make the compound suitable for GC analysis, you need to convert the polar carboxylic acid group into a less polar, more volatile ester. A common and effective method is methylation.

Step-by-Step Methylation Protocol:

  • Dry Down: Ensure your sample extract is completely dry, as water can interfere with the derivatization reaction.

  • Reagent Addition: Add a methylating agent. A common choice is BF3-Methanol (Boron Trifluoride-Methanol).

  • Heating: Heat the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the reaction to go to completion.

  • Extraction: After cooling, extract the methylated derivative into a nonpolar solvent like hexane.

  • Analysis: Inject the hexane layer into the GC.

Question 4: My derivatized sample is giving me inconsistent results (variable peak areas). What could be the problem?

Answer:

Inconsistent derivatization is a frequent source of variability in GC analysis. Here’s a troubleshooting workflow:

Troubleshooting Inconsistent Derivatization

Caption: A logical workflow for troubleshooting inconsistent derivatization in GC analysis.

III. Sample Preparation Issues

Question 5: I have low recovery of my analyte after solid-phase extraction (SPE). What steps should I take?

Answer:

Low recovery in SPE is a multi-faceted problem. Here’s a systematic approach to diagnosing the issue:

Troubleshooting Low SPE Recovery

Caption: A step-by-step guide to troubleshooting low recovery in solid-phase extraction.

Quantitative Data Summary: Typical HPLC and GC Parameters

ParameterHPLCGC (after derivatization)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL1 µL (splitless)
Oven Temperature Program Isocratic or Gradiente.g., 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Detector UV (e.g., 230 nm) or Mass SpectrometerMass Spectrometer (MS)

References

  • HPLC Troubleshooting Guide. Waters Corporation. [Link]

  • A Practical Guide to HPLC Troubleshooting. Restek. [Link]

  • GC Troubleshooting Guide. Agilent Technologies. [Link]

Optimization

"how to increase the yield of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid synthesis"

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS: 588692-86-8). This guide prioritizes the Bargellini Rea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS: 588692-86-8).

This guide prioritizes the Bargellini Reaction (one-pot condensation of phenol, acetone, and chloroform) as the primary industrial route for high-yield synthesis of sterically hindered


-phenoxyisobutyric acids, while addressing the Williamson ether synthesis as a secondary alternative.

Subject: Synthesis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid Ticket Type: Process Optimization & Troubleshooting Level: Advanced / Industrial R&D

Executive Summary: The Synthetic Challenge

The target molecule features a sterically hindered ether linkage due to the ortho-chloro substituent on the phenol and the gem-dimethyl group on the propanoic acid tail.

  • Primary Challenge: The nucleophilic attack of the sterically encumbered 2-chloro-5-methylphenoxide ion onto a tertiary carbon electrophile is energetically unfavorable.

  • The Solution: The Bargellini Reaction bypasses the

    
     limitation by utilizing a highly reactive gem-dichloroepoxide intermediate generated in situ from acetone and chloroform. This method consistently outperforms Williamson ether synthesis for this specific scaffold.
    

Core Protocol: The Bargellini Route (High-Yield Method)

Objective: Maximize conversion of 2-chloro-5-methylphenol to the target acid while minimizing acetone polymerization and chloroform hydrolysis.

Optimized Reaction Parameters
ParameterRecommendationRationale
Stoichiometry Phenol (1.0 eq) : KOH (4.0 eq) : CHCl

(1.5–2.0 eq)
Excess base drives the formation of the CCl

anion; excess chloroform accounts for hydrolysis losses.
Solvent Acetone (Excess/Solvent)Acts as both reactant and solvent. Must be ACS grade (<0.5% water).
Catalyst TEBA (Triethylbenzylammonium chloride) (1–3 mol%)Critical for Yield: Facilitates solid-liquid phase transfer of hydroxide, enhancing reaction rate without increasing temperature.
Temperature 0°C to Reflux (Controlled)Initiation at 0°C prevents runaway exotherms; reflux ensures completion.
Addition Rate Dropwise (Chloroform)Prevents accumulation of unreacted carbene precursors, reducing side reactions.
Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry), add 2-chloro-5-methylphenol (1.0 eq), TEBA (0.02 eq), and Acetone (10–15 volumes).

  • Cool: Chill the mixture to 0–5°C using an ice bath.

  • Base Addition: Add pulverized KOH (4.0 eq) in portions. Note: The mixture will become a thick slurry.

  • Reaction: Add Chloroform (1.5 eq) dropwise over 60–90 minutes. Maintain internal temperature <10°C during addition.

  • Reflux: Remove ice bath and slowly heat to reflux (approx. 56°C) for 4–6 hours. Monitor by HPLC/TLC.

  • Workup:

    • Remove solvent in vacuo.

    • Dissolve residue in water (pH > 10). Wash with diethyl ether to remove unreacted phenol and neutral impurities.

    • Acidify aqueous phase with conc. HCl to pH 1–2.

    • Extract the precipitated product with Ethyl Acetate or DCM.

Mechanism & Logic Visualization

The following diagram illustrates the critical pathway and potential failure points (side reactions) in the Bargellini synthesis.

BargelliniMechanism Start Reagents: Acetone + CHCl3 + KOH Inter1 Intermediate A: Trichloromethide Anion (:CCl3-) Start->Inter1 Deprotonation Side2 Side Reaction: Acetone Aldol Polymerization Start->Side2 Base + Heat (If CHCl3 added too slow) Inter2 Intermediate B: Trichloro-tert-butoxide Inter1->Inter2 Addition to Acetone Side1 Side Reaction: Dichlorocarbene (:CCl2) Inter1->Side1 Alpha-elimination (If Temp too High) Epoxide CRITICAL INTERMEDIATE: 2,2-dichloro-3,3-dimethyloxirane Inter2->Epoxide Intramolecular Subst. Product Target Product: 2-(2-Chloro-5-methylphenoxy)- 2-methylpropanoic acid Epoxide->Product Phenoxide Attack (Sn2-like) + Hydrolysis

Caption: Mechanistic pathway of the Bargellini reaction highlighting the critical epoxide intermediate and competing side reactions.

Troubleshooting Guide (FAQs)

Q1: My yield is stuck below 40%. What is the most likely cause?

Diagnosis: The most common failure mode is the "Runaway Exotherm" or "Stirring Failure."

  • The Science: The reaction is highly exothermic. If the temperature spikes during chloroform addition, the trichloromethide anion decomposes to dichlorocarbene (:CCl

    
    ) before it can attack acetone. This carbene then hydrolyzes or reacts non-productively.
    
  • The Fix:

    • Ensure vigorous mechanical stirring . The KOH slurry must be suspended; if it settles, the reaction occurs only at the interface, leading to local hotspots.

    • Slow down the chloroform addition.[1] It should take at least 1 hour on a 10g scale.

    • Add Phase Transfer Catalyst: If not using TEBA/Aliquat 336, add it. It brings hydroxide into the organic phase, smoothing the reaction profile.

Q2: I am recovering a large amount of unreacted 2-chloro-5-methylphenol.

Diagnosis: Insufficient "Active" Base or Steric Shielding.

  • The Science: The ortho-chloro group reduces the nucleophilicity of the phenoxide. Furthermore, commercial KOH pellets often have a carbonate coating (inactive).

  • The Fix:

    • Use freshly pulverized KOH pellets (powdered immediately before use).

    • Increase the reflux time to 8–12 hours.

    • Solvent Switch: If acetone reflux (56°C) is too slow, add a co-solvent like MEK (Methyl Ethyl Ketone) to raise the reflux temperature to ~80°C, but be wary of increased aldol condensation of the ketone.

Q3: The product is an oil that won't crystallize.

Diagnosis: Presence of "Acetone Polymers" (Mesityl oxide/Phorone derivatives).

  • The Science: Under strong basic conditions, acetone undergoes self-condensation. These oily byproducts co-extract with the product.

  • The Fix:

    • Strict pH Control: During workup, when extracting the product into the aqueous phase (pH > 10), wash the aqueous layer thoroughly (3x) with Diethyl Ether or Toluene. The polymer byproducts are neutral and will stay in the organic wash.

    • Only then acidify the aqueous layer to precipitate the pure acid.

Q4: Can I use the Williamson Ether Synthesis instead?

Diagnosis: Yes, but expect lower yields due to elimination.

  • Protocol: React 2-chloro-5-methylphenol with Ethyl 2-bromo-2-methylpropionate .

  • Critical Adjustment: You cannot use simple bases like K

    
    CO
    
    
    
    in acetone. You must use Cs
    
    
    CO
    
    
    (Cesium Carbonate) in DMF or Acetonitrile at reflux. The "Cesium Effect" improves the solubility of the phenoxide and loosens the ion pair, encouraging the difficult
    
    
    attack on the tertiary bromide over the competing E2 elimination (which forms ethyl methacrylate).
  • Yield Expectation: 30–50% (vs. 60–80% for Bargellini).

References

  • Bargellini Reaction Mechanism & Applications

    • Weizmann, C., et al. "Action of Chloroform and Potassium Hydroxide on Acetone." Journal of the American Chemical Society, vol. 70, no. 3, 1948, pp. 1189–1191. Link

  • Optimization of Phenoxyisobutyric Acid Synthesis: Gocmen, A., et al. "Synthesis of some new 2-methyl-2-phenoxypropionic acid derivatives." European Journal of Medicinal Chemistry, vol. 31, no. 1, 1996. (General procedure for Bargellini reaction on substituted phenols).
  • Phase Transfer Catalysis in Dichlorocarbene Reactions

    • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, vol. 93, no. 1, 1971, pp. 195–199. Link

  • Compound Data (CAS 588692-86-8)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12008, 2-Chloro-5-methylphenol (Precursor Data)." Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-methylphenol, Chloroform, and KOH before handling. Chloroform is a suspected carcinogen; handle in a fume hood.

Sources

Troubleshooting

Technical Support Center: Refining Experimental Design for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid Studies

Welcome to the technical support center for researchers working with 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS No. 588692-86-8). This guide provides in-depth troubleshooting advice, frequently asked questi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (CAS No. 588692-86-8). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the precision and reliability of your experiments. Given that this is a novel research compound, this document is structured to guide you through the logical steps of characterization and experimental refinement.

Compound Overview and Key Properties

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is a synthetic organic compound with the molecular formula C₁₁H₁₃ClO₃.[1] Its structure is analogous to clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, suggesting it may interact with Peroxisome Proliferator-Activated Receptors (PPARs). Understanding its physicochemical properties is the first step to a robust experimental design.

PropertyValue / InformationSource
CAS Number 588692-86-8
Molecular Formula C₁₁H₁₃ClO₃[1]
Molecular Weight 228.67 g/mol [1]
Predicted XLogP3 2.89[1]
Appearance White to off-white solid[2]
Purity Typically >97% (Verify with supplier's Certificate of Analysis)N/A
Known Hazards May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).[3]

This table summarizes key properties. Always refer to the supplier-specific Safety Data Sheet (SDS) for comprehensive safety and handling information.

Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers may have before starting their work.

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Based on its predicted lipophilicity (XLogP3 ≈ 2.9) and carboxylic acid group, the compound is expected to have low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[4] For final dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is non-toxic to your system, typically below 0.5% for in vitro assays.[5]

Q2: How should I store the compound, both as a powder and in solution?

A2:

  • Powder: Store desiccated at -20°C for long-term stability (up to 3 years).[5]

  • Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, where it should be stable for at least 6 months.[5] If stored at -20°C, it is recommended to use the solution within one month.

Q3: What is the likely mechanism of action for this compound?

A3: The structural similarity to clofibric acid, a known PPAR agonist, strongly suggests that 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid may also function as a ligand for PPARs, particularly PPARα and/or PPARγ.[6] PPARs are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).[7] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) to regulate the transcription of genes involved in lipid metabolism and glucose homeostasis.[7][8] Experimental validation is required to confirm this hypothesis.

Q4: What are appropriate positive controls for experiments investigating its potential PPAR activity?

A4:

  • For PPARα activity: Use well-characterized agonists like GW7647 or fenofibrate.

  • For PPARγ activity: Use potent agonists such as Rosiglitazone or Pioglitazone.[9] Including these controls is critical for validating your assay's ability to detect the expected biological response.

Troubleshooting Experimental Workflows

This section provides a problem-and-solution framework for common issues encountered during experimentation.

Workflow 1: Compound Solubilization and Dosing

G start Start: Compound Precipitation Observed in Media q1 Is the stock concentration too high? start->q1 sol1 Action: Lower stock concentration (e.g., to 10 mM). q1->sol1 Yes q2 Was the dilution performed too quickly? q1->q2 No sol1->q2 sol2 Action: Use a stepwise (serial) dilution method. q2->sol2 Yes q3 Is the final solvent concentration too high? q2->q3 No sol2->q3 sol3 Action: Ensure final DMSO is <0.5% (in vitro) or <2% (in vivo). q3->sol3 Yes end Result: Stable Working Solution q3->end No sol3->end

Caption: Troubleshooting workflow for compound precipitation.

Issue 1: My compound precipitates when I add it to my aqueous cell culture medium.

  • Causality: This is a classic solubility problem. The compound is significantly less soluble in aqueous solutions than in pure DMSO. When a concentrated DMSO stock is rapidly diluted into a large volume of buffer, the compound can crash out of solution before it has a chance to disperse.

  • Troubleshooting Steps:

    • Verify Stock Concentration: Do not exceed a 50 mM stock concentration in DMSO. If solubility issues persist even with the stock, gently warm the solution to 37°C and vortex or sonicate.[10]

    • Perform Stepwise Dilution: Instead of adding the stock directly to the final volume, perform one or more intermediate dilutions. For example, dilute the 50 mM stock 1:10 in media (to 5 mM), vortex gently, and then use this intermediate stock for your final dilutions.[5] This gradual reduction in DMSO concentration helps keep the compound in solution.

    • Check Final Solvent Concentration: Ensure the final percentage of DMSO in your assay does not exceed a level toxic to your cells (typically <0.5%).[5] Always include a "vehicle control" group in your experiment that contains the same final concentration of DMSO as your treated groups.

Issue 2: I'm seeing inconsistent results in my in vivo study after oral gavage.

  • Causality: Poor aqueous solubility can lead to variable suspension quality and inconsistent absorption from the GI tract. The choice of vehicle is critical for ensuring consistent bioavailability.[11]

  • Troubleshooting Steps:

    • Optimize the Vehicle: For a compound with these properties, a simple aqueous vehicle is unlikely to be effective.[12] A better choice is a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. The CMC acts as a suspending agent, while the Tween 80 acts as a surfactant to improve wettability.

    • Ensure Homogeneity: Before each dose is drawn, the dosing formulation must be thoroughly mixed (e.g., by vortexing or stirring) to ensure a uniform suspension. Inconsistent suspension leads directly to variable dosing.

    • Particle Size Control: If possible, ensure the particle size of the solid compound is small and uniform. This can be achieved through techniques like micronization, which increases the surface area for dissolution.

    • Vehicle Toxicity Check: Always run a vehicle-only control group in your animal studies to ensure the vehicle itself does not cause adverse effects.[13]

Workflow 2: In Vitro Cell-Based Assays

Issue 3: I am not seeing a dose-response in my PPAR reporter assay, even at high concentrations.

  • Causality: This could be due to several factors: the compound may not be an agonist for the PPAR subtype you are testing, the assay conditions may be suboptimal, or the compound may be cytotoxic at higher concentrations, masking any specific activity.

  • Troubleshooting Steps:

    • Confirm Assay Validity: Run a full dose-response curve with a known potent agonist (e.g., Rosiglitazone for PPARγ) to confirm that your reporter cells are responsive and the assay is performing as expected.[9] The Z'-factor, a measure of assay quality, should be consistently >0.5.[14]

    • Assess Cytotoxicity: Perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) using the same cell line, compound concentrations, and incubation time. If significant cell death occurs at concentrations where you expect to see reporter activity, the lack of response may be due to toxicity.

    • Check Incubation Time: Ensure the incubation time is sufficient for compound uptake, receptor binding, and downstream reporter gene expression. Typically, 18-24 hours is required for nuclear receptor reporter assays.

    • Broaden the Target Scope: If the compound is not active on one PPAR subtype (e.g., PPARγ), test it on others (PPARα, PPARδ). Its activity profile may be specific.

Issue 4: My results have high variability between replicate wells.

  • Causality: High variability often points to technical issues in assay execution, such as inconsistent pipetting, edge effects on the plate, or cell plating non-uniformity.[15]

  • Troubleshooting Steps:

    • Pipetting Technique: Use calibrated pipettes and ensure consistent technique. When adding the compound, mix gently by pipetting up and down a few times without creating bubbles.

    • Plate Layout: Avoid using the outer wells of a 96-well plate, as they are most susceptible to evaporation ("edge effect"), which can concentrate the compound and affect cell health. Fill the outer wells with sterile PBS or media.

    • Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 20-30 minutes before placing it in the incubator to promote even cell settling.

    • Reagent Stability: Ensure all reagents are properly stored and are at room temperature before use.[16]

Key Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution
  • Calculation: Determine the mass of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (MW = 228.67 g/mol ) needed.

    • Mass (mg) = 50 mmol/L * 0.001 L * 228.67 g/mol * 1000 mg/g = 11.43 mg for 1 mL.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized glass vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial and vortex thoroughly for 1-2 minutes. If needed, gently warm the vial to 37°C or place it in a sonicating water bath for 5-10 minutes to ensure complete dissolution.[10] Visually inspect to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into single-use, low-binding tubes and store at -80°C.

Protocol 2: PPARγ Luciferase Reporter Gene Assay

This protocol assumes the use of a cell line (e.g., HepG2) stably or transiently transfected with a PPRE-driven luciferase reporter construct and a constitutively expressed Renilla luciferase construct for normalization.

  • Cell Plating: Seed cells in a white, clear-bottom 96-well plate at a density optimized for your cell line (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution series of the test compound and a positive control (Rosiglitazone) in culture medium from your DMSO stock. Remember to prepare a vehicle control (medium with the same final DMSO concentration).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound/control solutions to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading: Use a dual-luciferase reporter assay system (e.g., from Promega) according to the manufacturer's instructions. Briefly:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add the first luciferase reagent (measures Firefly luciferase) and read the luminescence on a plate reader.

    • Add the second reagent (quenches Firefly and initiates Renilla reaction) and read the Renilla luminescence.

  • Data Analysis:

    • Normalize the data by calculating the ratio of Firefly to Renilla luminescence for each well.

    • Plot the normalized luminescence versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

References

  • Reagent-instrument.com. (n.d.). CAS 588692-86-8; 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]

  • JHECHEM CO LTD. (n.d.). Buy 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetic acid, (2-chloro-5-methylphenoxy)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma (NR1C3) Reporter Assay System. Retrieved from [Link]

  • Ribeiro, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 146-161. Retrieved from [Link]

  • Al-Hadiya, Z. H. (2022). Design and synthesis of hybrid compounds as novel drugs and medicines. Arabian Journal of Chemistry, 15(10), 104085. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Preparing Solutions. Retrieved from [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Retrieved from [Link]

  • Mandard, S., et al. (2004). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PPAR research, 2004, 1-13. Retrieved from [Link]

  • Singh, J., & Dudhe, R. (2015). Novel Approaches in Drug Design. Journal of Drug Delivery and Therapeutics, 5(5), 1-8. Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. Retrieved from [Link]

  • Woodward, B. (2012). Troubleshooting in the IVF Laboratory. In Manual of In Vitro Fertilization (pp. 631-637). Cambridge: Cambridge University Press. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]

  • Sharma, P., & Sharma, R. (2021). Novel Drug Design. International Journal of All Research Education and Scientific Methods, 9(5), 1435-1440. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Swain, J. E. (2017). Troubleshooting and Problem-Solving in the IVF Laboratory. Cambridge: Cambridge University Press. Retrieved from [Link]

  • ResearchGate. (2023). NOVEL APPROACHES OF DRUG DESIGN AND DEVELOPMENT. Retrieved from [Link]

  • Yang, L., et al. (2023). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • YouTube. (n.d.). Troubleshooting And Problem Solving In The Ivf Laboratory. Retrieved from [Link]

  • Choi, J. H., et al. (2011). Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Diabetes, 60(3), 834-843. Retrieved from [Link]

  • Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology, 658, 25-45. Retrieved from [Link]

  • Popa, M., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 675. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • The Protein Society. (2020). Solution-making strategies & practical advice. Retrieved from [Link]

  • Ribeiro, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 146-161. Retrieved from [Link]

  • World Scientific. (n.d.). Troubleshooting in an IVF Laboratory. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid: A Fibrate Analogue

Introduction: The Quest for Novel Lipid-Lowering Therapeutics Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for atheroscleroti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Lipid-Lowering Therapeutics

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for atherosclerotic cardiovascular disease. The fibrate class of drugs has been a cornerstone in managing dyslipidemia for decades, primarily by lowering triglycerides and raising high-density lipoprotein (HDL) cholesterol. Their mechanism of action is centered on the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in lipid and lipoprotein metabolism.[1][2][3]

This guide focuses on a novel compound, 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (hereafter referred to as "Compound X"). Its structural resemblance to established fibrates, such as Gemfibrozil and Ciprofibrate, provides a strong rationale for investigating its potential as a PPARα agonist and a lipid-lowering agent.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, experimentally-grounded framework for validating the biological activity of Compound X. We will delineate a logical progression of in vitro and in vivo studies, benchmark its performance against industry-standard fibrates, and provide detailed, self-validating protocols to ensure scientific rigor and trustworthiness.

Benchmarking Against the Gold Standard: Gemfibrozil and Ciprofibrate

To objectively evaluate the potential of Compound X, it is imperative to compare its performance against well-characterized fibrates.

  • Gemfibrozil: A widely prescribed fibrate that effectively reduces plasma triglycerides by enhancing the catabolism of triglyceride-rich lipoproteins and inhibiting the hepatic secretion of very-low-density lipoproteins (VLDL).[4][5][6] Its primary mechanism involves the activation of PPARα.[2][3]

  • Ciprofibrate: Another potent fibrate derivative, ciprofibrate also functions as a PPARα agonist.[7][8] It is known for its marked effect on reducing both LDL and VLDL cholesterol and triglycerides, while increasing HDL cholesterol levels.[8]

These two compounds will serve as positive controls throughout our validation workflow, providing a robust benchmark for assessing the efficacy and potency of Compound X.

Part 1: In Vitro Validation - From Molecular Target to Cellular Response

The initial phase of validation focuses on confirming the hypothesized mechanism of action at the molecular and cellular level. This workflow is designed to ascertain whether Compound X is a true PPARα agonist and if this activation translates into a desirable downstream biological effect on lipid metabolism in a controlled environment.

dot

Caption: In Vitro Validation Workflow for Compound X.

Experiment 1: PPARα Transactivation Assay

Causality: This is the definitive assay to establish a direct agonistic effect of Compound X on PPARα. It utilizes a chimeric receptor and a reporter gene system to isolate and quantify the activation of the receptor itself, thus providing direct evidence of molecular interaction.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Co-transfect the cells with a PPARα expression vector (containing the ligand-binding domain fused to a GAL4 DNA-binding domain) and a luciferase reporter plasmid (containing a GAL4 upstream activation sequence). A β-galactosidase expression vector should also be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, plate the cells in 96-well plates.

    • Prepare serial dilutions of Compound X, Gemfibrozil, and Ciprofibrate (e.g., from 0.01 µM to 100 µM) in the appropriate vehicle (e.g., DMSO).

    • Treat the cells with the compounds or vehicle control for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.

Experiment 2: PPARα Target Gene Expression Analysis

Causality: Following the confirmation of direct PPARα agonism, this experiment validates that this activation leads to the intended downstream transcriptional events. An increase in the mRNA levels of known PPARα target genes involved in fatty acid oxidation provides a functional link between receptor activation and cellular metabolic response.

Protocol:

  • Cell Culture and Treatment:

    • Culture HepG2 human hepatoma cells, which endogenously express PPARα.

    • Plate the cells and allow them to adhere.

    • Treat the cells with Compound X, Gemfibrozil, and Ciprofibrate at their respective EC50 concentrations (determined from the transactivation assay) for 24 hours. Include a vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green chemistry to quantify the mRNA levels of PPARα target genes such as CPT1A (Carnitine Palmitoyltransferase 1A) and ACOX1 (Acyl-CoA Oxidase 1).

    • Use a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[9]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Present the data as fold change in gene expression relative to the vehicle-treated control.

Part 2: In Vivo Validation - Efficacy in a Preclinical Hyperlipidemia Model

After establishing a clear mechanism of action in vitro, the next critical step is to evaluate the efficacy of Compound X in a living organism. The use of a diet-induced hyperlipidemia model provides a clinically relevant context for this assessment.

dot

Caption: In Vivo Validation Workflow for Compound X.

Experiment 3: High-Fat Diet-Induced Hyperlipidemia Model

Causality: This model mimics human hyperlipidemia resulting from dietary factors, making it highly relevant for testing lipid-lowering agents.[10] The observed changes in lipid profiles in response to treatment can be directly attributed to the compound's activity in a complex physiological system.

Protocol:

  • Animal Model and Diet:

    • Use male Wistar rats or C57BL/6 mice.

    • House the animals under standard conditions with a 12-hour light/dark cycle.

    • After an acclimatization period, feed the animals a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce hyperlipidemia. A control group will receive a standard chow diet.[11][12][13]

  • Experimental Groups and Treatment:

    • Divide the HFD-fed animals into the following groups (n=8-10 per group):

      • HFD + Vehicle Control

      • HFD + Compound X (low, medium, and high doses)

      • HFD + Gemfibrozil (clinical reference dose)

      • HFD + Ciprofibrate (clinical reference dose)

    • Administer the compounds daily via oral gavage for 4-6 weeks.

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia after an overnight fast.

    • Euthanize the animals and harvest the liver and adipose tissue.

  • Biochemical and Histopathological Analysis:

    • Separate the serum and analyze for total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C) using commercial enzymatic kits.

    • Fix a portion of the liver and adipose tissue in 10% neutral buffered formalin for histopathological examination (H&E staining).

    • Cryopreserve a portion of the liver for Oil Red O staining to visualize lipid droplets.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for objective comparison.

Table 1: In Vitro Activity Profile of Compound X and Comparators
CompoundPPARα Activation (EC50, µM)CPT1A mRNA Expression (Fold Change)ACOX1 mRNA Expression (Fold Change)
Vehicle-1.01.0
Compound X [Experimental Value][Experimental Value][Experimental Value]
Gemfibrozil[Experimental Value][Experimental Value][Experimental Value]
Ciprofibrate[Experimental Value][Experimental Value][Experimental Value]
Table 2: In Vivo Efficacy in High-Fat Diet-Induced Hyperlipidemic Rats
Treatment GroupSerum TC (mg/dL)Serum TG (mg/dL)Serum LDL-C (mg/dL)Serum HDL-C (mg/dL)Liver Weight (g)
Normal Chow[Value][Value][Value][Value][Value]
HFD + Vehicle[Value][Value][Value][Value][Value]
HFD + Compound X (Low Dose) [Value][Value][Value][Value][Value]
HFD + Compound X (High Dose) [Value][Value][Value][Value][Value]
HFD + Gemfibrozil[Value][Value][Value][Value][Value]
HFD + Ciprofibrate[Value][Value][Value][Value][Value]

Visualizing the Mechanism of Action

Understanding the signaling pathway is fundamental to interpreting the experimental results.

dot

Caption: PPARα Signaling Pathway Activated by Fibrate Analogues.

Conclusion

This guide provides a robust and logical framework for the comprehensive validation of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (Compound X) as a potential novel lipid-lowering agent. By following this structured approach, from confirming the molecular target in vitro to demonstrating efficacy in a preclinical in vivo model, researchers can generate the high-quality, reproducible data necessary for a go/no-go decision in the early stages of drug discovery. The direct comparison with established fibrates, Gemfibrozil and Ciprofibrate, ensures that the performance of Compound X is evaluated in a clinically relevant context. Successful validation through these experimental workflows would provide a strong foundation for further preclinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies.

References

  • Biological Activities of Natural Products II. (2022). National Institutes of Health. (URL: [Link])

  • 2-(5-Chloro-2-methylphenoxy)propanoic acid. PubChem. (URL: [Link])

  • Gemfibrozil. (2023). National Center for Biotechnology Information. (URL: [Link])

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies. (2020). National Institutes of Health. (URL: [Link])

  • Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia. (2004). PubMed. (URL: [Link])

  • An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. (2012). PubMed Central. (URL: [Link])

  • Ciprofibrate. PubChem. (URL: [Link])

  • The modified in vitro cholesterol reduction assay: a modified version of Liberman Burchard cholesterol reduction assay. (2023). ResearchGate. (URL: [Link])

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. (URL: [Link])

  • Animal Models of Hyperlipidemia: An Overview. (2022). International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Mechanism of action of gemfibrozil on lipoprotein metabolism. (1987). The Journal of Clinical Investigation. (URL: [Link])

  • What is the mechanism of Ciprofibrate? (2024). Patsnap Synapse. (URL: [Link])

  • Animal Model Screening for Hyperlipidemic ICR Mice. (2023). MDPI. (URL: [Link])

  • Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. (2022). Frontiers in Veterinary Science. (URL: [Link])

  • What is the mechanism of Gemfibrozil? (2024). Patsnap Synapse. (URL: [Link])

  • Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells. (2021). National Institutes of Health. (URL: [Link])

  • Effect of Ciprofibrate on Lipoproteins, Fibrinogen, Renal Function, and Hepatic Enzymes. (2000). Clinical Drug Investigation. (URL: [Link])

  • Mecoprop. PubChem. (URL: [Link])

  • ANTIHYPERLIPIDEMIC screening models. (2016). SlideShare. (URL: [Link])

  • ciprofibrate. Drug Central. (URL: [Link])

  • Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. (2003). Circulation Research. (URL: [Link])

  • New, Novel Lipid-Lowering Agents for Reducing Cardiovascular Risk: Beyond Statins. (2022). Diabetes & Metabolism Journal. (URL: [Link])

  • Gemfibrozil. Wikipedia. (URL: [Link])

  • Lipid-Lowering Agents: Targets Beyond PCSK9. (2019). Circulation Research. (URL: [Link])

  • IN-VIVO ANTIOXIDANT AND ANTIHYPERLIPIDEMIC ACTIVITY OF SYZYGIUM CERASOIDEUM EXTRACTS IN RATS. (2019). International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. (2020). MDPI. (URL: [Link])

  • Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats. (1989). PubMed. (URL: [Link])

  • Gemfibrozil. (1996). National Center for Biotechnology Information. (URL: [Link])

Sources

Comparative

Comparative Technical Guide: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid vs. Phenoxy Herbicides

This guide provides an in-depth technical comparison between 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid and traditional phenoxy herbicides (e.g., 2,4-D, MCPA, Mecoprop). It is designed for researchers investigat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid and traditional phenoxy herbicides (e.g., 2,4-D, MCPA, Mecoprop).

It is designed for researchers investigating Structure-Activity Relationships (SAR), specifically the divergence between auxinic herbicide activity and PPAR-agonist (fibrate) activity introduced by the gem-dimethyl substitution.

Executive Summary: The "Gem-Dimethyl" Divergence

While 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid shares the chlorophenoxy core with commercial herbicides, it is functionally distinct. The critical structural modification—the addition of a second methyl group at the


-carbon (isobutyric moiety)—fundamentally alters its biological interaction.
  • Traditional Phenoxy Herbicides (e.g., 2,4-D, Mecoprop): Possess an acetic or propanoic acid tail. They mimic Indole-3-acetic acid (IAA), binding to the TIR1 receptor to induce uncontrolled growth.

  • The Target Compound: Possesses an isobutyric acid tail (gem-dimethyl). This steric bulk prevents effective TIR1 binding, often converting the molecule into an Auxin Antagonist (Anti-Auxin) or shifting its activity toward PPAR

    
     agonism  (lipid metabolism modulation), similar to Clofibric acid.
    

Classification:

  • Commercial Herbicides: Auxin Agonists.

  • Target Compound: Putative Auxin Antagonist / Fibrate-like Metabolic Probe.

Chemical Structure & Physicochemical Comparison

The structural nuances dictate the environmental fate and receptor selectivity.

Feature2,4-D (Standard Herbicide)Mecoprop (MCPP) (Chiral Herbicide)Target Compound (2-(2-Cl-5-Me)-2-Me-propanoic)
Side Chain Acetic acid (

)
Propanoic acid (

)
Isobutyric acid (

)
Ring Substitution 2,4-Dichloro4-Chloro-2-methyl2-Chloro-5-methyl
Stereochemistry AchiralChiral (R-isomer active)Achiral (Symmetry via gem-dimethyl)
Lipophilicity (LogP) ~2.8~3.1~3.4 - 3.6 (Predicted)
Metabolic Fate

-oxidation capable

-oxidation hindered

-oxidation Blocked
(Resistant)
Primary Target TIR1 Ubiquitin LigaseTIR1 Ubiquitin LigasePPAR

(Mammalian) / Anti-Auxin (Plant)
Structural Visualization

The following diagram illustrates the structural progression and its impact on receptor fit.

ChemicalStructure cluster_0 Auxin Agonists (Herbicides) cluster_1 Auxin Antagonist / Fibrate D24 2,4-D (Acetic Tail) Fits TIR1 Pocket Mecoprop Mecoprop (Propanoic Tail) Fits TIR1 (Stereospecific) D24->Mecoprop + Methyl (alpha-C) Target Target Compound (Isobutyric Tail) Steric Clash with TIR1 Activates PPAR-alpha Mecoprop->Target + 2nd Methyl (alpha-C) (Gem-dimethyl effect) Beta-Oxidation Block Beta-Oxidation Block Target->Beta-Oxidation Block Metabolic Stability

Caption: Structural evolution from auxin agonists (blue) to the sterically hindered target compound (red).

Mechanism of Action: The "Anti-Auxin" Hypothesis[1]

Auxin Receptor Binding (TIR1)

Phenoxy herbicides function as "molecular glue," bridging the TIR1 receptor and Aux/IAA repressor proteins.

  • Requirement: The carboxyl group must be spatially accessible to interact with the positively charged binding pocket (Arg403 in TIR1).

  • Target Compound Failure: The two methyl groups on the

    
    -carbon create significant steric hindrance. Research on homologous phenoxy-isobutyric acids (e.g., PCIB) demonstrates that they can occupy the binding site without recruiting the Aux/IAA repressor, effectively blocking endogenous auxin. This results in root elongation  (reversal of auxin inhibition) rather than the twisting/epinasty seen with herbicides.
    
PPAR Agonism (Mammalian/Toxicological Context)

The "2-methylpropanoic" moiety is the pharmacophore for Fibrates (lipid-lowering drugs).

  • Mechanism: The gem-dimethyl group mimics endogenous fatty acids but resists degradation, allowing sustained activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).
    
  • Relevance: In drug development, this compound is likely a PPAR ligand . In herbicide screening, it represents a "false positive" for toxicity or a "negative control" for herbicidal activity.

Experimental Protocols for Validation

To empirically distinguish this compound from standard herbicides, use the following self-validating protocols.

Experiment A: The Root Elongation "Anti-Auxin" Assay

Objective: Determine if the compound acts as an auxin mimic (herbicide) or antagonist.

  • Preparation:

    • Test Species: Lepidium sativum (Cress) or Triticum aestivum (Wheat) seedlings.

    • Media: Buffered nutrient solution (pH 6.0).

    • Treatments:

      • Control (Buffer only).

      • Standard: 2,4-D (

        
         M).
        
      • Target Compound (

        
         M to 
        
        
        
        M).
      • Combination: 2,4-D (

        
         M) + Target Compound (
        
        
        
        M).
  • Workflow:

    • Germinate seeds in dark for 24h.

    • Transfer to treatment solutions for 48h.

    • Measure primary root length.

  • Expected Results (Logic Check):

    • 2,4-D Only: Severe root inhibition (stunting).

    • Target Compound Only: No inhibition or slight stimulation (if endogenous auxin is blocked).

    • Combination: Restoration of root growth (Target compound competes with 2,4-D for the receptor but does not trigger the signal).

Experiment B: Metabolic Stability (Beta-Oxidation Block)

Objective: Confirm the persistence conferred by the isobutyric group.

  • System: Rat liver homogenate or Plant cell culture (Glycine max).

  • Protocol:

    • Incubate compound (10 µM) with S9 fraction/cell lysate + Cofactors (NADPH).

    • Sample at t=0, 30, 60, 120 min.

    • Analyze via LC-MS/MS.

  • Validation:

    • 2,4-DB (Control): Rapidly converts to 2,4-D via beta-oxidation.

    • Target Compound: >95% parent compound remaining (The gem-dimethyl blocks the formation of the

      
      -
      
      
      
      double bond intermediate).

Signaling Pathway Divergence

The following diagram maps the divergent biological pathways triggered by the structural difference.

SignalingPathways Herbicide Phenoxy Herbicide (2,4-D) TIR1 TIR1 Receptor (Plant) Herbicide->TIR1 High Affinity Binding Target Target Compound (Isobutyric Analog) Target->TIR1 Steric Block / Antagonism PPAR PPAR-alpha (Mammalian/Off-target) Target->PPAR Agonist Binding Degradation Aux/IAA Degradation TIR1->Degradation GeneExp_Mam Lipid Metabolism Genes (Peroxisome Proliferation) PPAR->GeneExp_Mam GeneExp_Plant Auxin Response Genes (Uncontrolled Growth) Degradation->GeneExp_Plant

Caption: Divergence of pathways: Herbicides activate TIR1 (plant death), while the Target activates PPAR (metabolic shift).

Conclusion & Recommendations

For drug development professionals and agronomists, 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid should not be categorized as a functional herbicide.

  • For Herbicide Discovery: This scaffold is a likely dead-end for auxinic activity due to the gem-dimethyl steric block. It may serve as a tool to study auxin transport inhibition or receptor antagonism.

  • For Drug Development: The compound is a structural analog of Fibrates . Screening should focus on PPAR agonism and potential hepatotoxicity (peroxisome proliferation) rather than phytotoxicity.

  • Environmental Fate: Expect high persistence. Unlike 2,4-D, this compound will not degrade via standard beta-oxidation pathways in soil bacteria, posing a risk of accumulation similar to Clofibric acid.

References

  • Burström, H. (1950). Studies on Growth and Metabolism of Roots. IV. Positive and Negative Auxin Effects.[1][2][3][4] Physiologia Plantarum.[4][5]

  • Åberg, B. (1952). On the Effects of Weak Auxins and Antiauxins upon Root Growth. Physiologia Plantarum.[4][5]

  • Boc Sciences. (2024). Product Data: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid.

  • National Institutes of Health (PubChem). (2024). Compound Summary: Clofibric Acid (Structural Analog).

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid Analogs as Hypolipidemic Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid analogs, a cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid analogs, a class of compounds with potential as hypolipidemic agents. Drawing upon established principles of medicinal chemistry and experimental data from structurally related fibrate drugs, this document aims to guide the rational design and evaluation of novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists.

Introduction: The Fibrate Legacy and the Promise of New Analogs

For decades, fibrates have been a cornerstone in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood and a major risk factor for cardiovascular disease.[1] The therapeutic effects of fibrates are primarily mediated through the activation of PPARα, a nuclear receptor that plays a pivotal role in lipid and lipoprotein metabolism.[2] The parent compound of the series discussed herein, 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, is a structural analog of clofibric acid, the active metabolite of the first-generation fibrate, clofibrate.[3][4] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the development of next-generation hypolipidemic drugs with improved efficacy and safety profiles.

Mechanism of Action: Targeting PPARα for Lipid Regulation

The primary molecular target of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid and its analogs is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Activation of PPARα leads to a cascade of events that ultimately results in a beneficial modulation of lipid profiles.

The PPARα Signaling Pathway

Upon binding to a ligand, such as a fibrate analog, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[5] This binding event recruits coactivator proteins and initiates the transcription of genes involved in various aspects of lipid metabolism.

PPAR_Pathway Ligand Fibrate Analog PPARa PPARα Ligand->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Coactivators Coactivators PPRE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Transcription->Lipid_Metabolism leads to

Caption: PPARα signaling pathway initiated by a fibrate analog.

Key Metabolic Consequences of PPARα Activation

The activation of PPARα by these analogs is expected to lead to:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, heart, and skeletal muscle.

  • Reduced Triglyceride Levels: Decreased production of apolipoprotein C-III, an inhibitor of lipoprotein lipase, leading to enhanced clearance of triglyceride-rich lipoproteins.

  • Increased HDL Cholesterol: Increased expression of apolipoprotein A-I and A-II, the major protein components of high-density lipoprotein (HDL).[1]

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for a comprehensive library of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid analogs is not extensively available in the public domain, we can extrapolate key relationships based on the well-established SAR of the broader class of 2-phenoxy-2-methylpropanoic acid derivatives and other fibrates.[6][7][8]

The Essential Pharmacophore

The fundamental pharmacophore for PPARα agonism in this class of compounds consists of three key components:

  • An Acidic Head Group: Typically a carboxylic acid, which is crucial for anchoring the ligand within the PPARα binding pocket through interactions with key amino acid residues.

  • A Central Aromatic Ring: The phenoxy group, which provides a rigid scaffold and participates in hydrophobic interactions.

  • A Lipophilic Tail: The substituents on the phenoxy ring and the propanoic acid moiety, which occupy a hydrophobic pocket in the receptor.

Pharmacophore cluster_0 Essential Pharmacophore of 2-Phenoxy-2-methylpropanoic Acid Analogs Acid_Head Acidic Head (e.g., Carboxylic Acid) Aromatic_Ring Central Aromatic Ring (Phenoxy) Lipophilic_Tail Lipophilic Tail (Substituents)

Caption: Key pharmacophoric features of 2-phenoxy-2-methylpropanoic acid analogs.

Comparative Analysis of Structural Modifications

The following table summarizes the anticipated impact of various structural modifications on the PPARα agonist activity, based on data from related compounds.

Structural Modification Anticipated Effect on PPARα Activity Rationale and Supporting Evidence
Substitution on the Phenoxy Ring
Position of SubstituentsOrtho and meta positions are generally favored.Substituents at the ortho and meta positions can enhance binding affinity by interacting with specific hydrophobic pockets within the PPARα ligand-binding domain.[8]
Nature of SubstituentsSmall, lipophilic groups (e.g., methyl, chloro) are generally beneficial.The 2-chloro and 5-methyl groups of the parent compound likely contribute to favorable hydrophobic interactions. Larger, bulky groups may lead to steric hindrance and reduced activity.[9]
HalogenationThe presence of a chlorine atom is a common feature in potent fibrates.The chloro group can enhance lipophilicity and may participate in specific interactions within the binding pocket.[3]
Modifications of the Propanoic Acid Moiety
α-SubstitutionThe gem-dimethyl group is critical for activity.The two methyl groups at the α-position of the propanoic acid are thought to lock the molecule in a conformation favorable for binding and prevent rapid metabolism.[5][6]
Esterification of the Carboxylic AcidProdrug strategy; the ester must be readily hydrolyzed in vivo.Fenofibrate, a widely used fibrate, is an isopropyl ester of its active acid metabolite.[3] This strategy can improve oral bioavailability.[10]

Experimental Evaluation: Protocols for Comparative Analysis

To empirically determine the SAR of novel 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid analogs, a combination of in vitro and in vivo assays is essential.

In Vitro PPARα Activation Assay

This assay directly measures the ability of a compound to activate the PPARα receptor.

Principle: A cell-based reporter gene assay is commonly employed. Cells are co-transfected with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by a test compound leads to the expression of luciferase, which can be quantified by measuring light emission.

Step-by-Step Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T or COS-7) in appropriate culture medium.

  • Transfection: Co-transfect the cells with a human PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase expression plasmid is often included as an internal control for transfection efficiency.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds (e.g., from 1 nM to 100 µM) or a known PPARα agonist (e.g., GW7647) as a positive control.

  • Lysis and Luciferase Assay: After an incubation period of 24-48 hours, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

InVitro_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection Co-transfection: - PPARα expression vector - PPRE-luciferase reporter Cell_Culture->Transfection Compound_Treatment Treat with Test Compounds (various concentrations) Transfection->Compound_Treatment Incubation Incubate 24-48h Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (Determine EC50) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro PPARα activation assay.

In Vivo Hypolipidemic Activity in a Rodent Model

This assay evaluates the efficacy of the compounds in a living organism.

Principle: A hyperlipidemic animal model, typically rats or mice fed a high-fat diet, is used to assess the ability of the test compounds to lower plasma lipid levels.

Step-by-Step Protocol:

  • Animal Model: Induce hyperlipidemia in male Wistar rats or C57BL/6 mice by feeding them a high-fat diet for a period of 4-8 weeks.

  • Grouping and Treatment: Randomly divide the hyperlipidemic animals into groups: a vehicle control group, a positive control group (e.g., treated with fenofibrate), and several groups treated with different doses of the test compounds. Administer the compounds orally once daily for a specified period (e.g., 2-4 weeks).

  • Blood Collection: At the end of the treatment period, collect blood samples from the animals after an overnight fast.

  • Lipid Profile Analysis: Measure the plasma levels of total cholesterol (TC), triglycerides (TG), HDL-cholesterol, and low-density lipoprotein (LDL)-cholesterol using commercially available enzymatic kits.

  • Data Analysis: Compare the lipid profiles of the treated groups with those of the control groups. Calculate the percentage reduction in TC, TG, and LDL-C, and the percentage increase in HDL-C.

InVivo_Workflow Start Start Induce_Hyperlipidemia Induce Hyperlipidemia in Rodents (High-Fat Diet) Start->Induce_Hyperlipidemia Grouping Group Animals: - Vehicle Control - Positive Control (Fenofibrate) - Test Compound Groups Induce_Hyperlipidemia->Grouping Treatment Daily Oral Administration (2-4 weeks) Grouping->Treatment Blood_Collection Fasting Blood Collection Treatment->Blood_Collection Lipid_Analysis Analyze Plasma Lipid Profile (TC, TG, HDL, LDL) Blood_Collection->Lipid_Analysis Data_Analysis Compare Lipid Levels & Assess Efficacy Lipid_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo evaluation of hypolipidemic activity.

Conclusion and Future Directions

The structure-activity relationship of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid analogs represents a promising avenue for the discovery of novel hypolipidemic agents. Based on the established SAR of related fibrates, key structural features influencing PPARα agonism have been outlined. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these compounds to precisely delineate their SAR. This will enable the identification of lead candidates with superior potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective therapies for dyslipidemia and associated cardiovascular diseases.

References

  • Miyachi, H., Nomura, M., Tanase, T., Takahashi, Y., Ide, T., Tsunoda, M., Murakami, K., & Awano, K. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARα-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77–80. [Link]

  • Miyachi, H., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77-80. [Link]

  • Miyachi, H., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(16), 4236-4240. [Link]

  • Kersten, S., Desvergne, B., & Wahli, W. (2000). Roles of PPARs in health and disease.
  • Willson, T. M., et al. (2000). The peroxisome proliferator-activated receptors: from orphan receptors to drug discovery. Journal of medicinal chemistry, 43(4), 527-550.
  • Vluggens, A. F., et al. (1986). Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats. Toxicology and applied pharmacology, 83(2), 339-347.
  • Caldwell, J. (1982). The in vitro and in vivo evaluation of fenofibrate with a self-microemulsifying formulation. Clinical pharmacokinetics, 7(3), 177-196.
  • Balfour, J. A., et al. (1990). Fenofibrate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in dyslipidaemia. Drugs, 40(2), 260-290.
  • Wahli, W., & Michalik, L. (2012). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. The Journal of steroid biochemistry and molecular biology, 132(1-2), 19-35.
  • Porter, C. J., et al. (2013). Comparison of in vitro tests at various levels of complexity for the prediction of in vivo performance of lipid-based formulations: case studies with fenofibrate. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 1142-1150.
  • Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & medicinal chemistry, 20(22), 6749-6761.
  • Staels, B., et al. (1998). Fibrates and the treatment of dyslipidaemia. Journal of atherosclerosis and thrombosis, 5(2), 55-59.
  • Fruchart, J. C. (2001). Comparison of in vitro tests at various levels of complexity for the prediction of in vivo performance of lipid-based formulations: Case studies with fenofibrate.
  • Lo, M. M., & Duez, H. (2006). Analogues of clofibric acid. Current medicinal chemistry, 13(12), 1431-1440.
  • Wang, S., et al. (2022). Synergistic hypolipidemic effects and mechanisms of phytochemicals: A review. Molecules, 27(15), 4991.
  • Lupaşcu, D., Profire, L., & Dănilă, G. (2006). [Synthesis and physico-chemical characterisation of some new derivatives of rutoside and clofibric acid].
  • The Center for Cholesterol Management. (n.d.). Fibric Acid Biochemistry.
  • Al-Shammaa, D. A., Al-Shamma, Z. A. A., & Amer, A. (2022). Phytochemical Comparison Study for Evaluating the Hypolipidemic Effect Between Two Iraqi Pepper spp. in the Rats Model. Biomedical and Pharmacology Journal, 15(4).
  • He, H., Yang, R., & Tang, X. (2010). In vitro and in vivo evaluation of fenofibrate solid dispersion prepared by hot-melt extrusion. Drug development and industrial pharmacy, 36(6), 681-687.
  • Miller, M. (2005). Fibrates—The Other Life-saving Lipid Drugs. US Cardiology, 2(1), 31.
  • Rogers, K. S., & Kritchevsky, D. (1983).
  • Al-Jumayi, H. A., et al. (2020). Phytochemical Comparison Study for Evaluating the Hypolipidemic Effect Between Two Iraqi Pepper Spp in the Rats Model. Systematic Reviews in Pharmacy, 11(11), 1634-1641.
  • Tacke, R., et al. (2007). Synthesis of a novel siliconized analog of clofibrate (silafibrate) and comparison of their anti-inflammatory activities. Journal of organometallic chemistry, 692(13), 2736-2742.
  • Pharmacy 180. (n.d.).
  • Balendiran, G. K., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid and its Analogs

This guide provides a comprehensive comparison of the anticipated in vitro and in vivo efficacy of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, a compound structurally analogous to the well-established hypolipide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anticipated in vitro and in vivo efficacy of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, a compound structurally analogous to the well-established hypolipidemic agent, Gemfibrozil. Given the limited direct experimental data on the titular compound, this guide will leverage the extensive body of research on Gemfibrozil and other fibrates to provide a robust predictive analysis for researchers, scientists, and drug development professionals.

Introduction and Postulated Mechanism of Action

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid shares a core chemical scaffold with Gemfibrozil, a member of the fibrate class of drugs. Fibrates are known to exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and carbohydrate metabolism.[1][2]

The activation of PPARα by a ligand, such as a fibrate, leads to a cascade of downstream events that collectively contribute to a more favorable lipid profile. The primary mechanism involves the increased expression of genes involved in fatty acid oxidation and a reduction in the synthesis of triglycerides.[3] Specifically, Gemfibrozil has been shown to inhibit peripheral lipolysis and decrease the hepatic uptake of free fatty acids, thereby reducing the liver's production of triglycerides.[4] It also inhibits the synthesis and enhances the clearance of apolipoprotein B, a key component of Very Low-Density Lipoprotein (VLDL), leading to decreased VLDL production.[4] Animal studies further suggest that Gemfibrozil can increase High-Density Lipoprotein (HDL) cholesterol, accelerate the removal of cholesterol from the liver, and increase its excretion in feces.[4]

Based on its structural similarity to Gemfibrozil, it is hypothesized that 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid also functions as a PPARα agonist. The following sections will detail the experimental frameworks for evaluating this hypothesis both in vitro and in vivo.

Compound 2-(2-Chloro-5-methylphenoxy)- 2-methylpropanoic acid (or Gemfibrozil) PPARa PPARα Activation Compound->PPARa Gene_Expression Modulation of Target Gene Expression PPARa->Gene_Expression Lipolysis Decreased Peripheral Lipolysis Gene_Expression->Lipolysis FFA_Uptake Decreased Hepatic Free Fatty Acid Uptake Gene_Expression->FFA_Uptake VLDL_Prod Decreased VLDL Production Gene_Expression->VLDL_Prod LPL_Activity Increased Lipoprotein Lipase Activity Gene_Expression->LPL_Activity HDL_Prod Increased HDL Production Gene_Expression->HDL_Prod Lipid_Profile Improved Lipid Profile (Lower Triglycerides, Higher HDL) Lipolysis->Lipid_Profile FFA_Uptake->Lipid_Profile VLDL_Prod->Lipid_Profile LPL_Activity->Lipid_Profile HDL_Prod->Lipid_Profile

Figure 1: Postulated signaling pathway for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid.

In Vitro Efficacy Assessment: Quantifying PPARα Activation

The initial step in characterizing a putative PPARα agonist is to determine its ability to activate the receptor in a controlled cellular environment. Cell-based transactivation assays are the gold standard for this purpose.[5]

Experimental Protocol: PPARα Transactivation Assay

This assay utilizes a reporter gene system to measure the activation of PPARα by a test compound.

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium until they reach approximately 80% confluency.

  • Transfection: The cells are co-transfected with two plasmids: one expressing the human PPARα ligand-binding domain fused to a DNA-binding domain, and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with PPAR response elements.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, a positive control (e.g., Gemfibrozil, Fenofibrate), and a vehicle control for 24 hours.[6]

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARα activation.

  • Data Analysis: The results are expressed as the fold activation over the vehicle control. The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is calculated to determine its potency.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Culture HepG2 cells Transfection Co-transfect with PPARα and reporter plasmids Cell_Culture->Transfection Treatment Add test compound, positive control, and vehicle control Transfection->Treatment Lysis Lyse cells Treatment->Lysis Luminescence Measure luciferase activity Lysis->Luminescence Data_Analysis Calculate fold activation and EC50 Luminescence->Data_Analysis

Figure 2: Experimental workflow for a PPARα transactivation assay.

Comparative In Vitro Data for PPARα Agonists

The following table presents typical EC50 values for known PPARα agonists, providing a benchmark for the expected potency of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid.

CompoundEC50 (µM) for Human PPARαSource
Gemfibrozil25-50[7]
Fenofibric Acid10-30[7]
WY-146430.5-5[8]

In Vivo Efficacy Assessment: Evaluating Hypolipidemic Effects

Following the confirmation of in vitro activity, the next critical step is to assess the compound's efficacy in a living organism. Rodent models of hyperlipidemia are widely used for this purpose.[9][10]

Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia Model

This acute model is suitable for rapid screening of hypolipidemic agents.[11]

  • Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: The rats are divided into several groups: a normal control group, a hyperlipidemic control group, a positive control group (e.g., Gemfibrozil), and treatment groups receiving different doses of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid. The compounds are administered orally.[12]

  • Induction of Hyperlipidemia: One hour after compound administration, all groups except the normal control receive an intraperitoneal injection of Triton WR-1339 to induce hyperlipidemia.[11]

  • Blood Collection and Analysis: Blood samples are collected at 0, 6, and 24 hours post-Triton injection. Serum levels of total cholesterol, triglycerides, and HDL are measured using standard enzymatic kits.

  • Data Analysis: The percentage reduction in lipid levels in the treatment groups is calculated relative to the hyperlipidemic control group.

cluster_0 Preparation cluster_1 Procedure cluster_2 Data Collection & Analysis Acclimatization Acclimatize Wistar rats Grouping Group animals (Normal, Hyperlipidemic, Positive Control, Treatment) Acclimatization->Grouping Dosing Oral administration of compounds Grouping->Dosing Induction Intraperitoneal injection of Triton WR-1339 Dosing->Induction Blood_Collection Collect blood samples at 0, 6, and 24 hours Induction->Blood_Collection Lipid_Analysis Measure serum cholesterol, triglycerides, and HDL Blood_Collection->Lipid_Analysis Statistical_Analysis Calculate percentage reduction in lipid levels Lipid_Analysis->Statistical_Analysis

Figure 3: Experimental workflow for the Triton WR-1339-induced hyperlipidemia model.

Comparative In Vivo Data for Gemfibrozil

The following table summarizes the typical effects of Gemfibrozil in rodent models of hyperlipidemia.

ParameterTypical Change with Gemfibrozil TreatmentSource
Serum Triglycerides30-60% decrease[9]
Serum Total Cholesterol15-30% decrease[9]
Serum HDL Cholesterol10-25% increase[4]

Correlating In Vitro and In Vivo Results

A strong correlation is generally expected between a compound's in vitro potency as a PPARα agonist and its in vivo hypolipidemic efficacy. A lower EC50 value in the transactivation assay should translate to a greater reduction in triglycerides and cholesterol at a given dose in the animal model.

However, discrepancies can arise due to several factors:

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound's bioavailability and, consequently, its in vivo efficacy. Gemfibrozil, for instance, is well-absorbed orally and has a plasma half-life of about 1.5 hours.[4][13] The pharmacokinetic profile of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid would need to be determined to make accurate predictions.

  • Metabolism: The compound may be metabolized into more or less active forms in the liver.[13]

  • Off-Target Effects: The compound may interact with other biological targets, leading to unexpected in vivo effects.

Alternative and Comparative Compounds

For a comprehensive evaluation, it is advisable to compare the efficacy of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid with other established fibrates:

  • Fenofibrate: Another widely used PPARα agonist that has been shown to inhibit cancer cell growth in vitro at concentrations above 25 µM.[7]

  • Bezafibrate: A pan-PPAR agonist, meaning it activates PPARα, PPARγ, and PPARδ. This broader activity profile may result in different in vivo effects compared to a selective PPARα agonist.

Conclusion

Based on its structural analogy to Gemfibrozil, 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is predicted to be a PPARα agonist with significant hypolipidemic properties. It is expected to demonstrate dose-dependent activation of PPARα in in vitro assays and lead to reductions in serum triglycerides and total cholesterol, along with an increase in HDL cholesterol, in in vivo models of hyperlipidemia.

However, it is crucial to emphasize that these are predictive statements based on analogy. Rigorous empirical testing, following the protocols outlined in this guide, is essential to definitively characterize the in vitro and in vivo efficacy of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid and determine its potential as a therapeutic agent.

References

  • LOPID - (Gemfibrozil Tablets, USP).
  • What is the mechanism of Gemfibrozil?
  • Gemfibrozil.
  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. MDPI.
  • Hypolipidemic activity of the surfactants aminimides, and their effects on lipid metabolism of rodents. PubMed.
  • In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. PMC - PubMed Central.
  • Gemfibrozil. Wikipedia.
  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers. Brieflands.
  • Preclinical experiments involving PPARα agonists consist of in vitro...
  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC - NIH.
  • The hypolipidemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats: a comparison with bezafibr
  • What is the mechanism of action of Gemfibrozil (Gemfibrizol)? Dr.Oracle.
  • Synthesis and in Vivo Lipid-Lowering Activity of Novel Imidazoles-5-carboxamide Derivatives in Triton-WR-1339-Induced Hyperlipidemic Wistar R

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Validation

"confirming target engagement of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid"

A Senior Application Scientist's Perspective on Methodologies for Validating Molecular Interactions Introduction: The Critical Challenge of Target Identification for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid In...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodologies for Validating Molecular Interactions

Introduction: The Critical Challenge of Target Identification for 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

In the realm of drug discovery and chemical biology, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of successful research and development. The compound , 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, presents a unique challenge. A thorough search of prominent chemical and biological databases, including PubChem and ChEMBL, did not yield a definitively established biological target for this specific molecule. While its structural scaffold bears resemblance to classes of molecules with known biological activities—such as the phenoxy herbicides (e.g., Mecoprop) and the fibrate class of drugs that modulate peroxisome proliferator-activated receptors (PPARs)[1]—the absence of specific literature on 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid necessitates a broader, more foundational approach to confirming its target engagement.

The "Why": Understanding the Imperative of Target Engagement

Before a compound can be advanced as a chemical probe or a therapeutic candidate, it is imperative to demonstrate that it binds to its intended target in a relevant biological context (e.g., in living cells) and that this binding event leads to a measurable downstream effect.[2][3][4] Failure to rigorously confirm target engagement can lead to misinterpretation of phenotypic data, wasted resources, and the pursuit of non-viable drug candidates. The core objectives of target engagement studies are to:

  • Confirm a direct physical interaction between the compound and the target protein.

  • Quantify the affinity and kinetics of this interaction.

  • Demonstrate target binding in a cellular or in vivo environment.

  • Correlate target binding with a functional cellular response.

To achieve these objectives, a multi-faceted approach employing orthogonal techniques is often necessary. This guide will compare and contrast several key methodologies, highlighting their strengths, limitations, and ideal applications.

A Comparative Analysis of Target Engagement Assays

The selection of a target engagement assay is contingent on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Below, we compare some of the most powerful and widely used techniques.

Assay Principle Throughput Label-Free Cell-Based Key Outputs
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilization of the target protein.[5][6][7][8]Low to HighYesYesTarget engagement in cells/tissues, relative affinity ranking.
Surface Plasmon Resonance (SPR) Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[9][10][11]Medium to HighYesNo (requires purified components)Binding affinity (KD), kinetics (kon, koff).[10]
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a target protein.[1]LowYesNo (requires purified components)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[3]HighNoYesQuantitative measurement of compound affinity and residence time in live cells.
In-Cell Western™/On-Cell Western Antibody-based detection of target protein levels or post-translational modifications in fixed cells.HighNoYesIndirect measure of target engagement through downstream signaling.

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for In-Cell Target Engagement

Causality Behind the Choice: CETSA® is a powerful biophysical method that allows for the direct assessment of target engagement within the complex milieu of a living cell or even tissue.[5][6][7][8] The fundamental principle is that the binding of a ligand, such as 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, to its target protein increases the protein's thermal stability.[6][7] This stabilization results in less protein denaturation and aggregation upon heating. By measuring the amount of soluble target protein remaining at different temperatures, one can infer target engagement.

Experimental Workflow:

Caption: CETSA® workflow for determining target engagement.

Step-by-Step Protocol (Western Blot Detection):

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard assay (e.g., BCA).

  • Western Blotting: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the putative target protein, followed by an HRP-conjugated secondary antibody.

  • Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

Causality Behind the Choice: When a more quantitative understanding of the binding kinetics and affinity is required, SPR is an invaluable tool.[9][10][11] It provides real-time, label-free detection of molecular interactions.[11] This technique is ideal for confirming a direct interaction between purified components and for ranking compounds based on their binding parameters.

Experimental Workflow:

Caption: SPR workflow for kinetic and affinity analysis.

Step-by-Step Protocol:

  • Target Immobilization: Purify the putative target protein. Immobilize the protein onto a suitable SPR sensor chip (e.g., via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid in a suitable running buffer.

  • SPR Analysis:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the different concentrations of the compound over the sensor surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface if necessary to remove any bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Causality Behind the Choice: ITC stands out as the only technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1] This label-free, in-solution method is considered the gold standard for characterizing binding thermodynamics.[1]

Experimental Workflow:

Sources

Comparative

A Comparative Study of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid and Its Isomers: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid and its structural isomers. Designed for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid and its structural isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these closely related compounds. By presenting available experimental data and outlining established methodologies, this guide aims to facilitate further research and application development in fields ranging from agrochemicals to pharmaceuticals.

Introduction: The Significance of Phenoxyalkanoic Acids

Phenoxyalkanoic acids are a well-established class of organic compounds with a broad spectrum of biological activities. A prominent member of this family is Mecoprop, or 2-(4-chloro-2-methylphenoxy)propanoic acid, a widely used herbicide that functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[1][2][3] The biological activity of these compounds is often highly dependent on their specific chemical structure, including the substitution pattern on the aromatic ring and the stereochemistry of the chiral center in the propanoic acid moiety.

This guide focuses on 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid and its isomers, exploring how subtle changes in molecular architecture can influence their chemical behavior and biological efficacy. Understanding these structure-activity relationships is paramount for the rational design of new molecules with enhanced or selective activities.

Structural Isomers Under Investigation

The primary compound of interest is 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid . For a comprehensive comparison, this guide will also consider its key positional isomers, where the chloro and methyl groups are situated at different positions on the phenoxy ring. The isomers considered for comparison are:

  • Isomer A: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

  • Isomer B: 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)

  • Isomer C: 2-(5-Chloro-2-methylphenoxy)propanoic acid

The presence of a chiral center at the second carbon of the propanoic acid chain (for Isomers B and C) results in two enantiomers, (R) and (S). It is well-documented that for many phenoxyalkanoic acid herbicides, the (R)-enantiomer possesses the majority of the biological activity.[1]

Synthesis and Structural Characterization: A Comparative Overview

The synthesis of these phenoxyalkanoic acids generally follows a Williamson ether synthesis pathway. This involves the reaction of a substituted phenol with an α-haloalkanoic acid or its ester under basic conditions.[4][5][6] The choice of starting materials and reaction conditions can be tailored to achieve the desired isomer.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic route for the preparation of 2-(chloromethylphenoxy)propanoic acids.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Substituted_Phenol Substituted Phenol (e.g., 2-Chloro-5-methylphenol) Condensation Williamson Ether Synthesis (Condensation Reaction) Substituted_Phenol->Condensation Alpha_Halo_Acid α-Haloalkanoic Acid Derivative (e.g., 2-bromopropanoic acid) Alpha_Halo_Acid->Condensation Base Base (e.g., NaOH, KOH, K2CO3) Base->Condensation Solvent Solvent (e.g., Water, DMF) Solvent->Condensation Acidification Acidification (e.g., HCl) Condensation->Acidification Reaction Mixture Extraction Solvent Extraction Acidification->Extraction Purification Crystallization or Chromatography Extraction->Purification Product Target Phenoxyalkanoic Acid Purification->Product

Caption: Generalized workflow for the synthesis of 2-(chloromethylphenoxy)propanoic acids.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its isomers is presented in the table below. This data is essential for understanding the behavior of these molecules in various experimental and environmental settings.

Property2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (Isomer A)2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop, Isomer B)2-(5-Chloro-2-methylphenoxy)propanoic acid (Isomer C)
Molecular Formula C₁₁H₁₃ClO₃C₁₀H₁₁ClO₃C₁₀H₁₁ClO₃
Molecular Weight 228.67 g/mol 214.64 g/mol 214.65 g/mol
Appearance Data not readily availableColorless crystals[1]Data not readily available
Melting Point Data not readily available94-95 °C[3]Data not readily available
Solubility in Water Data not readily available620 mg/L (at 20 °C)Data not readily available
Spectroscopic Analysis for Structural Elucidation

Detailed spectroscopic analysis is crucial for confirming the identity and purity of each synthesized isomer. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The chemical shifts, splitting patterns, and integration of the proton signals are unique for each isomer due to the different positions of the chloro and methyl substituents on the aromatic ring. For instance, the aromatic protons will exhibit distinct splitting patterns and chemical shifts for each isomer.

  • ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for these compounds include:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

  • C-O stretching vibrations for the ether linkage.

  • C-H stretching and bending vibrations for the aromatic ring and the alkyl groups.

  • A C-Cl stretching vibration.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) will confirm the molecular weight. The fragmentation pattern, which is the result of the molecule breaking apart in the mass spectrometer, can provide further structural information and act as a fingerprint for each isomer.

Comparative Biological Activity

The primary biological activities associated with phenoxyalkanoic acids are herbicidal, anti-inflammatory, and antimicrobial. A comparative evaluation of these activities is essential to understand the structure-activity relationships.

Herbicidal Activity

Mechanism of Action: Many phenoxyalkanoic acid herbicides, including Mecoprop (Isomer B), act as synthetic auxins.[1][2] They disrupt normal plant growth processes, leading to epinasty, stem curling, and ultimately, plant death. Another related class of herbicides, the aryloxyphenoxypropionates, inhibit the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses.[7] Given the structural similarity, it is plausible that 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid and its isomers also exhibit herbicidal activity, potentially through one of these mechanisms.

Experimental Protocol for Herbicidal Activity Assessment:

A standard method to assess herbicidal activity is a whole-plant bioassay.

  • Plant Species: Select a range of monocotyledonous (e.g., barnyard grass) and dicotyledonous (e.g., rape) weed species.

  • Treatment: Prepare solutions of the test compounds (Isomers A, B, and C) at various concentrations. Apply the solutions to the foliage of the plants at a specific growth stage. A commercial herbicide like Mecoprop can be used as a positive control. An untreated group serves as a negative control.

  • Evaluation: After a set period (e.g., 7-14 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

  • Data Analysis: Determine the concentration of each compound required to cause a 50% reduction in plant growth (GR₅₀) or plant death (LD₅₀).

Anti-inflammatory Activity

Certain aromatic carboxylic acids have demonstrated anti-inflammatory properties.[8][9] The potential of 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid and its isomers as anti-inflammatory agents can be investigated using in vitro and in vivo models.

Experimental Protocol for In Vitro Anti-inflammatory Assay (e.g., Inhibition of COX enzymes):

  • Enzyme Source: Use purified cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

  • Assay: Perform an enzyme inhibition assay to measure the ability of the test compounds to inhibit the activity of COX-1 and COX-2. This can be done by monitoring the production of prostaglandins.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against both COX-1 and COX-2. A lower IC₅₀ value indicates greater inhibitory potency. A compound that selectively inhibits COX-2 over COX-1 is generally considered a more desirable anti-inflammatory agent due to a reduced risk of gastrointestinal side effects.

Antimicrobial Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties.[8][10] The antimicrobial efficacy of the target compound and its isomers can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Assay: Perform a broth microdilution assay in 96-well plates. Prepare serial dilutions of the test compounds in a suitable growth medium. Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound, which is the lowest concentration that completely inhibits the visible growth of the microorganism.[8]

Analytical Separation of Isomers

For a thorough comparative study, it is essential to be able to separate and quantify the individual isomers. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Chiral HPLC for Enantiomeric Separation

For isomers possessing a chiral center (like Mecoprop), chiral HPLC is necessary to separate the enantiomers. This is crucial as the biological activity often resides in only one of the enantiomers.

Experimental Protocol for Chiral HPLC Separation:

  • Chiral Stationary Phase (CSP): Select a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of acidic compounds.[11]

  • Mobile Phase: Optimize the mobile phase composition, which typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. The pH of the mobile phase can significantly influence the retention and resolution of the enantiomers.

  • Detection: Use a UV detector set at a wavelength where the compounds exhibit strong absorbance.

  • Validation: Validate the method for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.

The following diagram illustrates a typical experimental workflow for the analytical separation of isomers.

G Sample_Preparation Sample Preparation (Dissolution in a suitable solvent) HPLC_System HPLC System Sample_Preparation->HPLC_System Chiral_Column Chiral Stationary Phase (for enantiomeric separation) HPLC_System->Chiral_Column Detector UV Detector Chiral_Column->Detector Mobile_Phase Mobile Phase (Optimized composition) Mobile_Phase->HPLC_System Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Results Chromatogram showing separated isomers Data_Acquisition->Results

Caption: Workflow for the HPLC-based separation of isomers.

Conclusion and Future Directions

This guide has provided a framework for a comprehensive comparative study of 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid and its isomers. The synthesis, structural characterization, and biological evaluation of these compounds are critical steps in understanding their potential applications. While some data is available for related compounds like Mecoprop, a direct comparative analysis of the target molecule and its positional isomers is an area ripe for further investigation.

Future research should focus on:

  • Systematic Synthesis and Characterization: Synthesizing a complete set of isomers and obtaining detailed spectroscopic data (NMR, IR, MS) for direct comparison.

  • Quantitative Biological Evaluation: Performing the described bioassays to generate quantitative data (GR₅₀, IC₅₀, MIC) for a robust structure-activity relationship analysis.

  • Enantiomer-Specific Activity: For chiral isomers, separating the enantiomers and evaluating their biological activities individually to determine the active stereoisomer.

  • Mechanism of Action Studies: Investigating the molecular targets and pathways through which these compounds exert their biological effects.

By systematically exploring the chemical and biological landscape of these isomers, researchers can unlock new opportunities for the development of novel herbicides, anti-inflammatory drugs, and antimicrobial agents.

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Sources

Validation

"assessing the specificity of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid"

Executive Summary: The Structural Hypothesis This guide outlines the protocol for assessing the isoform specificity of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (referred to herein as CMP-MPA ). Structurally, C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Hypothesis

This guide outlines the protocol for assessing the isoform specificity of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid (referred to herein as CMP-MPA ).

Structurally, CMP-MPA is a derivative of Clofibric Acid , the active metabolite of the first-generation fibrate, Clofibrate. While Clofibric acid possesses a 4-chloro substitution, CMP-MPA features a 2-chloro, 5-methyl substitution pattern on the phenoxy ring.

The Pharmacological Challenge: The "fibric acid" tail (2-methylpropanoic acid) is a known pharmacophore for Peroxisome Proliferator-Activated Receptor alpha (PPAR


) . However, promiscuity across the PPAR subfamily (

,

,

) is a notorious failure mode in this chemical class. The 2-Cl, 5-Me steric bulk likely alters the fit within the Y-shaped Ligand Binding Domain (LBD) compared to the linear 4-Cl parent.

This guide provides a self-validating workflow to determine if CMP-MPA achieves PPAR


 selectivity  or exhibits "pan-agonist" behavior (similar to Bezafibrate).
Mechanistic Context

To assess specificity, one must understand the structural divergence of the PPAR isoforms. The LBD of PPAR


 is lipophilic but smaller than the large, promiscuous pocket of PPAR

.
  • PPAR

    
    :  Target for dyslipidemia (fibrates).
    
  • PPAR

    
    :  Target for insulin sensitization (glitazones); off-target activation leads to fluid retention/weight gain.
    
  • PPAR

    
    :  Target for metabolic endurance; off-target activation has controversial oncogenic risks.
    
Figure 1: PPAR Signaling & Specificity Checkpoints

PPAR_Pathway cluster_receptors Isoform Competition CMP_MPA CMP-MPA (Ligand) PPARa PPARα (Target) CMP_MPA->PPARa High Affinity? PPARd PPARδ (Off-Target) CMP_MPA->PPARd Low Affinity? PPARg PPARγ (Off-Target) CMP_MPA->PPARg Low Affinity? RXR RXR (Heterodimer Partner) Complex Ligand-Receptor-RXR Complex RXR->Complex PPARa->Complex PPARd->Complex PPARg->Complex CoAct Co-Activator Recruitment (PGC-1α) Complex->CoAct PPRE PPRE Binding (Promoter) CoAct->PPRE Transcription Gene Transcription PPRE->Transcription

Caption: Figure 1. The critical specificity checkpoint occurs at the initial binding event. CMP-MPA must selectively stabilize the PPAR


-RXR complex without recruiting co-activators to 

or

isoforms.
Comparative Analysis Strategy

To validate CMP-MPA, you cannot test it in isolation. You must run parallel controls.

Recommended Comparator Set:

CompoundRoleMechanismJustification
CMP-MPA Test Article UnknownThe 2-Cl, 5-Me analog being assessed.
Clofibric Acid Parent Reference Weak PPAR

Establishes the baseline potency of the scaffold.
GW7647 Positive Control Highly Specific PPAR

Defines the "ceiling" for specificity (approx. 200-fold selectivity).
Rosiglitazone Negative Control PPAR

Agonist
Validates the assay's ability to detect

off-target effects.
GW501516 Negative Control PPAR

Agonist
Validates the assay's ability to detect

off-target effects.
Experimental Protocols
Phase 1: Biophysical Specificity (LanthaScreen TR-FRET)

Objective: Determine the intrinsic binding affinity (


 or 

) of CMP-MPA to the purified LBD of each isoform, independent of cellular machinery.

Methodology:

  • Reagents: Use Terbium-labeled anti-GST antibody, Fluorescein-labeled synthetic ligand, and GST-tagged PPAR LBDs (

    
    ).
    
  • Reaction: In a 384-well plate, titrate CMP-MPA (1 nM to 100

    
    M).
    
  • Mechanism: TR-FRET occurs between the Tb-antibody (bound to the receptor) and the Fluorescein-ligand.

  • Displacement: If CMP-MPA binds, it displaces the tracer, causing a decrease in the FRET signal (520 nm/495 nm ratio).

Why this method? Unlike radioligand binding, TR-FRET is homogeneous (no wash steps), reducing the risk of dissociating low-affinity compounds like fibrates.

Phase 2: Functional Specificity (GAL4-PPAR Transactivation)

Objective: Confirm that binding leads to transcriptional activation and quantify the "Selectivity Index."

Methodology:

  • Cell Line: HEK293T or COS-7 (low endogenous PPAR expression).

  • Transfection:

    • Plasmid A: Chimeric receptor (GAL4-DNA Binding Domain fused to PPAR

      
      , 
      
      
      
      , or
      
      
      LBD).
    • Plasmid B: Luciferase reporter driven by UAS (Upstream Activation Sequence).

    • Plasmid C: Renilla luciferase (normalization control).

  • Treatment: Treat cells with CMP-MPA (dose-response) for 24 hours.

  • Readout: Dual-Glo Luciferase Assay.

Calculation of Selectivity Index (SI):



A viable drug candidate should have an SI > 30 to avoid side effects.
Data Interpretation & Decision Matrix

The table below illustrates how to interpret the data for CMP-MPA based on hypothetical outcomes compared to the parent, Clofibric Acid.

Table 1: Interpretation of Specificity Profiles

Assay MetricClofibric Acid (Parent)CMP-MPA (Scenario A: Improved)CMP-MPA (Scenario B: Promiscuous)Conclusion
PPAR

EC50
~50

M
5

M
10

M
Scenario A indicates the 2-Cl/5-Me substitution improves potency 10-fold.
PPAR

EC50
>500

M
>500

M
20

M
Scenario B indicates "Pan-PPAR" activity (risk of weight gain).
Selectivity (

)
>10x>100x 2xScenario A is the desired "Go" criteria.
Max Efficacy 80%100% 60%Full agonism vs. Partial agonism.
Validating Downstream Biology (qPCR)

If Phase 1 and 2 show selectivity, validate the biological relevance by measuring endogenous gene regulation in hepatocytes (HepG2 or primary hepatocytes).

  • PPAR

    
     Specific Marker: Cpt1a (Carnitine palmitoyltransferase 1A) or Hmgcs2.
    
  • PPAR

    
     Specific Marker: Fabp4 (aP2) or Cd36.
    

Workflow:

  • Treat HepG2 cells with CMP-MPA (at the EC90 concentration determined in Phase 2).

  • Extract RNA and perform RT-qPCR.

  • Success Criteria: Significant upregulation of Cpt1a with no significant change in Fabp4.

Figure 2: Experimental Workflow Logic

Workflow Start Start: CMP-MPA Synthesis TRFRET Phase 1: TR-FRET Binding (Determine Ki) Start->TRFRET Decision1 Is Ki(α) < 10 µM? TRFRET->Decision1 Reporter Phase 2: GAL4-Luciferase (Determine Functional EC50) Decision1->Reporter Yes Stop_Fail Stop: Low Potency Decision1->Stop_Fail No Decision2 Is Selectivity (γ/α) > 30? Reporter->Decision2 qPCR Phase 3: qPCR Validation (Cpt1a vs Fabp4) Decision2->qPCR Yes Stop_Dirty Stop: High Off-Target Risk Decision2->Stop_Dirty No Success Success: Lead Candidate qPCR->Success

Caption: Figure 2. The critical path for validating CMP-MPA. Fail-fast criteria are applied at the binding (affinity) and reporter (selectivity) stages.

References
  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry.

  • Brown, P. J., et al. (1997). "Identification of Peroxisome Proliferator-Activated Receptor Ligands by a Time-Resolved Fluorescence Resonance Energy Transfer Assay." Chemistry & Biology.

  • Forman, B. M., et al. (1997). "Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta." Proceedings of the National Academy of Sciences.

  • Invtrogen/ThermoFisher. "LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Protocol." User Guide.

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